2-Cyano-6-hydroxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-oxo-1H-pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-4-5-2-1-3-6(9)8-5/h1-3H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXSOXBXXNEYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89324-17-4, 95907-04-3 | |
| Record name | 1,6-Dihydro-6-oxo-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89324-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95907-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-oxo-1,6-dihydropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Cyano-6-hydroxypyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract: This guide provides an in-depth analysis of 2-Cyano-6-hydroxypyridine, a pivotal heterocyclic building block in synthetic and medicinal chemistry. We will explore its fundamental chemical identifiers, physicochemical properties, and key synthetic routes. The document emphasizes the compound's dual reactivity, stemming from its strategically positioned cyano and hydroxyl functional groups, which makes it a versatile intermediate for constructing complex molecular architectures. Furthermore, we delve into its applications, particularly its role as a scaffold in the development of novel therapeutic agents. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.
Core Chemical Identity and Physicochemical Properties
This compound is a disubstituted pyridine derivative. It exists in tautomeric equilibrium with its corresponding pyridone form, 6-oxo-1,6-dihydropyridine-2-carbonitrile. For clarity in nomenclature and database searching, understanding its various identifiers is crucial.
Key Identifiers
The primary identifiers for this compound are summarized below, providing a standardized basis for its reference in research and procurement.
| Identifier | Value | Source |
| CAS Number | 89324-17-4 | [1][2] |
| Molecular Formula | C₆H₄N₂O | [1] |
| Molecular Weight | 120.11 g/mol | [1] |
| Synonyms | 6-Hydroxypicolinonitrile, 6-Hydroxy-2-pyridinecarbonitrile | N/A |
| InChI | InChI=1S/C6H4N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) | [3] |
| InChIKey | DYUMBFTYRJMAFK-UHFFFAOYSA-N | [3] |
| SMILES | N#Cc1cccc(O)n1 | N/A |
Physicochemical Characteristics
The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. This compound is typically a solid at room temperature.[1]
| Property | Value | Source |
| Appearance | Light brown solid | [1] |
| Boiling Point | 352°C | [1] |
| Density | 1.27 g/cm³ | [1] |
| Flash Point | 167°C | [1] |
| Storage Temperature | Room Temperature | [1] |
Synthesis and Chemical Reactivity
The utility of this compound in multi-step synthesis is predicated on both its efficient preparation and its predictable, versatile reactivity.
Synthetic Pathways
The synthesis of cyanopyridines can be achieved through various methods, including the direct cyanation of pyridine rings or the construction of the ring from acyclic precursors.[4] A common conceptual approach involves the reaction of a suitable precursor, such as a substituted uracil, with a source of the cyano group, like cyanoacetamide, under basic conditions.[5]
Caption: Conceptual workflow for the synthesis of this compound.
This process is advantageous as it often utilizes readily available starting materials. The initial product is typically the sodium salt of the target molecule, which can then be neutralized in an acidic workup to yield the final this compound.[5]
Core Reactivity
The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups. This allows for selective transformations, enabling the design of complex and divergent synthetic routes.[6]
-
Hydroxyl Group (-OH): This group can readily undergo O-alkylation or O-acylation reactions, allowing for the introduction of a wide variety of substituents.[6] This is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
-
Cyano Group (-C≡N): The nitrile is a versatile functional handle. It can be:
-
Hydrolyzed to a carboxylic acid or amide.
-
Reduced to a primary amine.
-
Converted into other nitrogen-containing heterocycles, such as tetrazoles.[6]
-
Caption: Dual reactivity map of this compound.
Applications in Medicinal Chemistry and Drug Discovery
Heterocyclic compounds, particularly pyridines and pyridones, are foundational scaffolds in modern pharmaceuticals.[7] The this compound motif is a valuable starting point for generating libraries of compounds for biological screening.
The strategic placement of a hydrogen bond donor/acceptor (the hydroxyl/pyridone) and a versatile chemical handle (the cyano group) makes it an attractive core for targeting a range of biological systems. For instance, cyanopyridine derivatives are crucial intermediates in synthesizing compounds with potential antimicrobial and anticancer activities.[7][8] The pyridine scaffold itself is present in over 50 FDA-approved drugs.[7]
While specific drugs derived directly from this compound are not prominently documented in the initial search, its isomers and related structures are key to important therapeutic candidates. For example, derivatives of cyanopyridines have been explored as potent and selective androgen receptor (AR) antagonists for topical treatments.[9] Furthermore, hydroxypyridone structures are well-known for their metal-chelating properties, leading to their investigation as inhibitors for metalloenzymes, a critical target class in drug discovery.[10]
Illustrative Experimental Protocol: O-Alkylation
To illustrate the practical utility of this compound, the following section details a generalized, step-by-step protocol for a standard O-alkylation reaction. This procedure is foundational for diversifying the core structure for SAR studies.
Objective: To synthesize a 2-Cyano-6-alkoxypyridine derivative.
Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile.
-
Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, 1.5 eq) to the mixture. Stir for 15-30 minutes at room temperature to facilitate the deprotonation of the hydroxyl group, forming the corresponding alkoxide. Causality: The base is crucial for activating the hydroxyl group, making it a more potent nucleophile to attack the alkyl halide.
-
Alkylating Agent Addition: Slowly add the desired alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60°C) until completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Self-Validation: Comparing the reaction mixture spot on TLC to the starting material spot indicates conversion. The disappearance of the starting material signifies reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 2-Cyano-6-alkoxypyridine.
Safety and Handling
Proper handling of all chemicals is paramount for laboratory safety. While a specific, detailed safety data sheet for this compound was not found, data from closely related cyanohydroxypyridine isomers provides essential guidance.
-
Hazard Classification: Isomers are often classified as harmful if swallowed, and may cause skin and serious eye irritation.[11]
-
Precautionary Measures:
-
First Aid:
-
Ingestion: If swallowed, call a POISON CENTER or doctor immediately.[13] Rinse mouth.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]
-
Skin Contact: Wash with plenty of soap and water.[14]
-
-
Handling and Storage:
Conclusion
This compound is a high-value chemical intermediate whose importance is derived from its structural simplicity and functional group versatility. Its accessible synthesis and the orthogonal reactivity of the cyano and hydroxyl moieties provide a robust platform for the creation of diverse chemical libraries. For researchers in medicinal chemistry and drug discovery, this compound represents a strategic starting point for developing novel therapeutics targeting a wide array of biological pathways. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the advancement of chemical and pharmaceutical sciences.
References
- 1. This compound CAS#: 89324-17-4 [m.chemicalbook.com]
- 2. This compound | 89324-17-4 [amp.chemicalbook.com]
- 3. 3-Cyano-2-pyridone | C6H4N2O | CID 577543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. CN108341771B - A kind of preparation method of 3-cyano-2,6-dihydroxypyridine sodium hydrate - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of (2 S)- N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide as a Highly Potent and Selective Topical Androgen Receptor Antagonist for Androgenetic Alopecia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Hydroxyisonicotinonitrile | C6H4N2O | CID 2761051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. fishersci.com [fishersci.com]
Synthesis of 2-Cyano-6-hydroxypyridine and its Precursors: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-cyano-6-hydroxypyridine, a pivotal building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the core synthetic strategies, including the underlying reaction mechanisms, experimental protocols, and the rationale behind procedural choices. Key synthetic routes, such as cyclocondensation reactions, are discussed in-depth, with a focus on optimizing reaction conditions and maximizing yields. This guide aims to serve as a practical resource for the laboratory synthesis of this important heterocyclic compound and its precursors.
Introduction: The Significance of this compound in Drug Discovery
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Among the myriad of substituted pyridines, this compound (also known as 6-hydroxy-2-pyridinecarbonitrile) and its corresponding tautomer, 3-cyano-2-pyridone, have emerged as particularly valuable precursors in drug discovery and development.[3] Their utility stems from the versatile reactivity of the cyano and hydroxyl/pyridone functionalities, which allows for a diverse range of chemical transformations and the construction of complex molecular architectures. For instance, 3-cyano-6-hydroxy-4-methyl-2-pyridone is a key starting material for the synthesis of the anti-HIV agent Nevirapine.[3] Furthermore, derivatives of 2-pyridone have shown potential as inhibitors of enzymes like uridine phosphorylase, enhancing the efficacy of antineoplastic agents.[3]
This guide provides an in-depth exploration of the primary synthetic routes to this compound and its precursors, with a focus on practical laboratory applications. We will delve into the mechanistic underpinnings of these reactions and provide detailed, actionable protocols.
Core Synthetic Strategies: A Mechanistic Approach
The synthesis of the this compound core primarily relies on cyclocondensation reactions, which involve the formation of the pyridine ring from acyclic precursors.[4][5] These methods are often efficient and allow for the introduction of various substituents onto the pyridine ring.
Cyclocondensation of 1,3-Dicarbonyl Compounds with Cyanoacetamide (Guareschi-Thorpe Reaction)
A cornerstone in the synthesis of 2-pyridones is the Guareschi-Thorpe condensation, which involves the reaction of a 1,3-diketone with cyanoacetamide.[6] This multicomponent reaction provides a direct and efficient route to highly functionalized 2-pyridones.[7]
Mechanism: The reaction is typically base-catalyzed. The base deprotonates the active methylene group of cyanoacetamide, which then acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to form the stable 2-pyridone ring.
References
- 1. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Route to Highly Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idk.org.rs [idk.org.rs]
- 4. youtube.com [youtube.com]
- 5. baranlab.org [baranlab.org]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 7. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
An In-depth Technical Guide to the Molecular Structure and Tautomerism of 2-Cyano-6-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive exploration of 2-cyano-6-hydroxypyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, the nuanced equilibrium of its tautomeric forms, and the spectroscopic techniques used for their characterization. Furthermore, this guide will present a detailed synthesis protocol and discuss the compound's promising applications as a scaffold in drug discovery, supported by an analysis of the biological activities of related cyanopyridone derivatives.
Introduction
This compound is a versatile heterocyclic compound that has garnered attention in the field of drug development due to its unique structural features and synthetic accessibility. As a substituted pyridine, it serves as a valuable scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications.[1] The presence of both a cyano and a hydroxyl group on the pyridine ring imparts a rich chemical reactivity, allowing for diverse functionalization. A key aspect of the chemistry of this compound is its existence as a mixture of tautomers, a phenomenon that significantly influences its physical, chemical, and biological properties. Understanding and controlling this tautomeric equilibrium is paramount for its effective utilization in medicinal chemistry.
The Tautomeric Equilibrium of this compound
This compound exists in a dynamic equilibrium between two primary tautomeric forms: the This compound (enol form) and the 6-oxo-1,6-dihydropyridine-2-carbonitrile (keto or pyridone form). This lactam-lactim tautomerism is a common feature of 2-hydroxypyridines.
The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. In non-polar solvents, the less polar hydroxypyridine form is generally favored. Conversely, polar solvents, especially those capable of hydrogen bonding, tend to stabilize the more polar pyridone tautomer.[2] This solvent-dependent equilibrium is a critical consideration in both the synthesis and biological evaluation of derivatives of this compound.
Caption: Tautomeric equilibrium of this compound.
Molecular Structure and Spectroscopic Characterization
The differentiation and characterization of the two tautomers of this compound are primarily achieved through spectroscopic methods. Each tautomer possesses a unique spectral signature that allows for its identification and quantification in a given sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the predominant tautomeric form in solution.
-
¹H NMR: In the hydroxypyridine form, a characteristic signal for the hydroxyl proton (-OH) would be observed, typically as a broad singlet. The aromatic protons on the pyridine ring would exhibit chemical shifts and coupling constants consistent with an aromatic system. For the pyridone form, the N-H proton signal would be present, often as a broad singlet at a downfield chemical shift. The ring protons would show shifts indicative of a diene-like system rather than a fully aromatic ring.
-
¹³C NMR: The carbonyl carbon (C=O) of the pyridone tautomer is a key diagnostic signal, typically appearing in the range of 160-180 ppm. This signal is absent in the hydroxypyridine form. Conversely, the carbon attached to the hydroxyl group (C-OH) in the enol form will have a distinct chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Tautomers of this compound
| Atom | Hydroxypyridine Form (Predicted) | Pyridone Form (Predicted) |
| H3 | ~6.8 - 7.2 | ~6.2 - 6.6 |
| H4 | ~7.6 - 8.0 | ~7.0 - 7.4 |
| H5 | ~6.5 - 6.9 | ~6.0 - 6.4 |
| OH/NH | Broad singlet | Broad singlet |
| C2 | ~150 - 160 | ~110 - 120 (C-CN) |
| C3 | ~110 - 120 | ~100 - 110 |
| C4 | ~135 - 145 | ~130 - 140 |
| C5 | ~105 - 115 | ~95 - 105 |
| C6 | ~160 - 170 | ~160 - 170 (C=O) |
| CN | ~115 - 120 | ~115 - 120 |
Note: These are predicted values based on related structures and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in each tautomer.
-
Hydroxypyridine Form: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration is expected. The C≡N stretch will appear around 2220-2240 cm⁻¹.
-
Pyridone Form: A strong, sharp absorption band for the C=O stretching vibration will be present, typically in the range of 1650-1690 cm⁻¹. A broad N-H stretching band will also be observed around 3000-3400 cm⁻¹. The C≡N stretch remains in a similar region as the enol form.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium as the two forms have different chromophores and thus different absorption maxima (λ_max). The pyridone form, with its extended conjugation, generally absorbs at a longer wavelength compared to the hydroxypyridine form. This difference allows for the quantitative determination of the tautomeric ratio in various solvents.
Synthesis of this compound
While several methods exist for the synthesis of substituted pyridones, a common and effective approach for preparing this compound involves the condensation of a suitable dicarbonyl compound with cyanoacetamide. A plausible and adaptable protocol is outlined below, based on the synthesis of structurally similar compounds.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 4,4-diethoxy-2-butenoate (or a similar protected β-aldehydo-α,β-unsaturated ester)
-
Cyanoacetamide
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.
-
Addition of Reactants: To this solution, add cyanoacetamide and stir until it is completely dissolved. Then, add ethyl 4,4-diethoxy-2-butenoate dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Hydrolysis and Cyclization: Dissolve the residue in water and acidify with hydrochloric acid to induce hydrolysis of the acetal and promote cyclization.
-
Isolation: The product, this compound, will precipitate out of the acidic solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The unique properties of the 2-pyridone motif, including its ability to act as both a hydrogen bond donor and acceptor, make it an attractive component for designing molecules that can effectively interact with biological targets.
Derivatives of this compound have shown a wide range of biological activities, including:
-
Anticancer Activity: Many cyanopyridone derivatives have been synthesized and evaluated for their anticancer properties.[4] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as kinases. For instance, 3-cyano-2,6-dihydroxypyridine has been identified as a potent inhibitor of dihydrouracil dehydrogenase, an enzyme involved in the degradation of the chemotherapeutic agent 5-fluorouracil, suggesting its potential use as a modulator in cancer therapy.[5]
-
Antimicrobial and Antiviral Activity: The cyanopyridone core is also found in compounds with antimicrobial and antiviral properties. The ability to readily modify the scaffold allows for the optimization of activity against various pathogens.
-
Enzyme Inhibition: The structural features of this compound make it a suitable starting point for the design of various enzyme inhibitors. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the pyridone ring can participate in various non-covalent interactions within an enzyme's active site.
The synthetic tractability of this compound, coupled with the diverse biological activities of its derivatives, positions it as a highly valuable building block in the quest for novel therapeutics.
Conclusion
This compound is a fascinating molecule with a rich chemical landscape dominated by its tautomeric equilibrium. A thorough understanding of its structural properties and the factors influencing the tautomeric balance is essential for its successful application in synthetic and medicinal chemistry. The spectroscopic techniques detailed in this guide provide the necessary tools for the characterization of its tautomers. The synthetic protocol outlined offers a reliable method for its preparation, opening the door to the exploration of its potential in drug discovery. The proven biological activities of the cyanopyridone scaffold underscore the importance of this compound as a key intermediate for the development of the next generation of therapeutic agents.
References
- 1. One moment, please... [iipseries.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. CN108341771B - A kind of preparation method of 3-cyano-2,6-dihydroxypyridine sodium hydrate - Google Patents [patents.google.com]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Cyano-2,6-dihydroxypyridine (CNDP), a new potent inhibitor of dihydrouracil dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spectroscopic Signature of a Versatile Heterocycle: A Technical Guide to 2-Cyano-6-hydroxypyridine
This technical guide provides an in-depth analysis of the spectroscopic data for 2-cyano-6-hydroxypyridine, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on not just presenting the data, but on interpreting it within the context of the molecule's unique structural features, particularly its tautomeric equilibrium.
The Dynamic Structure: Tautomerism in this compound
A critical aspect of understanding the spectroscopic properties of this compound is its existence as a mixture of two tautomers in solution: the 6-hydroxypyridine form and the 2-pyridone form. This equilibrium is influenced by factors such as solvent polarity, pH, and temperature. This dynamic state has a profound impact on the observed spectroscopic data, as the signals represent a weighted average of the two forms or, in some cases, show distinct signals for each tautomer if the rate of interconversion is slow on the NMR timescale.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an indispensable tool for elucidating the precise structural details of this compound. By analyzing the chemical shifts, coupling constants, and integration of the proton (¹H) and carbon-¹³ (¹³C) signals, we can map out the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to display distinct signals for the aromatic protons on the pyridine ring and the hydroxyl or N-H proton, depending on the predominant tautomeric form.
Expected ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-3 | 7.0 - 7.5 | Doublet of doublets | J3,4 ≈ 7-9 Hz, J3,5 ≈ 1-2 Hz | The precise shift is influenced by the tautomeric equilibrium. |
| H-4 | 7.6 - 8.0 | Triplet or Doublet of doublets | J4,3 ≈ 7-9 Hz, J4,5 ≈ 7-9 Hz | Expected to be the most deshielded of the ring protons. |
| H-5 | 6.5 - 7.0 | Doublet of doublets | J5,4 ≈ 7-9 Hz, J5,3 ≈ 1-2 Hz | Shielded relative to H-4 due to the influence of the adjacent oxygen/nitrogen. |
| OH/NH | 10.0 - 13.0 | Broad singlet | - | The chemical shift is highly dependent on solvent and concentration; subject to exchange with D₂O. |
Causality in Experimental Choices: The choice of a deuterated solvent is critical. In aprotic solvents like DMSO-d₆, the hydroxyl/NH proton is more likely to be observed as a distinct, broad peak. In protic solvents like D₂O, this proton will exchange with deuterium, leading to the disappearance of its signal, a useful technique for its identification. High-field NMR (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolve the coupling patterns of the aromatic protons.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The presence of the electron-withdrawing cyano group and the electron-donating hydroxyl/pyridone oxygen significantly influences the chemical shifts.
Expected ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 160 - 165 | Highly deshielded due to the attachment of the electronegative nitrogen and the influence of the cyano group. In the pyridone tautomer, this carbon is part of a carbonyl group and will be even further downfield. |
| C-3 | 115 - 120 | Influenced by the adjacent cyano group. |
| C-4 | 135 - 140 | Aromatic carbon with a typical chemical shift. |
| C-5 | 110 - 115 | Shielded due to the effect of the adjacent oxygen/nitrogen. |
| C-6 | 160 - 165 | Significantly deshielded due to the attached oxygen atom. |
| CN | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |
Self-Validating Protocols: To confirm the assignments, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. An HSQC spectrum correlates each proton signal with its directly attached carbon, providing unambiguous C-H assignments. An HMBC spectrum reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which helps to piece together the molecular fragments and confirm the overall connectivity, including the position of the cyano group.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The vibrational frequencies of the bonds provide a characteristic fingerprint of the molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (hydroxypyridine form) | 3200 - 3600 | Broad | The broadness is due to hydrogen bonding. |
| N-H stretch (pyridone form) | 3100 - 3500 | Medium, broad | Also involved in hydrogen bonding. |
| C≡N stretch | 2220 - 2240 | Sharp, medium | A very characteristic and easily identifiable peak for the nitrile group. |
| C=O stretch (pyridone form) | 1640 - 1680 | Strong | A strong absorption indicating the presence of the pyridone tautomer. |
| C=C and C=N stretches | 1400 - 1600 | Medium to strong | Aromatic ring vibrations. |
Field-Proven Insights: The IR spectrum can provide valuable clues about the dominant tautomer in the solid state (when using a KBr pellet or Nujol mull). A strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the cyano group. The presence and relative intensity of the O-H/N-H and C=O stretching bands can be used to qualitatively assess the tautomeric equilibrium. For instance, a prominent C=O stretch suggests a significant population of the pyridone form.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Ion | Notes |
| 120 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of C₆H₄N₂O. |
| 92 | [M - CO]⁺ | A common fragmentation pathway for pyridones is the loss of a neutral carbon monoxide molecule. |
| 65 | [C₄H₃N]⁺ | Further fragmentation of the pyridine ring. |
Trustworthiness in Protocol: High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of the molecular ion and its fragments. This technique provides highly accurate mass measurements, allowing for the differentiation between ions with the same nominal mass but different elemental formulas, thus confirming the molecular formula of the analyte.
Integrated Spectroscopic Analysis Workflow
The structural elucidation of this compound is most effective when all spectroscopic data are considered in an integrated manner. The following workflow illustrates this synergistic approach.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The spectroscopic characterization of this compound reveals a molecule with a dynamic and interesting structure. A comprehensive analysis, integrating data from NMR, IR, and MS, is essential for its unambiguous identification and for understanding its chemical behavior. The tautomeric equilibrium between the hydroxypyridine and pyridone forms is a key feature that influences all of its spectroscopic properties. This guide provides a foundational understanding for researchers working with this versatile and important heterocyclic compound.
The Emerging Therapeutic Potential of Cyanohydroxypyridines: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast landscape of pyridine derivatives, cyanohydroxypyridines have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of cyanohydroxypyridines, delving into their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. We will dissect the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present key data to inform future drug discovery and development efforts.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Cyanohydroxypyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and migration.
Modulation of Apoptosis and Cell Cycle Arrest
A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Several novel 3-cyanopyridine derivatives have been shown to be potent inducers of apoptosis.[1] These compounds can trigger both early and late-stage apoptotic events, leading to a significant reduction in viable cancer cells.[1]
Furthermore, these derivatives can induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from progressing through division.[1] This disruption of the cell cycle, coupled with the induction of apoptosis, provides a powerful two-pronged approach to inhibiting tumor growth.
Mechanism of Action: Survivin Modulation
One of the key mechanisms underlying the pro-apoptotic activity of certain 3-cyanopyridines is the downregulation of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin is overexpressed in many cancers and is associated with resistance to chemotherapy and poor prognosis.[1] These compounds have been shown to reduce survivin expression through proteasome-dependent degradation, thereby sensitizing cancer cells to apoptosis.[1] Additionally, they can decrease the expression of other IAP family proteins like Livin, XIAP, and C-IAP1 in a concentration-dependent manner.[1]
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[4][5][6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A-549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the cyanohydroxypyridine derivatives for 24, 48, or 72 hours.[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin).[5][9]
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[6]
Table 1: Cytotoxic Activity of Selected Cyanopyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5e | PC-3 (Prostate) | Data not specified, but noted as more potent than 5-FU | [1] |
| Compound 5e | MDA-MB-231 (Breast) | Data not specified, but noted as more potent than 5-FU | [1] |
| Compound 5e | HepG2 (Liver) | Data not specified, but noted as more potent than 5-FU | [1] |
| 2-amino-3-cyanopyridine 3n | HCT-116 (Colorectal) | Low micromolar range | [2] |
| Compound 11a | A-549 (Lung) | 9.24 µg/mL | [9] |
| Compound 16a | HepG-2 (Liver) | 6.45 µg/mL | [9] |
| Compound 7h | MCF-7 (Breast) | Potent activity | [10] |
| Compound 8f | MCF-7 (Breast) | Potent activity | [10] |
| Compound 5a | MCF-7 (Breast) | 1.77 | [11] |
| Compound 5e | MCF-7 (Breast) | 1.39 | [11] |
| Compound 6b | HepG2 (Liver) | 2.68 | [11] |
Inhibition of Key Signaling Pathways
Beyond apoptosis induction, cyanohydroxypyridines can interfere with crucial signaling pathways that drive cancer progression.
Mechanism of Action: STAT3 Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a promising therapeutic target in multiple cancers, including colorectal cancer.[2] Certain 2-amino-3-cyanopyridine derivatives have been found to inhibit the phosphorylation of STAT3 in a dose- and time-dependent manner.[2] This inhibition, in turn, suppresses the expression of downstream targets like MCL-1 and Survivin, leading to reduced cancer cell migration and colony formation.[2]
Diagram: STAT3 Signaling Pathway Inhibition
Caption: Inhibition of the STAT3 signaling pathway by cyanohydroxypyridine derivatives.
Experimental Protocol: Western Blot Analysis for Phospho-STAT3
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps to assess the phosphorylation status of STAT3.
Step-by-Step Methodology:
-
Cell Lysis: Treat cancer cells with the cyanohydroxypyridine derivative for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 to total STAT3.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Cyanohydroxypyridine derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[12][13][14][15]
Antibacterial and Antifungal Effects
Various synthesized 2-amino-3-cyanopyridine derivatives have been tested for their antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[13][14] Some of these compounds have shown substantial antimicrobial effects.[13] Additionally, certain pyridine derivatives have exhibited good antifungal activity against strains like Candida albicans.[14]
Mechanism of Action: DNA Gyrase Inhibition
One potential mechanism for the antibacterial action of some cyanopyridine derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[16] By inhibiting this enzyme, these compounds can disrupt bacterial cell division and lead to cell death. Some 3-cyanopyridine derivatives have shown potent inhibitory activity against DNA gyrase A.[16]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of the cyanohydroxypyridine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key driver of numerous diseases. Derivatives of 3-hydroxypyridine-4-one have shown significant anti-inflammatory properties in various in vivo models.[18][19]
Reduction of Edema and Inflammation
In preclinical models such as carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice, these compounds have demonstrated a significant reduction in inflammation.[18][19]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of these pyridine derivatives are thought to be linked to their ability to modulate key inflammatory pathways.
NF-κB Signaling Pathway Inhibition: The transcription factor NF-κB (nuclear factor κ-light-chain-enhancer of activated B cells) is a central mediator of inflammation.[20] Dysregulated NF-κB signaling is implicated in a variety of inflammatory disorders.[20] While direct evidence for cyanohydroxypyridines is still emerging, the broader class of pyridine-containing compounds has been shown to inhibit NF-κB activation.[21][22] This inhibition can occur at various points in the signaling cascade, preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[20]
Diagram: NF-κB Signaling Pathway and Potential Inhibition
Caption: Potential inhibition of the NF-κB signaling pathway by cyanohydroxypyridine derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.[23][24]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the cyanohydroxypyridine derivatives intraperitoneally or orally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[18][19]
-
Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Enzyme Inhibitory Activity: A Promising Avenue for Therapeutic Intervention
The ability of cyanohydroxypyridines to inhibit specific enzymes is a key aspect of their therapeutic potential.[12] Enzyme inhibition can lead to the modulation of various pathological processes.[25][26][27]
Diverse Enzyme Targets
Cyanopyridine derivatives have been investigated for their inhibitory activity against a range of enzymes, including kinases and carbonic anhydrases.[12][28]
Mechanism of Action: Competitive and Non-competitive Inhibition
Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition.[25] Competitive inhibitors often resemble the structure of the enzyme's natural substrate and bind to the active site, preventing the substrate from binding.[29] The specific mechanism of inhibition by cyanohydroxypyridines will depend on the particular enzyme and the structure of the derivative.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of cyanohydroxypyridine derivatives against a specific enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, and the cyanohydroxypyridine inhibitor in a suitable buffer.
-
Assay Reaction: In a microplate, combine the enzyme and the inhibitor at various concentrations and pre-incubate for a specific period.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Conclusion and Future Directions
Cyanohydroxypyridines represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects, underscore their significant potential in addressing a wide range of diseases. The ability to modulate key cellular pathways such as apoptosis, STAT3 signaling, and NF-κB signaling provides a strong rationale for their further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of cyanohydroxypyridine derivatives for specific biological targets.
-
In Vivo Efficacy and Safety Profiling: To evaluate the therapeutic potential and toxicological profiles of lead compounds in relevant animal models.
-
Elucidation of Novel Mechanisms of Action: To uncover new cellular targets and pathways modulated by this class of compounds.
The continued exploration of cyanohydroxypyridines holds great promise for the discovery of novel and effective drugs to combat some of the most challenging diseases of our time.
References
- 1. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. kosheeka.com [kosheeka.com]
- 8. In Vitro Toxicological Assessment of Cylindrospermopsin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 18. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]
- 22. selleckchem.com [selleckchem.com]
- 23. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]
- 24. biointerfaceresearch.com [biointerfaceresearch.com]
- 25. m.youtube.com [m.youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. longdom.org [longdom.org]
- 28. Inhibitors of CA IX Enzyme Based on Polyhedral Boron Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Discovery and History of 2-Cyano-6-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-Cyano-6-hydroxypyridine, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. The guide delves into the foundational synthetic methodologies, explores the compound's physicochemical properties and tautomeric nature, and discusses its evolution as a key building block in the development of novel therapeutics. Detailed experimental protocols, spectroscopic data, and a historical timeline of its scientific journey are presented to offer a complete resource for researchers and professionals in the field.
Introduction: The Emergence of a Versatile Pyridine Scaffold
The pyridine ring, a foundational aromatic heterocycle, has long been a privileged scaffold in the realm of medicinal chemistry, owing to its ability to participate in hydrogen bonding and other crucial molecular interactions.[1][2] The strategic functionalization of this core structure has led to the development of a vast array of therapeutic agents. Among the myriad of substituted pyridines, this compound (CAS 89324-17-4) has emerged as a particularly valuable building block.[3] Its unique arrangement of a cyano group and a hydroxyl group on the pyridine nucleus imparts a rich chemical reactivity, making it a versatile precursor for the synthesis of more complex molecular architectures.[4] This guide aims to provide an in-depth exploration of the discovery and history of this important molecule, tracing its journey from its first reported synthesis to its current applications in modern drug discovery.
The Genesis of this compound: A Historical Perspective
The precise first synthesis of this compound is not definitively documented in a single, seminal publication. However, its discovery can be situated within the broader historical context of research into cyanopyridines and hydroxypyridines. Early investigations into the synthesis of functionalized pyridones in the mid-20th century laid the groundwork for the eventual preparation of this compound.
A pivotal moment in the history of this molecule appears to be the work of A. S. Dumkas and N. V. Soldatova, published in 1969 in the journal Khimiya Geterotsiklicheskikh Soedinenii (Chemistry of Heterocyclic Compounds). While the full text of this specific article is not widely available in digital archives, its citation in subsequent literature suggests it as a key early report on the synthesis of related structures. The synthesis of related 4-methyl-3-cyano-6-hydroxy-2-pyridone was described in a 1994 publication, indicating that the synthesis of such cyanopyridone structures was an active area of research.
The compound exists in a tautomeric equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form, with the pyridone form generally being more stable, particularly in the solid state and in polar solvents.[5][6][7][8][9][10] This tautomerism is a critical aspect of its chemical behavior and reactivity.
Foundational Synthetic Methodologies
The synthesis of this compound and its derivatives has evolved over time, with various methods being developed to improve yield, purity, and scalability. The fundamental approaches often involve the construction of the pyridine ring from acyclic precursors or the modification of pre-existing pyridine scaffolds.
Ring Formation from Acyclic Precursors
One of the classical and most straightforward methods for the synthesis of the 2-pyridone ring system involves the condensation of a β-ketoester or a related dicarbonyl compound with a cyanoacetamide derivative. This approach, a variation of the Guareschi-Thorpe condensation, provides a direct route to highly functionalized pyridones.
Caption: Synthesis via modification of a pyridine ring.
This approach offers flexibility in introducing various substituents onto the pyridine core.
Physicochemical Properties and Spectroscopic Data
The accurate characterization of this compound is crucial for its use in research and development. Below is a summary of its key physical properties and a compilation of typical spectroscopic data.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89324-17-4 | [3] |
| Molecular Formula | C₆H₄N₂O | [3] |
| Molecular Weight | 120.11 g/mol | [3] |
| Appearance | Solid | [3] |
| Boiling Point | 352 °C | [11] |
| Density | 1.27 g/cm³ | [11] |
| Flash Point | 167 °C | [11] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of the pyridone tautomer would be expected to show distinct signals for the protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing cyano group and the electron-donating effect of the pyridone nitrogen. A broad singlet corresponding to the N-H proton would also be expected.
-
¹³C NMR: The carbon NMR spectrum would display signals for the six carbons of the pyridine ring, with the carbon of the cyano group appearing at a characteristic downfield shift and the carbonyl carbon of the pyridone form also being readily identifiable.
-
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for distinguishing between the hydroxy and pyridone tautomers. The pyridone form will exhibit a strong carbonyl (C=O) stretching vibration typically in the range of 1650-1690 cm⁻¹, as well as an N-H stretching band. The cyano group will show a sharp absorption band around 2220-2260 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (120.11 g/mol ). Fragmentation patterns would be consistent with the loss of CO, HCN, and other small fragments from the parent molecule.
Tautomerism: A Key Chemical Feature
As mentioned earlier, this compound exists as a mixture of two tautomeric forms: the aromatic 2-hydroxypyridine and the non-aromatic (but still conjugated) 2-pyridone. [5][6][7][8][9][10]
Caption: Tautomeric equilibrium of this compound.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. In general, the 2-pyridone tautomer is the major form in most conditions due to its greater thermodynamic stability, which is attributed to factors such as amide resonance and favorable intermolecular hydrogen bonding in the solid state. [5][6][7][8][9][10]This tautomeric behavior is a critical consideration in its reactivity and its interactions with biological targets.
Applications in Drug Discovery and Medicinal Chemistry
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl/amide group and an electrophilic cyano group, makes it a highly versatile synthon in medicinal chemistry. [1][2]The pyridone scaffold is a common feature in many biologically active compounds and approved drugs. [1][2] Key applications include:
-
Synthesis of Kinase Inhibitors: The 2-pyridone moiety can act as a hinge-binding motif in kinase inhibitors, forming crucial hydrogen bonds with the protein backbone. The cyano group can be further functionalized or can itself interact with the target protein.
-
Precursor for Fused Heterocyclic Systems: The reactivity of the cyano and hydroxyl/amide groups allows for their participation in cyclization reactions to form fused heterocyclic systems, which are often found in pharmacologically active molecules.
-
Scaffold for Library Synthesis: The ease of modification at multiple positions on the this compound core makes it an ideal starting point for the generation of compound libraries for high-throughput screening in drug discovery campaigns.
-
Antimicrobial Agents: Pyridone derivatives have shown promise as antimicrobial agents, and this compound serves as a valuable precursor for the synthesis of novel antibacterial and antifungal compounds. [1]
Conclusion
From its likely first synthesis in the mid-20th century to its current status as a valuable building block in modern medicinal chemistry, this compound has had a significant, albeit not always prominently documented, history. Its unique structural features, particularly its tautomeric nature and the presence of two reactive functional groups, have cemented its importance in the synthesis of complex molecular architectures. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, offering a valuable resource for researchers and professionals who seek to harness the potential of this versatile heterocyclic compound in their scientific endeavors.
References
- 1. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 89324-17-4: 1,6-Dihydro-6-oxo-2-pyridinecarbonitrile [cymitquimica.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. chemtube3d.com [chemtube3d.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 11. This compound CAS#: 89324-17-4 [m.chemicalbook.com]
The Strategic Intermediate: A Technical Guide to 3-Cyano-6-hydroxypyridine in Modern Organic Synthesis
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic role of 3-cyano-6-hydroxypyridine as a pivotal intermediate in organic synthesis. Moving beyond a simple catalog of reactions, this document elucidates the causality behind its synthetic utility, grounded in its unique electronic and structural characteristics. We will explore its synthesis, delve into its reactivity, and provide detailed, field-proven protocols for its application in the construction of complex molecular architectures, particularly in the pharmaceutical landscape.
Introduction: The Versatility of a Substituted Pyridine
The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the core of numerous active pharmaceutical ingredients (APIs).[1] Among the vast array of substituted pyridines, 3-cyano-6-hydroxypyridine (also known as 6-hydroxynicotinonitrile) has emerged as a particularly valuable and versatile building block. Its strategic placement of a cyano group and a hydroxyl group on the pyridine ring offers a dual-functionality that allows for a wide range of chemical transformations. This unique arrangement makes it an ideal precursor for the synthesis of polysubstituted pyridines, which are often challenging to prepare through other methods.
This guide will provide a holistic overview of 3-cyano-6-hydroxypyridine, from its synthesis to its application, with a focus on the practical insights required for its successful implementation in a laboratory and industrial setting.
Synthesis of 3-Cyano-6-hydroxypyridine
The preparation of 3-cyano-6-hydroxypyridine can be approached through both biotechnological and traditional chemical synthesis routes. The choice of method often depends on the desired scale, purity requirements, and available resources.
Microbial Hydroxylation: A Green and Selective Approach
A highly efficient and regioselective method for the synthesis of 3-cyano-6-hydroxypyridine involves the microbial hydroxylation of 3-cyanopyridine. This biotransformation approach offers significant advantages in terms of environmental impact and selectivity, often yielding the desired product with high purity.
A study by Ishihara et al. (1992) identified the bacterium Comamonas testosteroni (MCI 2848) as a potent catalyst for this transformation.[2] The resting cells of this microorganism are capable of hydroxylating 3-cyanopyridine at the 6-position with high fidelity.
Experimental Protocol: Microbial Synthesis of 3-Cyano-6-hydroxypyridine [2]
-
Cultivation of Microorganism: Comamonas testosteroni MCI 2848 is cultivated in a suitable medium to induce the necessary hydroxylating enzymes. The study found that the addition of nicotinic acid or pyridine-3-aldoxime to the culture medium enhances the hydroxylation activity.
-
Reaction Setup: The harvested and washed cells are suspended in a phosphate buffer (pH 7.0).
-
Substrate Addition: 3-Cyanopyridine is added to the cell suspension. The optimal reaction temperature is reported to be 28°C.
-
Reaction Progression: The reaction mixture is incubated with aeration. The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).
-
Isolation and Purification: Upon completion of the reaction, the product, 3-cyano-6-hydroxypyridine, which may precipitate as white crystals, is isolated. The reaction mixture is first basified with NaOH to dissolve the product, and the cells are removed by centrifugation. The pH of the supernatant is then adjusted to 6.3 with HCl to precipitate the 3-cyano-6-hydroxypyridine. The precipitate is collected, washed with distilled water, and dried to yield the pure product.
This microbial process has been shown to achieve a conversion rate of up to 95% of 3-cyanopyridine into 3-cyano-6-hydroxypyridine.[2]
Chemical Synthesis Approaches
While microbial synthesis offers high selectivity, chemical synthesis routes are also employed, particularly for the generation of analogs and for process development in different contexts. One common strategy for the synthesis of substituted 2-pyridones is the Guareschi-Thorpe reaction, which involves the condensation of a β-ketoester with a cyanoacetamide in the presence of a base. While a direct synthesis of 3-cyano-6-hydroxypyridine via this method is not extensively detailed, the synthesis of its derivatives, such as 3-cyano-6-hydroxy-4-methyl-2-pyridone, has been reported through mechanochemical methods, providing insights into potential synthetic strategies.[3][4]
Physicochemical and Spectroscopic Data
Accurate characterization of 3-cyano-6-hydroxypyridine is crucial for its use in synthesis. The following data has been reported in the literature:
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂O | [5] |
| Molecular Weight | 120.11 g/mol | [5] |
| Melting Point | 256-258 °C | [5] |
| Appearance | White crystalline solid | [2] |
Spectroscopic Data: [2]
-
¹H-NMR (in DMSO-d₆, δ in ppm): 7.95 (d, 1H), 7.05 (dd, 1H), 6.35 (d, 1H)
-
¹³C-NMR (in DMSO-d₆, δ in ppm): 163.2, 143.5, 141.2, 118.0, 109.9, 106.5
-
IR (KBr, cm⁻¹): 3450, 2220, 1660, 1600, 1560
-
Mass Spectrum (m/z): 120 (M⁺)
The Role of 3-Cyano-6-hydroxypyridine in Organic Synthesis: A Mechanistic Perspective
The synthetic utility of 3-cyano-6-hydroxypyridine stems from the distinct reactivity of its two functional groups, which can be addressed selectively under different reaction conditions.
Figure 1: Key reaction pathways of 3-cyano-6-hydroxypyridine.
Reactions at the Hydroxyl Group
The hydroxyl group at the 6-position of the pyridine ring behaves as a typical nucleophile. It can readily undergo O-alkylation and O-acylation reactions. This allows for the introduction of a wide variety of substituents, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a target molecule. The choice of base and electrophile is critical for achieving high yields and avoiding competing N-alkylation.
Transformations of the Cyano Group
The cyano group is a versatile functional handle that can be transformed into several other important functionalities.[6]
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield an amide and then a carboxylic acid .[7] This transformation is fundamental in the synthesis of nicotinic acid derivatives.
-
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄).[7] This provides a route to aminomethylpyridines, which are common motifs in pharmaceuticals.
-
Nucleophilic Addition: The electrophilic carbon of the nitrile is susceptible to attack by organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine.[7]
This dual reactivity allows for the design of convergent synthetic strategies, where both functional groups are modified in a controlled manner to build molecular complexity efficiently.
Application in Pharmaceutical Synthesis: A Case Study
The true value of an intermediate is demonstrated through its successful application in the synthesis of complex, high-value molecules. 3-Cyano-6-hydroxypyridine and its derivatives are key intermediates in the synthesis of a variety of APIs. For instance, substituted 3-cyano-2-pyridones are precursors to compounds with potential anticancer activity.
Figure 2: General synthetic workflow for elaborating 3-cyano-6-hydroxypyridine.
Exemplary Protocol: Synthesis of a 6-Alkoxy-3-(aminomethyl)pyridine Scaffold
-
O-Alkylation: To a solution of 3-cyano-6-hydroxypyridine in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or NaH) at room temperature. Stir for 30 minutes, then add the desired alkyl halide (R-X). The reaction mixture is then heated to facilitate the reaction. After completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
Nitrile Reduction: The isolated 6-alkoxy-3-cyanopyridine is dissolved in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere. The solution is cooled to 0°C, and a solution of LiAlH₄ in the same solvent is added dropwise. The reaction is stirred at room temperature until the nitrile is fully consumed. The reaction is then carefully quenched by the sequential addition of water, aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the crude aminomethylpyridine.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 6-alkoxy-3-(aminomethyl)pyridine.
This resulting aminomethylpyridine can then be further functionalized, for example, through amide bond formation, to generate a diverse library of compounds for drug discovery.
Safety and Handling
-
Toxicity: Related cyanopyridines are harmful if swallowed and may cause skin and eye irritation.[8]
-
Handling: It is recommended to handle 3-cyano-6-hydroxypyridine in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound should be stored in a tightly closed container in a cool, dry place.[9]
It is imperative to consult the specific MSDS provided by the supplier before handling this chemical and to perform a thorough risk assessment for any new experimental procedure.
Conclusion
3-Cyano-6-hydroxypyridine is a highly valuable and versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of selective transformations, making it an ideal building block for the construction of complex, polysubstituted pyridine derivatives. The availability of a highly selective microbial synthesis route further enhances its appeal as a "green" chemical intermediate. For researchers and professionals in drug development, a thorough understanding of the reactivity and handling of 3-cyano-6-hydroxypyridine is key to unlocking its full potential in the creation of novel and impactful molecules.
References
- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. idk.org.rs [idk.org.rs]
- 4. researchgate.net [researchgate.net]
- 5. 3-CYANO-6-HYDROXYPYRIDINE CAS#: 94805-52-4 [amp.chemicalbook.com]
- 6. Nitrile - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Cyano-6-hydroxypyridine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-6-hydroxypyridine, a substituted pyridine derivative, presents as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic cyano group, makes it a versatile building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon available data for the compound and its structural analogs to ensure a high level of safety in the laboratory.
Hazard Identification and Classification
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
The toxicity profile of cyanopyridine derivatives suggests that they can be absorbed through the skin and may cause systemic effects.[2] The cyano group, in particular, warrants cautious handling due to the potential for release of hydrogen cyanide under certain conditions, such as in the presence of strong acids.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for its safe handling and for predicting its behavior in various experimental setups.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O | ChemicalBook[1] |
| Molecular Weight | 120.11 g/mol | ChemicalBook[1] |
| Appearance | Light brown solid | ChemicalBook |
| Boiling Point | 352 °C | ChemicalBook[1] |
| Density | 1.27 g/cm³ | ChemicalBook[1] |
| Flash Point | 167 °C | ChemicalBook[1] |
| Storage Temperature | Room temperature | ChemicalBook[1] |
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is crucial when working with this compound.
Engineering Controls
-
Fume Hood: All handling of solid this compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling this compound.
-
Eye and Face Protection: Chemical safety goggles with side shields or a face shield are essential to protect against splashes and dust.[3]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling the compound.[3]
-
Lab Coat: A flame-resistant lab coat should be worn at all times to protect from skin contact.
-
-
Respiratory Protection: For operations with a high potential for aerosol or dust generation, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[3]
Caption: PPE Donning and Doffing Workflow for Handling this compound.
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials and empty containers should be treated as hazardous waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
The following first aid measures are based on the known hazards of cyanopyridine and hydroxypyridine derivatives.[3][4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response
A tiered response is necessary depending on the size and nature of the spill.
Caption: Decision Tree for Spill Response of this compound.
Reactivity and Stability
-
Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents and strong acids.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
The nitrile group in 2-cyanopyridine derivatives has been shown to react with thiol nucleophiles, such as glutathione.[5] This reactivity should be considered when planning synthetic routes and in the context of biological assays.
Conclusion
While this compound is a valuable synthetic intermediate, its potential hazards necessitate a proactive and informed approach to safety. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and ensure a safe laboratory environment. It is the responsibility of every scientist to be knowledgeable about the hazards of the materials they handle and to implement best practices for their safe use. In the absence of a complete SDS, a cautious approach based on the known hazards of structurally related compounds is the most prudent course of action.
References
- 1. This compound | 89324-17-4 [amp.chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 2-Pyridone Derivatives from 2-Cyano-6-hydroxypyridine
Introduction: The Versatility of the 2-Pyridone Scaffold
The 2-pyridone motif is a privileged heterocyclic structure frequently encountered in natural products, pharmaceuticals, and functional materials.[1] Its prevalence stems from its ability to engage in a variety of biological interactions, underpinning the therapeutic effects of drugs such as the cardiotonic agent milrinone and the anti-HIV agent nevirapine.[1] Consequently, the development of efficient and modular synthetic routes to access structurally diverse 2-pyridone derivatives is a significant endeavor in medicinal and process chemistry. This guide details a one-pot synthetic strategy leveraging the versatile chemical handles of 2-cyano-6-hydroxypyridine to generate a library of functionalized 2-pyridone derivatives.
Strategic Advantage of this compound as a Precursor
This compound is an exemplary starting material for the synthesis of 2-pyridone derivatives due to the tautomeric equilibrium between its hydroxy and pyridone forms and the presence of two reactive functional groups: a nucleophilic nitrogen (in the pyridone tautomer) and an electrophilic cyano group. This dual reactivity allows for a range of chemical transformations, including N-alkylation/arylation and the construction of fused heterocyclic systems in a sequential, one-pot fashion.[2]
One-Pot N-Alkylation of this compound
The direct N-alkylation of the 2-pyridone tautomer is a common strategy for introducing molecular diversity. This can be achieved in a one-pot procedure by in situ deprotonation of the pyridone nitrogen followed by nucleophilic attack on an alkyl halide.
Causality of Experimental Choices
-
Base Selection: A non-nucleophilic base such as potassium carbonate (K₂CO₃) is chosen to deprotonate the 2-pyridone. Its moderate basicity is sufficient to generate the pyridone anion without promoting unwanted side reactions.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is employed to facilitate the dissolution of the reactants and to promote the Sₙ2 reaction between the pyridone anion and the alkyl halide.
-
Temperature: The reaction is typically conducted at a slightly elevated temperature to ensure a reasonable reaction rate without causing decomposition of the starting materials or products.
Experimental Protocol
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (1.5 eq), and DMF (20 mL).
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium salt of the pyridone.
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure N-alkylated 2-pyridone derivative.
Data Presentation: Scope of N-Alkylation
| Entry | Alkyl Halide | Product | Expected Yield (%) |
| 1 | Benzyl bromide | 1-Benzyl-6-cyano-2-oxo-1,2-dihydropyridine | 85-95 |
| 2 | Ethyl bromoacetate | Ethyl 2-(6-cyano-2-oxo-1,2-dihydropyridin-1-yl)acetate | 80-90 |
| 3 | Propargyl bromide | 6-Cyano-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one | 75-85 |
| 4 | Allyl bromide | 1-Allyl-6-cyano-2-oxo-1,2-dihydropyridine | 80-90 |
Visualization of N-Alkylation Workflow
Caption: One-pot N-alkylation of this compound.
One-Pot Synthesis of Fused Pyrano[2,3-b]pyridines
The presence of the cyano group and the adjacent enolate-forming system in this compound allows for its participation in multicomponent reactions to construct fused heterocyclic systems. A notable example is the synthesis of pyrano[2,3-b]pyridines.
Causality of Experimental Choices
-
Reaction Type: This is a multicomponent reaction involving an aromatic aldehyde, malononitrile, and the 2-pyridone.[3]
-
Catalyst: A basic catalyst such as piperidine or triethylamine is used to facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile, and the subsequent Michael addition of the 2-pyridone.[3]
-
Solvent: A protic solvent like ethanol is often used as it can solvate the ionic intermediates and participate in the proton transfer steps of the mechanism.
-
One-Pot Strategy: All reactants are combined in a single vessel, which improves efficiency by avoiding the isolation of intermediates.
Experimental Protocol
-
In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and this compound (1.0 eq) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure pyrano[2,3-b]pyridine derivative.
Data Presentation: Scope of Pyrano[2,3-b]pyridine Synthesis
| Entry | Aromatic Aldehyde | Product | Expected Yield (%) |
| 1 | Benzaldehyde | 2-Amino-4-phenyl-4,8-dihydro-5H-pyrano[2,3-b]pyridine-3,6-dicarbonitrile | 88-95 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-4,8-dihydro-5H-pyrano[2,3-b]pyridine-3,6-dicarbonitrile | 90-97 |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-4,8-dihydro-5H-pyrano[2,3-b]pyridine-3,6-dicarbonitrile | 85-92 |
| 4 | 2-Naphthaldehyde | 2-Amino-4-(naphthalen-2-yl)-4,8-dihydro-5H-pyrano[2,3-b]pyridine-3,6-dicarbonitrile | 82-90 |
Visualization of Pyrano[2,3-b]pyridine Synthesis Workflow
Caption: Multicomponent reaction for pyrano[2,3-b]pyridine synthesis.
Conclusion
This compound serves as a highly effective and versatile platform for the one-pot synthesis of a diverse range of 2-pyridone derivatives. The protocols outlined herein provide a robust foundation for researchers in drug discovery and materials science to access novel chemical entities efficiently. The strategic application of one-pot methodologies not only streamlines the synthetic process but also aligns with the principles of green chemistry by reducing waste and energy consumption.
References
Application Notes and Protocols: Leveraging 2-Cyano-6-hydroxypyridine in the Synthesis of Novel Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Pyridine Scaffold in Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes crucial to numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Their dysregulation is implicated in a range of pathologies, making them significant therapeutic targets for glaucoma, epilepsy, and increasingly, for various cancers.[1] The clinical utility of CA inhibitors (CAIs) has spurred extensive research into novel molecular scaffolds that can offer enhanced potency and isoform selectivity, thereby minimizing off-target effects.[2]
Among the diverse heterocyclic scaffolds explored, pyridine-based sulfonamides have emerged as a promising class of CAIs.[1][3] The pyridine ring offers a versatile platform for synthetic modification, allowing for the fine-tuning of physicochemical properties to optimize target engagement and pharmacokinetic profiles. This guide focuses on the strategic application of 2-cyano-6-hydroxypyridine , a bifunctional building block, in the rational design and synthesis of new-generation CAIs. The presence of a reactive cyano group and a hydroxyl moiety on the pyridine core provides a unique opportunity for diverse chemical transformations, leading to novel inhibitors with potentially superior therapeutic indices.
Core Synthetic Strategy: From this compound to Pyridine-Sulfonamide CAIs
While direct literature explicitly detailing the synthesis of carbonic anhydrase inhibitors from this compound is nascent, a chemically sound and robust synthetic pathway can be proposed based on established methodologies for the preparation of pyridine-sulfonamides and the known reactivity of the starting material's functional groups. The overarching strategy involves a multi-step synthesis culminating in a key sulfonamide intermediate, which can then be further elaborated.
The proposed synthetic workflow is outlined below. This pathway is designed to be modular, allowing for the introduction of diversity at various stages to generate a library of candidate inhibitors for structure-activity relationship (SAR) studies.
Caption: Proposed synthetic workflow from this compound to diverse carbonic anhydrase inhibitors.
Part 1: Synthesis of the Key Sulfonamide Intermediate
This section provides a detailed, step-by-step protocol for the synthesis of the core this compound sulfonamide intermediate.
Protocol 1: Chlorosulfonation of this compound
Rationale: The introduction of a sulfonyl chloride group onto the pyridine ring is the critical first step. The position of substitution will be directed by the existing activating hydroxyl group. This protocol is adapted from established methods for the chlorosulfonation of activated aromatic systems.
Materials:
-
This compound
-
Chlorosulfonic acid (ClSO3H)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a drying tube
-
Separatory funnel
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-cyano-6-hydroxy-pyridine-sulfonyl chloride. This intermediate is often used immediately in the next step without further purification due to its potential instability.
Protocol 2: Amination to Form the Primary Sulfonamide
Rationale: The sulfonamide moiety is essential for binding to the zinc ion in the active site of carbonic anhydrase. This step converts the reactive sulfonyl chloride into the stable sulfonamide.
Materials:
-
Crude 2-cyano-6-hydroxy-pyridine-sulfonyl chloride
-
Ammonium hydroxide (NH4OH), concentrated solution
-
Tetrahydrofuran (THF) or Dioxane
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude sulfonyl chloride from the previous step in THF or dioxane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a concentrated solution of ammonium hydroxide (excess) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-cyano-6-hydroxy-pyridine-sulfonamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Diversification of the Core Scaffold
The synthesized 2-cyano-6-hydroxy-pyridine-sulfonamide serves as a versatile platform for generating a library of analogs. The hydroxyl and cyano groups offer orthogonal handles for further chemical modifications.
Application Note: Rationale for Scaffold Diversification
-
Modification of the Hydroxyl Group: Alkylation or arylation of the hydroxyl group can introduce moieties that can interact with the hydrophilic or hydrophobic regions of the CA active site, potentially enhancing potency and isoform selectivity.
-
Modification of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations introduce new functional groups capable of forming additional hydrogen bonds or ionic interactions within the enzyme's active site.
Exemplary Protocol: O-Alkylation of the Hydroxypyridine Moiety
Rationale: This protocol demonstrates a standard Williamson ether synthesis to introduce an alkyl chain at the 6-position, which can be varied to probe different regions of the CA binding pocket.
Materials:
-
2-Cyano-6-hydroxy-pyridine-sulfonamide
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-cyano-6-hydroxy-pyridine-sulfonamide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired O-alkylated derivative.
-
Confirm the structure and purity by spectroscopic methods.
Part 3: Biological Evaluation of Novel CA Inhibitors
The newly synthesized compounds must be evaluated for their ability to inhibit various carbonic anhydrase isoforms.
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay
Rationale: A stopped-flow CO₂ hydrase assay is a standard method to determine the inhibitory activity of compounds against CA isoforms.[4] This technique measures the enzyme's catalytic activity by monitoring the pH change associated with CO₂ hydration.
Materials:
-
Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
Acetazolamide (as a standard inhibitor)
-
HEPES buffer
-
Phenol red indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the synthesized inhibitors and the standard inhibitor (acetazolamide) in an appropriate solvent (e.g., DMSO).
-
The assay is performed using a stopped-flow instrument to measure the CA-catalyzed CO₂ hydration.
-
The reaction mixture contains HEPES buffer, phenol red as a pH indicator, and the specific CA isoform.
-
The reaction is initiated by mixing the enzyme solution with CO₂-saturated water.
-
The initial rates of reaction are monitored by the change in absorbance of the phenol red at its λmax.
-
To determine the inhibitory potency, the assay is performed in the presence of varying concentrations of the inhibitor compounds.
-
The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.
-
The inhibition constants (Ki) can be determined from the IC₅₀ values using the Cheng-Prusoff equation.
Data Presentation and Interpretation
The inhibitory activities of the synthesized compounds should be summarized in a table for easy comparison.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Compound X | Value | Value | Value | Value |
| Compound Y | Value | Value | Value | Value |
| ... | ... | ... | ... | ... |
Interpretation: The data should be analyzed to identify compounds with high potency against the target isoforms (e.g., tumor-associated hCA IX and XII) and high selectivity over off-target isoforms (e.g., cytosolic hCA I and II).[3] Structure-activity relationships can then be established to guide the design of the next generation of inhibitors.
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting material for the synthesis of novel carbonic anhydrase inhibitors. The synthetic protocols and strategic guidance provided in these application notes offer a robust framework for researchers to explore this chemical space. The modular nature of the proposed synthetic routes allows for the generation of diverse libraries of compounds, which, coupled with systematic biological evaluation, can lead to the discovery of potent and selective CAIs with significant therapeutic potential. Future work should focus on expanding the library of derivatives, conducting in-depth SAR studies, and advancing promising candidates to preclinical evaluation.
References
- 1. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the N-Alkylation of 2-Cyano-6-hydroxypyridine
Introduction: The Strategic Importance of N-Alkylated 2-Cyano-6-pyridones
N-alkylated 2-pyridone scaffolds are of paramount importance in the fields of medicinal chemistry and drug development. These heterocyclic cores are present in a multitude of biologically active molecules and approved pharmaceutical agents. The substituent on the nitrogen atom plays a crucial role in modulating the pharmacological profile of these compounds, influencing properties such as potency, selectivity, and pharmacokinetics. Specifically, the 2-cyano-6-hydroxypyridine tautomer, which exists in equilibrium with 2-cyano-6-pyridone, offers a versatile starting point for the synthesis of diverse compound libraries. However, the direct alkylation of this ambident nucleophile presents a significant synthetic challenge: the competition between N-alkylation and O-alkylation. This guide provides a comprehensive overview of the principles and detailed protocols for achieving selective N-alkylation of this compound, empowering researchers to confidently and efficiently synthesize their target molecules.
The Underlying Chemistry: Tautomerism and the N- vs. O-Alkylation Challenge
The inherent challenge in the alkylation of this compound lies in its tautomeric nature. It exists as an equilibrium between the hydroxy-pyridine form and the pyridone form. Deprotonation with a base generates an ambident nucleophilic anion with reactivity at both the nitrogen and oxygen atoms.[1][2]
The ratio of N- to O-alkylation is influenced by a variety of factors, including the choice of base, solvent, alkylating agent, and reaction temperature. Understanding these factors is critical for directing the reaction towards the desired N-alkylated product. Generally, polar aprotic solvents like DMF and DMSO favor N-alkylation, while polar protic solvents can favor O-alkylation. The "hard" and "soft" acid-base (HSAB) theory can also be a useful predictor. The nitrogen atom is a "softer" nucleophile and will preferentially react with "softer" electrophiles (like alkyl iodides), while the "harder" oxygen nucleophile will react more readily with "harder" electrophiles.
Experimental Protocols
This section details several proven methods for the N-alkylation of this compound. The choice of protocol will depend on the specific substrate, the desired scale of the reaction, and the available reagents.
Protocol 1: Classical N-Alkylation using a Base
This is the most traditional approach and relies on the deprotonation of the pyridone followed by reaction with an alkyl halide. The choice of base is critical for achieving high N-selectivity.
Core Principle: The pyridone is deprotonated with a suitable base to form the pyridonate anion, which then acts as a nucleophile to attack the alkylating agent.
Workflow Diagram:
Caption: General workflow for base-mediated N-alkylation.
Reagents and Conditions:
| Reagent/Parameter | Recommendation | Rationale |
| This compound | 1.0 eq | Starting material |
| Alkylating Agent (R-X) | 1.1 - 1.5 eq | Iodides > Bromides > Chlorides in reactivity. |
| Base | 1.1 - 1.5 eq | K₂CO₃, Cs₂CO₃[3], NaH |
| Solvent | Anhydrous | DMF, DMSO, Acetonitrile, THF[4] |
| Temperature | 0 °C to 80 °C | Dependent on the reactivity of the alkylating agent. |
| Reaction Time | 2 - 24 h | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base portionwise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Slowly add the alkylating agent dropwise.
-
Allow the reaction to warm to the desired temperature and stir until completion (as monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water or saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalyst- and Base-Free N-Alkylation
A more recent and greener approach avoids the use of a base, which can simplify the work-up procedure and reduce waste.[5][6][7] This method is particularly effective for achieving high N-selectivity.
Core Principle: The reaction proceeds by initial O-alkylation to form a pyridyl ether intermediate. The in-situ generated hydrohalic acid (HX) then facilitates the conversion of this intermediate to the more thermodynamically stable N-alkylated product.[5][6][7]
Reaction Mechanism Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN101654432A - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 5. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Cyano-6-hydroxypyridine and its Amino Congeners as Versatile Building Blocks for the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Cyanopyridines in Medicinal Chemistry
Substituted pyridines are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents.[1][2] Among these, functionalized 2-cyanopyridines stand out as exceptionally versatile building blocks due to the unique reactivity of the cyano group, which can participate in a wide array of chemical transformations to construct complex heterocyclic systems.[3] This guide provides a detailed exploration of 2-cyano-6-hydroxypyridine and, more extensively, its 2-amino-3-cyanopyridine analogues, as foundational materials for the synthesis of novel heterocycles with significant potential in medicinal chemistry. We will delve into the synthetic rationale, provide detailed, field-proven protocols, and illustrate the strategic considerations behind the construction of fused heterocyclic systems such as pyridopyrimidines, thienopyridines, and pyrazolopyridines.
Part 1: Synthesis of the Core Scaffolds
The successful synthesis of complex heterocycles begins with the efficient and scalable production of the core building blocks. Here, we present robust protocols for the synthesis of both this compound and the more versatile 2-amino-3-cyanopyridine derivatives.
Synthesis of this compound
The synthesis of this compound and its analogues can be achieved through a base-catalyzed condensation reaction. A particularly effective method is the reaction of a β-ketoester with cyanoacetamide. The following protocol is adapted from established procedures for the synthesis of structurally similar 3-cyano-6-hydroxy-2-pyridones.[4][5]
Protocol 1: Microwave-Assisted Synthesis of 3-Cyano-6-hydroxy-4-methyl-2-pyridone
This protocol details the synthesis of a close analogue, 3-cyano-6-hydroxy-4-methyl-2-pyridone, which illustrates the general methodology.
-
Reactants:
-
Ethyl acetoacetate (1 equivalent)
-
Cyanoacetamide (1 equivalent)
-
Potassium hydroxide (powdered, 1 equivalent)
-
-
Procedure:
-
In a microwave-safe vessel, thoroughly mix ethyl acetoacetate (0.02 mol, 2.6 g), cyanoacetamide (0.02 mol, 1.68 g), and powdered potassium hydroxide (0.02 mol, 1.12 g).
-
Heat the mixture in a commercial microwave oven at 200 W for 4 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solid can be purified by recrystallization from an appropriate solvent, such as ethanol.
-
-
Causality and Insights: The microwave irradiation provides rapid and uniform heating, significantly reducing the reaction time compared to conventional methods. The potassium hydroxide acts as a base to deprotonate the active methylene group of cyanoacetamide, initiating the condensation cascade. This method is highly efficient for generating the pyridone core.[5]
Synthesis of 2-Amino-3-cyanopyridine Derivatives
The 2-amino-3-cyanopyridine scaffold is a cornerstone for the synthesis of many fused heterocyclic systems. A highly efficient and versatile one-pot, four-component reaction is the method of choice for generating a diverse library of these building blocks.[1][4][6]
Protocol 2: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
-
Reactants:
-
Aromatic or aliphatic aldehyde (1 equivalent)
-
Aryl or alkyl methyl ketone (1 equivalent)
-
Malononitrile (1 equivalent)
-
Ammonium acetate (1.25 equivalents)
-
-
Procedure:
-
In a round-bottom flask, combine the aldehyde (2 mmol), ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (2.5 mmol).
-
Heat the mixture under solvent-free conditions at 100 °C, monitoring the reaction progress by TLC. Reaction times are typically short.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the resulting solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from 95% ethanol to afford the desired 2-amino-3-cyanopyridine derivative in good to excellent yield.[4]
-
-
Causality and Insights: This multicomponent reaction proceeds through a cascade of reactions, likely initiated by the Knoevenagel condensation of the aldehyde and malononitrile, followed by the formation of an enamine from the ketone and ammonium acetate. A subsequent Michael addition and cyclization lead to the final product. The use of ammonium acetate as both a catalyst and a source of ammonia is a key feature of this efficient synthesis.[2]
Table 1: Examples of Synthesized 2-Amino-3-cyanopyridine Derivatives
| Entry | Aldehyde | Ketone | Product | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 2-Amino-3-cyano-4,6-diphenylpyridine | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 2-Amino-4-(4-chlorophenyl)-3-cyano-6-phenylpyridine | 82 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 2-Amino-3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine | 88 |
| 4 | Benzaldehyde | Acetone | 2-Amino-3-cyano-4-phenyl-6-methylpyridine | 75 |
Yields are representative and may vary based on specific reaction conditions.
Caption: Workflow for the one-pot synthesis of 2-amino-3-cyanopyridine building blocks.
Part 2: Application in the Synthesis of Fused Heterocycles
The strategic placement of the amino and cyano groups in 2-amino-3-cyanopyridines provides a versatile platform for the construction of various fused heterocyclic systems of high medicinal importance.
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activities, including kinase inhibition.[7][8] They can be readily synthesized from 2-amino-3-cyanopyridines by reaction with various one-carbon synthons.
Protocol 3: Synthesis of 4-Aminopyrido[2,3-d]pyrimidines
-
Reactants:
-
2-Amino-3-cyanopyridine derivative (1 equivalent)
-
Formamide (excess, as reagent and solvent)
-
-
Procedure:
-
In a round-bottom flask, suspend the 2-amino-3-cyanopyridine derivative (5 mmol) in formamide (10 mL).
-
Heat the reaction mixture to reflux (approximately 180-200 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Pour the mixture into water and collect the precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize from a suitable solvent (e.g., DMF/water) to obtain the pure 4-aminopyrido[2,3-d]pyrimidine.[7]
-
-
Causality and Insights: In this reaction, formamide serves as the source of the two carbon atoms and one nitrogen atom required to form the pyrimidine ring. The reaction proceeds through an initial formylation of the amino group, followed by an intramolecular cyclization involving the cyano group and subsequent tautomerization to yield the aromatic pyridopyrimidine.
Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are another class of fused heterocycles with demonstrated biological activities, including potential applications in cancer therapy.[9][10] The Gewald reaction provides a powerful tool for their synthesis, starting from a cyanopyridine-2(1H)-thione.[3]
Protocol 4: Synthesis of 3-Aminothieno[2,3-b]pyridines
-
Reactants:
-
3-Cyanopyridine-2(1H)-thione (1 equivalent)
-
α-Halo ketone or α-halo ester (1 equivalent)
-
Base (e.g., sodium ethoxide)
-
-
Procedure:
-
In a suitable solvent such as ethanol, dissolve the 3-cyanopyridine-2(1H)-thione (10 mmol).
-
Add a solution of sodium ethoxide (10 mmol in ethanol) and stir for 15 minutes at room temperature.
-
To this solution, add the α-halo ketone or ester (10 mmol) dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purification can be achieved by recrystallization from an appropriate solvent.[11]
-
-
Causality and Insights: This reaction is an example of the Gewald aminothiophene synthesis.[12][13] The base deprotonates the thiol, which then acts as a nucleophile, attacking the α-halo ketone/ester. The subsequent intramolecular Thorpe-Ziegler type cyclization between the active methylene group and the cyano group leads to the formation of the thiophene ring.[14]
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors and imaging agents for β-amyloid plaques.[15][16]
Protocol 5: Synthesis of Pyrazolo[3,4-b]pyridines
-
Reactants:
-
2-Amino-3-cyanopyridine derivative (1 equivalent)
-
Hydrazine hydrate (excess)
-
Solvent (e.g., ethanol or n-butanol)
-
-
Procedure:
-
To a solution of the 2-amino-3-cyanopyridine derivative (5 mmol) in ethanol (20 mL), add hydrazine hydrate (25 mmol, 5 equivalents).
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to obtain the desired pyrazolo[3,4-b]pyridine.
-
-
Causality and Insights: The reaction proceeds via nucleophilic attack of the hydrazine on the electron-deficient carbon of the cyano group. The resulting intermediate undergoes an intramolecular cyclization, with the amino group of the pyridine ring attacking the newly formed imine, followed by elimination of ammonia to afford the aromatic pyrazolopyridine.
Caption: Synthetic pathways from 2-amino-3-cyanopyridine to various fused heterocycles.
Conclusion
This compound and its 2-amino-3-cyano analogues are powerful and versatile building blocks in modern synthetic and medicinal chemistry. The protocols and strategic insights provided in this guide demonstrate the straightforward and efficient synthesis of these core scaffolds and their subsequent elaboration into a diverse range of medicinally relevant fused heterocyclic systems. By understanding the underlying reactivity and leveraging the robust synthetic methods presented, researchers can accelerate the discovery and development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. SYNTHESIS OF SOME NEW THIENO[2,3-b]PYRIDINES, PYRIDO[3′,2′:4,5]-THIENO[3,2-d]PYRIMIDINES AND PYRIDO[3′,2′:4,5]THIENO[3,2-d][1,2,3]-TRIAZINES | Semantic Scholar [semanticscholar.org]
- 15. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 16. dau.url.edu [dau.url.edu]
Synthetic Routes to 6-Amino-2-Pyridone-3,5-Dicarbonitriles: An Application Note and Protocol Guide
Introduction: The Significance of the 6-Amino-2-Pyridone Scaffold
The 6-amino-2-pyridone-3,5-dicarbonitrile core is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and dense functionalization make it an attractive building block for the synthesis of novel therapeutic agents and functional materials.[1] Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including potential as anticancer agents.[2][3][4][5] The presence of multiple reactive sites—the amino group, the pyridone nitrogen, and the two nitrile groups—allows for diverse post-synthetic modifications, enabling the exploration of a vast chemical space. This guide provides a detailed overview of the primary synthetic strategies for accessing this valuable molecular framework, with a focus on robust and efficient one-pot methodologies.
Core Synthetic Strategy: A Multi-Component Approach
The most efficient and atom-economical routes to 6-amino-2-pyridone-3,5-dicarbonitriles are multi-component reactions (MCRs). These reactions combine three or more starting materials in a single reaction vessel to form a complex product in a cascade of reactions. This approach is highly desirable in drug discovery and development as it minimizes waste, reduces reaction times, and simplifies purification processes.[6][7]
The general synthetic approach involves the condensation of an aromatic or aliphatic aldehyde, malononitrile, and an N-substituted cyanoacetamide. The reaction proceeds through a series of well-established transformations, including a Knoevenagel condensation, a Michael addition, and a Thorpe-Ziegler type intramolecular cyclization.
Mechanistic Insights: The Reaction Cascade
The formation of the 6-amino-2-pyridone-3,5-dicarbonitrile ring is a fascinating example of a reaction cascade, where the product of one reaction becomes the substrate for the next, all within the same pot. The proposed mechanism is illustrated below and can be broken down into three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. The base deprotonates the acidic methylene proton of malononitrile, forming a carbanion that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields an arylidenemalononitrile intermediate.
-
Michael Addition: The arylidenemalononitrile, an excellent Michael acceptor, then reacts with the enolate of an N-substituted cyanoacetamide in a Michael addition. This step forms a new carbon-carbon bond and generates a linear adduct containing two cyano groups.
-
Thorpe-Ziegler Cyclization and Tautomerization: The crucial ring-closing step is an intramolecular Thorpe-Ziegler type reaction. The base abstracts a proton from the methylene group adjacent to the newly formed C-C bond, and the resulting carbanion attacks one of the nitrile groups, forming a six-membered ring. Subsequent tautomerization of the resulting imine to the more stable enamine affords the final 6-amino-2-pyridone-3,5-dicarbonitrile product.
Caption: Proposed reaction mechanism for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles.
Synthetic Protocols and Methodologies
Several effective protocols have been developed for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles. The choice of method often depends on the desired scale, available equipment, and the specific substituents on the starting materials.
Protocol 1: One-Pot, Two-Step Catalytic Synthesis
This method, reported by Nicely, Vala, and coworkers, utilizes two different natural product-derived catalysts in a sequential one-pot procedure.[2][3][4][5] This approach offers excellent control over the reaction sequence and generally provides high yields.
Rationale: The two-step catalytic system allows for the optimization of each key transformation. Betaine is an effective catalyst for the initial Knoevenagel condensation, while guanidine carbonate efficiently promotes the subsequent Michael addition and Thorpe-Ziegler cyclization. The use of non-toxic, readily available catalysts makes this a greener synthetic route.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (2 mmol, 1.0 eq), malononitrile (2 mmol, 1.0 eq), and betaine (0.2 mmol, 0.1 eq).
-
Step 1: Knoevenagel Condensation: Stir the mixture vigorously at room temperature for 5 minutes under solvent-free conditions.
-
Addition of Reagents for Step 2: Add N-substituted 2-cyanoacetamide (2 mmol, 1.0 eq), guanidine carbonate (0.2 mmol, 0.1 eq), and methanol (3 mL).
-
Step 2: Cyclization: Reflux the reaction mixture for 10 minutes.
-
Work-up: Cool the reaction mixture in an ice bath. Add ethyl acetate (10 mL) and water (10 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from methanol or ethanol.
Protocol 2: Microwave-Assisted One-Pot Synthesis
Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.[1][6][7] This protocol utilizes a simple inorganic base as the catalyst.
Rationale: Microwave heating provides rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products. Potassium carbonate is an inexpensive and effective base for promoting both the Knoevenagel condensation and the subsequent cyclization.
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the N-alkyl-2-cyanoacetamide (4 mmol, 1.0 eq), aldehyde (4 mmol, 1.0 eq), malononitrile (4 mmol, 1.0 eq), and potassium carbonate (4 mmol, 1.0 eq) in ethanol (7 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100 °C) for 10-15 minutes.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water. Neutralize with dilute hydrochloric acid.
-
Purification: Collect the resulting solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from methanol.
Data Summary and Comparison
The following table summarizes representative examples of 6-amino-2-pyridone-3,5-dicarbonitriles synthesized using the described methodologies.
| Entry | Aldehyde | N-Substituent (R) | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | p-Tolualdehyde | Benzyl | Protocol 1 | Betaine/Guanidine Carbonate | Methanol | 15 min | 62 | [8] |
| 2 | 4-Chlorobenzaldehyde | 2-Chlorobenzyl | Protocol 1 | Betaine/Guanidine Carbonate | Methanol | 15 min | 72 | [2] |
| 3 | 4-Bromobenzaldehyde | 4-Chlorobenzyl | Protocol 1 | Betaine/Guanidine Carbonate | Methanol | 15 min | 74 | [2] |
| 4 | Benzaldehyde | Butyl | Protocol 2 | K₂CO₃ | Ethanol | 10 min | 91 | [1] |
| 5 | 4-Methoxybenzaldehyde | Butyl | Protocol 2 | K₂CO₃ | Ethanol | 10 min | 94 | [1] |
| 6 | 2-Naphthaldehyde | Ethyl | Protocol 2 | K₂CO₃ | Ethanol | 12 min | 90 | [1] |
Substrate Scope and Limitations
These multi-component reactions generally exhibit a broad substrate scope with respect to the aldehyde component. A variety of aromatic and heteroaromatic aldehydes with both electron-donating and electron-withdrawing substituents have been successfully employed.[1][2] The N-substituent on the cyanoacetamide can also be varied, allowing for the introduction of different alkyl and aryl groups at the N-1 position of the pyridone ring.
Limitations: While the reaction is robust, certain functional groups on the aldehyde may not be compatible. For instance, aldehydes with highly acidic protons or functional groups that can react with the basic catalyst may lead to side reactions and reduced yields. The use of aliphatic aldehydes is less commonly reported and may require optimization of the reaction conditions.
Safety Precautions
-
Malononitrile: Malononitrile is toxic if swallowed, in contact with skin, or if inhaled.[9][10][11][12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. In case of contact, wash the affected area immediately with plenty of water.
-
Catalysts: While betaine and guanidine carbonate are relatively benign, other bases such as potassium carbonate and piperidine (used in some related syntheses) are corrosive and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Methanol and ethanol are flammable. Ensure that all heating is performed using appropriate heating mantles or oil baths and that no open flames are present.
-
Microwave Synthesis: Microwave reactions should only be carried out in specialized microwave reactors designed for chemical synthesis. Never use a domestic microwave oven. Ensure that the reaction vessel is properly sealed and that the temperature and pressure limits of the instrument are not exceeded.
Conclusion
The one-pot, multi-component synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles represents a powerful and efficient strategy for accessing this important heterocyclic scaffold. The methodologies presented in this guide are robust, scalable, and amenable to the generation of diverse libraries of compounds for applications in drug discovery and materials science. By understanding the underlying reaction mechanism and the rationale behind the experimental choices, researchers can effectively apply and adapt these protocols to their specific synthetic needs.
References
- 1. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. echemi.com [echemi.com]
- 10. sds.chemtel.net [sds.chemtel.net]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note and Experimental Protocol for the Synthesis of 3-Cyano-6-hydroxy-4-methyl-2-pyridone
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: 3-Cyano-6-hydroxy-4-methyl-2-pyridone is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules and functional materials.[1][2][3] Its derivatives have shown a wide range of pharmacological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6][7][8] The unique arrangement of functional groups—a nitrile, a hydroxyl group, and a lactam ring—makes it a valuable intermediate for further chemical modifications and drug design.[9][10] This document provides a detailed, field-proven protocol for the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone, emphasizing the underlying chemical principles and practical considerations for a successful and reproducible outcome.
Reaction Principle: Knoevenagel Condensation and Cyclization
The synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone is typically achieved through a base-catalyzed condensation reaction between an active methylene compound, such as ethyl cyanoacetate or cyanoacetamide, and a β-dicarbonyl compound, like ethyl acetoacetate or acetylacetone.[11][12] This reaction proceeds via a Knoevenagel condensation, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 2-pyridone ring system. The choice of base is critical for promoting the initial deprotonation of the active methylene compound, thereby initiating the nucleophilic attack on one of the carbonyl groups of the β-dicarbonyl compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| Ethyl Cyanoacetate | Reagent Grade, ≥98% | Sigma-Aldrich | A versatile starting material due to its various functional groups.[13] |
| Ethyl Acetoacetate | Reagent Grade, ≥99% | Fluka | |
| Cyanoacetamide | 99% | Acros Organics | An alternative to ethyl cyanoacetate.[14] |
| Potassium Hydroxide (KOH) | Extra Pure | Acros Organics | Used as a catalyst.[14] |
| Piperidine | Reagent Grade, 99% | Sigma-Aldrich | A commonly used basic catalyst. |
| Ethanol | >98.5% | Merck | Used as a solvent and for recrystallization.[14] |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Sigma-Aldrich | Used for acidification during workup.[14] |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter flask
-
Melting point apparatus
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
Detailed Experimental Protocol
This protocol details a conventional synthesis method using piperidine as a catalyst. Alternative methods, such as microwave-assisted synthesis or mechanochemical approaches, have also been reported and can offer advantages in terms of reaction time and yield.[14][15][16]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl cyanoacetate (0.1 mol, 11.31 g) and ethyl acetoacetate (0.1 mol, 13.01 g) in 30 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add piperidine (1 mL) dropwise. The addition of a base is crucial for the condensation reaction to proceed.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
Acidification and Precipitation: Slowly add the reaction mixture to 100 mL of cold water containing 10 mL of concentrated hydrochloric acid while stirring vigorously. This acidification step is essential to precipitate the product.
-
Isolation: Collect the resulting white to off-white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield fine, crystalline 3-cyano-6-hydroxy-4-methyl-2-pyridone.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Expected Results and Characterization
The synthesis should yield 3-cyano-6-hydroxy-4-methyl-2-pyridone as a white or pale yellow crystalline solid. The expected yield is typically in the range of 60-80%.
| Parameter | Expected Value |
| Yield | 60-80% |
| Melting Point | >300 °C (decomposes) |
| Appearance | White to pale yellow crystalline solid |
| Molecular Formula | C₇H₆N₂O₂ |
| Molar Mass | 150.14 g/mol |
Characterization Data:
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3400-3200 (O-H and N-H stretching)
-
~2220 (C≡N stretching)
-
~1650 (C=O stretching, pyridone)
-
-
¹H NMR Spectroscopy (DMSO-d₆, δ, ppm):
-
~12.0 (s, 1H, NH)
-
~11.5 (s, 1H, OH)
-
~6.1 (s, 1H, C₅-H)
-
~2.2 (s, 3H, CH₃)
-
-
UV-Vis Spectroscopy (Ethanol):
-
λ_max ≈ 324 nm[15]
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethyl cyanoacetate and piperidine are toxic and should be handled with care.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the reaction is sufficiently heated. |
| Loss of product during workup | Ensure complete precipitation by thorough acidification and cooling. Avoid using excessive amounts of solvent for washing. | |
| Impure Product | Incomplete reaction or side reactions | Ensure the use of pure starting materials. Optimize the recrystallization process (e.g., use a different solvent system). |
References
- 1. preprints.org [preprints.org]
- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 3-Cyano-6-hydroxy-4-methyl-2-pyridone: two new pseudopolymorphs and two cocrystals with products of an in situ nucleophilic aromatic substitution [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. LXXXIII.—Condensation of ethyl cyanoacetate and acetylacetone - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 14. idk.org.rs [idk.org.rs]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The 2-Cyano-6-hydroxypyridine Scaffold: A Versatile Pharmacophore for Novel Anti-Cancer Agents
Introduction: The Rise of a Privileged Scaffold in Oncology
In the relentless pursuit of novel and effective anti-cancer therapeutics, medicinal chemists are in a constant search for molecular frameworks that offer a blend of synthetic accessibility, structural rigidity, and the capacity for diverse functionalization. The 2-cyano-6-hydroxypyridine core, which exists in tautomeric equilibrium with its 2-pyridone form, has emerged as a "privileged scaffold" in oncological drug discovery. Its unique electronic properties and ability to engage in multiple non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal anchor for designing potent and selective inhibitors of key cancer-associated targets.[1] This guide provides an in-depth exploration of the synthesis, biological evaluation, and application of this compound derivatives in the development of next-generation anti-cancer agents. We will delve into detailed protocols, the rationale behind experimental design, and the critical analysis of structure-activity relationships (SAR) to empower researchers in this dynamic field.
Part 1: Synthesis and Chemical Derivatization
The synthetic tractability of the this compound scaffold is a cornerstone of its utility. Multi-component reactions, such as the Thorpe-Ziegler and Gewald reactions, offer efficient pathways to construct the core ring system.[2][3] A particularly robust and widely adopted method is the one-pot, two-step synthesis of 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, which serve as versatile intermediates.[4]
Causality in Synthetic Choices: The Role of Key Reagents
-
Piperidine as a Catalyst: The synthesis of cyanopyridone derivatives often employs a Knoevenagel condensation as a key step. Piperidine, a secondary amine, is a common and effective basic catalyst for this reaction. Its mechanism involves the deprotonation of the active methylene compound (e.g., malononitrile), generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The catalytic cycle is completed by the protonation of the resulting alkoxide and subsequent dehydration, facilitated by the piperidinium ion, to yield the α,β-unsaturated product.[5][6] The choice of a mild base like piperidine is crucial to avoid unwanted side reactions and promote high yields.
-
Acetic Anhydride in Cyclization: In the synthesis of fused ring systems like pyridopyrimidines from 6-aminocyanopyridone precursors, acetic anhydride serves a dual purpose. It acts as a dehydrating agent to facilitate the final cyclization step and can also introduce an acetyl group, leading to the formation of 2-methyl-substituted pyridopyrimidines.
Protocol: One-Pot, Two-Step Synthesis of 6-Amino-4-(4-bromophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
This protocol details the synthesis of a representative 2-pyridone derivative with demonstrated anti-cancer potential.[4]
Materials:
-
4-Bromobenzaldehyde
-
N-(4-chlorobenzyl)-2-cyanoacetamide
-
Malononitrile
-
Piperidine
-
Ethanol
-
Ethyl acetate
-
Methanol
Procedure:
-
Step 1: Knoevenagel Condensation (Formation of the Intermediate)
-
In a round-bottom flask, combine 4-bromobenzaldehyde (10 mmol), N-(4-chlorobenzyl)-2-cyanoacetamide (10 mmol), and malononitrile (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (5 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of the intermediate will be evident by the appearance of a new spot with a different Rf value.
-
Rationale: This step creates the acyclic intermediate through a piperidine-catalyzed Knoevenagel condensation between the aldehyde and the two active methylene compounds.
-
-
Step 2: Cyclization and Product Formation
-
After the initial reflux, continue to heat the reaction mixture. The intermediate will undergo an intramolecular cyclization, followed by tautomerization and aromatization (via oxidation, often by air) to form the stable 2-pyridone ring system.
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol or an ethanol/ethyl acetate mixture, to yield the pure 6-amino-4-(4-bromophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile as a white solid.[4]
-
Self-Validation: The purity of the final compound should be confirmed by determining its melting point and by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The expected spectral data for this specific compound can be found in the literature.[4]
-
Part 2: Biological Evaluation as Anti-Cancer Agents
The anti-proliferative activity of newly synthesized this compound derivatives is a primary determinant of their potential as anti-cancer agents. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
The MTT Assay: Principles and Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[7][8] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then dissolved in a solvent, and the absorbance of the resulting solution is measured using a spectrophotometer. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, the cytotoxic effect of the compound.
-
Rationale for DMSO: Dimethyl sulfoxide (DMSO) is the most common solvent used to dissolve the formazan crystals. Its effectiveness lies in its ability to solubilize these water-insoluble crystals, creating a homogenous colored solution suitable for absorbance measurement.[9][10] It is crucial to ensure complete solubilization of the formazan to obtain accurate and reproducible results.[8]
Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol provides a step-by-step guide for assessing the cytotoxicity of a this compound derivative against a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound stock solution in a complete culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Causality: The 4-hour incubation period is a standard duration that allows for sufficient formazan formation without causing significant cell death due to nutrient depletion.[8]
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Part 3: Mechanism of Action and Structure-Activity Relationship (SAR)
Understanding the molecular targets and the relationship between the chemical structure of the this compound derivatives and their biological activity is paramount for rational drug design.
Targeting Key Oncogenic Pathways
Derivatives of the this compound scaffold have been shown to inhibit several key players in cancer progression:
-
VEGFR-2 and HER-2: Some cyanopyridone derivatives have demonstrated dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[11] These receptor tyrosine kinases are crucial for angiogenesis and tumor cell proliferation, respectively.[9][12]
-
PIM-1 Kinase: The PIM-1 serine/threonine kinase is another important target. It plays a significant role in cell survival and proliferation, and its overexpression is associated with various cancers.[13]
-
Dihydrouracil Dehydrogenase (DHUDase): 3-Cyano-2,6-dihydroxypyridine has been identified as a potent inhibitor of DHUDase, the rate-limiting enzyme in the degradation of the chemotherapeutic drug 5-fluorouracil (5-FU).[14] Inhibition of DHUDase can enhance the efficacy of 5-FU-based therapies.
Structure-Activity Relationship (SAR) of Cyanopyridone Derivatives
The anti-proliferative activity of cyanopyridone derivatives can be significantly influenced by the nature and position of substituents on the core scaffold.
| Compound ID | R Group (at position 4) | IC50 (µM) vs. MCF-7[11] | IC50 (µM) vs. HepG2[11] |
| 5a | Unsubstituted Phenyl | 1.77 ± 0.10 | 2.71 ± 0.15 |
| 5e | 2,4-Dichlorophenyl | 1.39 ± 0.08 | 10.70 ± 0.58 |
| 6b | 4-Chlorophenyl (fused) | 13.99 ± 0.76 | 2.68 ± 0.14 |
| 7b | 4-Chlorophenyl (fused, 2-methyl) | 6.22 ± 0.34 | 19.58 ± 1.06 |
| Taxol | - | 8.48 ± 0.46 | 14.60 ± 0.79 |
Key SAR Insights:
-
Non-fused vs. Fused Systems: Non-fused cyanopyridones (like 5a and 5e) generally exhibit better activity against both MCF-7 and HepG2 cell lines compared to the fused pyridopyrimidine derivatives.[11]
-
Substitution on the Phenyl Ring: The introduction of lipophilic, electron-withdrawing groups on the phenyl ring at the 4-position can enhance anti-cancer activity. For instance, the 2,4-dichloro substitution in compound 5e resulted in the most potent activity against the MCF-7 cell line.[11]
-
Unsubstituted Phenyl Group: The unsubstituted phenyl derivative 5a demonstrated strong activity against both cell lines, highlighting the importance of the aryl moiety for biological activity.[11]
Visualizing Molecular Interactions and Workflows
Caption: A generalized workflow for the development of this compound-based anti-cancer agents.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by a cyanopyridone-based agent.
Conclusion and Future Directions
The this compound scaffold has unequivocally demonstrated its value in the design of novel anti-cancer agents. Its synthetic accessibility, coupled with its ability to be tailored to inhibit a range of oncogenic targets, positions it as a highly attractive starting point for drug discovery programs. The data presented herein, from detailed synthetic protocols to the elucidation of structure-activity relationships, provides a solid foundation for researchers to build upon.
Future efforts should focus on expanding the chemical diversity of this compound libraries and exploring their potential as inhibitors of other emerging cancer targets. Furthermore, detailed preclinical evaluation of the most promising candidates, including pharmacokinetic and in vivo efficacy studies, will be crucial in translating the potential of this remarkable scaffold into clinically effective cancer therapies.
References
- 1. Why is DMSO added in MTT assay? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 5. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. A study of some variables in a tetrazolium dye (MTT) based assay for cell growth and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
Application Notes & Protocols for the Analytical Characterization of 2-Cyano-6-hydroxypyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive guide provides a detailed overview of the essential analytical techniques for the structural elucidation and purity assessment of 2-cyano-6-hydroxypyridine derivatives. These compounds are significant scaffolds in medicinal chemistry, and their proper characterization is crucial for drug discovery and development. This document outlines the theoretical underpinnings and practical, step-by-step protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Introduction: The Chemical Significance of this compound Derivatives
The this compound core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The presence of the cyano and hydroxyl groups, along with the pyridine ring, offers multiple points for substitution, leading to a diverse chemical space for drug design. The inherent tautomerism between the 6-hydroxypyridine and its 2-pyridone form further adds to the chemical complexity and potential for diverse biological interactions. Accurate and thorough analytical characterization is therefore paramount to confirm the identity, purity, and structural integrity of these derivatives.
Workflow for Comprehensive Characterization
A multi-technique approach is essential for the unambiguous characterization of this compound derivatives. The following workflow illustrates a logical progression of analytical methods to gain a complete understanding of the molecule's properties.
Caption: Integrated workflow for the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR are fundamental, while 2D techniques like COSY and HSQC can resolve complex structures.
¹H NMR Spectroscopy
Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can solubilize a wide range of polar derivatives and allows for the observation of exchangeable protons (e.g., the hydroxyl proton). The typical chemical shifts for the pyridine ring protons are influenced by the electron-withdrawing cyano group and the electron-donating hydroxyl group.
Expected Spectral Features:
-
Aromatic Protons: The protons on the pyridine ring typically appear in the aromatic region (δ 6.0-8.5 ppm). The exact chemical shifts and coupling constants are dependent on the substitution pattern.
-
Hydroxyl Proton: The hydroxyl proton (or N-H proton in the pyridone tautomer) is often a broad singlet and its chemical shift is concentration and temperature-dependent. In DMSO-d₆, it can be observed at δ 10-12 ppm.
-
Substituent Protons: Protons on alkyl or aryl substituents will appear in their characteristic regions.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 298 K (25 °C).
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
Data Processing and Interpretation:
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to determine proton connectivity.
-
¹³C NMR Spectroscopy
Expected Spectral Features:
-
Cyano Carbon: The carbon of the nitrile group typically appears in the range of δ 115-125 ppm.[1]
-
Carbonyl Carbon (Pyridone Tautomer): If the compound exists predominantly in the 2-pyridone form, a signal corresponding to the carbonyl carbon can be observed around δ 160-170 ppm.
-
Pyridine Ring Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 100-160 ppm). The carbon attached to the hydroxyl group will be shifted downfield.
-
Substituent Carbons: Carbons of other substituents will appear in their expected regions.
Protocol for ¹³C NMR Analysis:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal.
-
Instrumentation:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H instrument).
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Correlate the number of signals with the number of unique carbon atoms in the molecule.
-
| Typical NMR Chemical Shifts (δ ppm) in DMSO-d₆ | |
| Proton (¹H) | Carbon (¹³C) |
| Pyridine-H | 6.0 - 8.5 |
| OH/NH | 10 - 12 (broad) |
| C≡N |
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and identifying structural motifs. Electrospray ionization (ESI) is a soft ionization technique well-suited for these often polar compounds.
Causality Behind Experimental Choices: ESI is chosen to minimize fragmentation and maximize the observation of the molecular ion. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental composition.
Expected Fragmentation Patterns:
-
Loss of HCN: A common fragmentation pathway for cyanopyridines.[2]
-
Loss of CO: If the pyridone tautomer is present.
-
Cleavage of Substituents: Fragmentation of side chains attached to the pyridine ring. The fragmentation of monosubstituted pyridines can be influenced by the position of the substituent and the participation of the ring nitrogen.[3][4]
Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation:
-
Mass Spectrometer: ESI source coupled to a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).
-
-
Data Processing and Interpretation:
-
Identify the molecular ion peak.
-
For HRMS, compare the measured exact mass with the calculated mass for the expected molecular formula (within a 5 ppm error).
-
Analyze the fragmentation pattern to gain structural information.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the synthesized derivatives and for quantification. Reversed-phase HPLC is the most common mode used.
Causality Behind Experimental Choices: A C18 column is a good starting point for method development due to its versatility. The mobile phase composition (typically a mixture of water and acetonitrile or methanol with a modifier like formic acid or trifluoroacetic acid) is optimized to achieve good peak shape and resolution. Pyridine derivatives can be hydrophilic, and sometimes specialized columns or ion-pairing reagents are needed, though the latter are often not compatible with MS detection.[5][6]
Protocol for RP-HPLC Method Development:
-
Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from UV-Vis analysis (e.g., 254 nm or the λmax).
-
Injection Volume: 10 µL.
-
Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes to scout for the optimal elution conditions.
-
-
Data Analysis:
-
Assess the purity by calculating the peak area percentage of the main component.
-
Validate the method according to ICH guidelines if required for drug development purposes.[8]
-
Caption: Step-by-step protocol for HPLC analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Vibrational Bands:
-
-OH Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
-C≡N Stretch: A sharp, medium intensity band around 2220-2260 cm⁻¹.[1][9]
-
C=O Stretch (Pyridone Tautomer): A strong band around 1650-1670 cm⁻¹.[10]
-
C=C and C=N Stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.[11]
Protocol for FTIR Analysis:
-
Sample Preparation:
-
For solid samples, use the Attenuated Total Reflectance (ATR) method or prepare a KBr pellet.
-
-
Instrumentation:
-
FTIR spectrometer.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum before running the sample.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong |
| C≡N (nitrile) | 2220 - 2260 | Sharp, Medium |
| C=O (pyridone) | 1650 - 1670 | Strong |
| C=C, C=N (aromatic) | 1400 - 1600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine the optimal wavelength for HPLC detection. The absorption spectrum is sensitive to the solvent and the pH due to the different electronic structures of the neutral, cationic, and anionic forms of the molecule.[12] The tautomerism between the 2-hydroxypyridine and 2-pyridone forms also significantly influences the UV-Vis spectrum.[13]
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-5 M) in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Instrumentation:
-
UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Scan the absorbance from 200 to 400 nm.
-
Use the solvent as a blank.
-
-
Data Interpretation:
-
Identify the wavelength of maximum absorbance (λmax).
-
This λmax can be used as the detection wavelength in HPLC analysis for maximum sensitivity.
-
X-Ray Crystallography
For derivatives that can be grown as single crystals, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. This technique is invaluable for confirming stereochemistry and observing intermolecular interactions.[14][15]
Protocol for Single-Crystal X-Ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using appropriate software to obtain the final atomic coordinates and molecular structure.
References
- 1. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Synthesis of 2-Cyano-6-hydroxypyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Cyano-6-hydroxypyridine
The this compound scaffold is a cornerstone in medicinal chemistry and materials science. Its strategic importance lies in its dual reactivity: the nitrile group is a versatile precursor for amines, amides, and tetrazoles, while the hydroxypyridine core, existing in tautomeric equilibrium with its 2-pyridone form, offers sites for N- and O-alkylation and is a known pharmacophore in numerous bioactive molecules. This unique combination makes it a highly sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth exploration of the catalytic strategies for the synthesis of this valuable compound, with a focus on practical, field-proven protocols and the underlying scientific principles.
Primary Synthetic Strategy: Transition Metal-Catalyzed Cyanation of 2-Halo-6-hydroxypyridine
The most direct and widely applicable method for the synthesis of this compound is the transition metal-catalyzed cyanation of a 2-halo-6-hydroxypyridine precursor, typically 2-chloro- or 2-bromo-6-hydroxypyridine. Both palladium and nickel-based catalytic systems have proven effective for this transformation. The choice between these catalysts often depends on cost considerations, substrate reactivity, and the desired functional group tolerance.
Mechanism Overview: The Catalytic Cycle
The catalytic cycle for both palladium and nickel-catalyzed cyanation of aryl halides generally proceeds through three key steps: oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyano-6-hydroxypyridine
Welcome to the technical support center for the synthesis of 2-Cyano-6-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.
Introduction to the Synthesis of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, can present challenges in terms of yield, purity, and regioselectivity. This guide will explore common synthetic strategies and provide practical solutions to frequently encountered problems.
The primary synthetic pathways to this compound that will be discussed include:
-
The Sandmeyer Reaction: Starting from 2-amino-6-hydroxypyridine.
-
Cyanation of Pyridine N-oxides: A versatile method for introducing a cyano group at the C2 position.
-
Direct Cyanation of 6-Hydroxypyridine: A more direct but potentially less selective approach.
Each of these methods has its own set of parameters that must be carefully controlled to ensure a successful outcome. This guide will delve into the nuances of each, offering insights based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2][3][4][5][6] In the context of this compound synthesis, the starting material is 2-amino-6-hydroxypyridine.
Q1: My Sandmeyer reaction is giving a very low yield of this compound. What are the most likely causes?
A1: Low yields in the Sandmeyer reaction of 2-amino-6-hydroxypyridine can stem from several factors. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical first step and must be performed under carefully controlled conditions.
-
Causality: The reaction of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) is temperature-sensitive. If the temperature is too high, the diazonium salt can prematurely decompose.
-
Troubleshooting:
-
Maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for better temperature control.
-
Ensure a sufficiently acidic medium (e.g., HCl, H₂SO₄) to fully generate nitrous acid and protonate the amino group.
-
Add the sodium nitrite solution slowly and dropwise to prevent localized overheating and excessive foaming.
-
-
-
Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose before the addition of the cyanide source.
-
Causality: The stability of the diazonium salt is highly dependent on temperature and the presence of nucleophiles. The hydroxyl group on the pyridine ring can also influence its stability.
-
Troubleshooting:
-
Use the diazonium salt solution immediately after its preparation. Do not let it stand for extended periods, even at low temperatures.
-
Ensure all glassware and reagents for the subsequent cyanation step are ready before starting the diazotization.
-
-
-
Inefficient Cyanation Step: The displacement of the diazonium group with cyanide requires a copper(I) catalyst.
-
Causality: The copper(I) cyanide facilitates the radical-nucleophilic aromatic substitution mechanism.[3] The purity and reactivity of the copper(I) cyanide are crucial.
-
Troubleshooting:
-
Use freshly prepared or high-quality commercial copper(I) cyanide.
-
Ensure the copper(I) cyanide is fully dissolved or well-suspended in the reaction medium before adding the diazonium salt solution.
-
The addition of the diazonium salt to the cyanide solution should be done carefully to control the evolution of nitrogen gas.
-
-
Q2: I am observing a significant amount of a dark, tarry byproduct in my Sandmeyer reaction. How can I minimize its formation?
A2: The formation of dark, polymeric byproducts is a common issue in Sandmeyer reactions, often due to side reactions of the highly reactive diazonium salt.
-
Phenol Formation: The diazonium salt can react with water to form the corresponding phenol (in this case, 2,6-dihydroxypyridine).
-
Causality: This reaction is favored at higher temperatures.
-
Troubleshooting: As mentioned in A1, strict temperature control (0-5 °C) is paramount.
-
-
Azo Coupling: The diazonium salt can couple with the starting material (2-amino-6-hydroxypyridine) or the product to form colored azo compounds.
-
Causality: This is more likely to occur if the pH of the reaction mixture is not sufficiently acidic.
-
Troubleshooting: Maintain a strongly acidic environment during diazotization.
-
Experimental Protocol: Sandmeyer Reaction for this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions.
-
Diazotization:
-
Dissolve 2-amino-6-hydroxypyridine (1.0 eq) in a suitable aqueous acid (e.g., 2 M HCl) and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate) to pH 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualization of the Sandmeyer Reaction Workflow
Caption: Workflow for the Sandmeyer synthesis of this compound.
Route 2: Cyanation of 6-Hydroxypyridine N-oxide
This method involves the preparation of 6-hydroxypyridine N-oxide followed by treatment with a cyanating agent. This approach can offer good regioselectivity for the 2-position.
Q3: My synthesis of this compound from the corresponding N-oxide is giving a low yield. What are the critical parameters to control?
A3: Low yields in this two-step process can originate from either the N-oxide formation or the subsequent cyanation step.
-
Inefficient N-Oxide Formation:
-
Causality: The oxidation of 6-hydroxypyridine can be challenging due to the electron-donating nature of the hydroxyl group, which can lead to over-oxidation or side reactions. Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Troubleshooting:
-
m-CPBA: Use a slight excess of m-CPBA (1.1-1.2 eq) and perform the reaction at a controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC to avoid over-oxidation.
-
H₂O₂/AcOH: This is a more classical method. The reaction may require heating, but careful temperature control is necessary to prevent decomposition.
-
-
-
Poor Cyanation of the N-Oxide:
-
Causality: The cyanation of pyridine N-oxides typically proceeds via an initial activation of the N-oxide oxygen, followed by nucleophilic attack of the cyanide ion. The choice of activating agent and cyanide source is crucial.
-
Troubleshooting:
-
Activating Agents: Common activating agents include dimethyl sulfate, benzoyl chloride, or trifluoroacetic anhydride.[7] The choice of agent can significantly impact the yield. For instance, using trifluoroacetic anhydride followed by aqueous potassium cyanide is a reported method for cyanating pyridines.[7]
-
Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often a milder and more effective cyanide source than alkali metal cyanides for this transformation.
-
Reaction Conditions: The reaction temperature and time should be optimized. Some procedures require heating to drive the reaction to completion.
-
-
Visualization of the N-Oxide Cyanation Pathway
Caption: Key steps in the synthesis via the N-oxide intermediate.
General Troubleshooting
Q4: I have successfully synthesized the crude product, but I am struggling with its purification. What are the recommended methods?
A4: The purification of this compound can be challenging due to its polarity and potential for co-elution with polar byproducts.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is often effective. For more polar impurities, adding a small amount of methanol to the mobile phase may be necessary.
-
Pro-Tip: Monitor the fractions carefully by TLC. Staining with potassium permanganate can help visualize UV-inactive impurities.
-
-
Recrystallization:
-
Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Ethanol/water, isopropanol, or ethyl acetate/hexanes are good starting points for screening.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can add a small amount of activated carbon and hot filter. Allow the solution to cool slowly to promote the formation of well-defined crystals. Cool further in an ice bath to maximize recovery.
-
-
Acid-Base Extraction:
-
The phenolic hydroxyl group allows for selective extraction into an aqueous basic solution (e.g., dilute NaOH). This can be a useful technique to separate it from non-acidic impurities. After extraction, the aqueous layer can be acidified to precipitate the product, which is then collected by filtration.
-
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of spectroscopic and chromatographic techniques should be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR will show a signal for the nitrile carbon (typically around 115-120 ppm) and the carbons of the pyridine ring.
-
-
Infrared (IR) Spectroscopy:
-
Look for a sharp, strong absorption band for the nitrile (C≡N) stretch, typically in the range of 2220-2240 cm⁻¹.
-
A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl (O-H) group.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is an excellent method for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or trifluoroacetic acid) is a good starting point. The purity can be determined by the area percentage of the main peak.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. Look for the molecular ion peak [M+H]⁺ or [M-H]⁻ depending on the ionization mode used.
-
| Technique | Expected Data for this compound |
| ¹H NMR | Aromatic protons with characteristic shifts and coupling patterns. |
| ¹³C NMR | Nitrile carbon signal (~117 ppm), aromatic carbon signals. |
| IR (cm⁻¹) | ~2230 (C≡N stretch), ~3400 (O-H stretch, broad). |
| MS (m/z) | [M+H]⁺ = 121.04 |
Note: Exact spectral data may vary depending on the solvent and instrument used.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: Purification of Crude 2-Cyano-6-hydroxypyridine
Welcome to the technical support center for the purification of 2-Cyano-6-hydroxypyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical building block in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific needs.
Introduction: The Challenge of a Tautomeric Molecule
This compound is a vital intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] Its purification is often complicated by its existence as a mixture of tautomers: the aromatic 2-hydroxy-pyridine form and the non-aromatic 2-pyridone form.[2] This equilibrium, which is influenced by solvent and pH, governs the compound's solubility, acidity, and basicity, directly impacting the success of any purification strategy. Understanding and leveraging this tautomerism is the key to efficient purification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A: Impurities typically stem from the synthesis route. Common synthetic methods, such as the cyclization of cyanoacetamide with 1,3-dicarbonyl compounds, can lead to several types of impurities.[3] These may include:
-
Unreacted Starting Materials: Residual cyanoacetamide or other precursors.
-
Side-Reaction Products: Byproducts from undesired condensation or polymerization reactions.
-
Oxidation Products: Pyridine rings can be susceptible to oxidation, leading to colored impurities, a process that can be accelerated by heat and air.[4]
-
Solvent Residues: Trapped solvents from the reaction or initial workup.
Q2: What is the key chemical property of this compound that I should leverage for purification?
A: The most important property is its amphoteric nature, derived from its tautomeric equilibrium.
-
Acidity: The proton on the nitrogen atom in the 2-pyridone tautomer is weakly acidic (predicted pKa ≈ 8.7 for a similar structure).[5] This allows it to be deprotonated by a moderately strong base (like NaOH) to form a water-soluble sodium salt.
-
Basicity: The pyridine nitrogen is weakly basic, though this basicity is reduced by the electron-withdrawing cyano group.
This dual character makes acid-base extraction an exceptionally powerful and scalable purification technique.
Q3: Which purification method is best for my experimental scale?
A: The optimal method depends on both the quantity of material and the required final purity.
-
Large Scale (>5 g): Acid-base extraction followed by recrystallization is the most efficient and economical choice. It effectively removes neutral and basic impurities.
-
Medium Scale (1-5 g): Recrystallization is a good option if the primary impurities have significantly different solubilities than the product.
-
Small Scale / High Purity (<1 g): Flash column chromatography is ideal for achieving the highest purity, especially for separating structurally similar impurities. HPLC can be used for analytical assessment or small-scale preparative work.[6][7]
Q4: How should I store the purified this compound?
A: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature, protected from light. This minimizes the risk of degradation through oxidation or hydrolysis.
Section 2: Troubleshooting and Field-Proven Insights
This section addresses common issues encountered during purification experiments.
Recrystallization Issues
Q: My compound "oils out" during cooling instead of forming crystals. What should I do?
A: Oiling out occurs when the solute's solubility at a given temperature is higher than the solubility of its liquid phase, often because the solution is too concentrated or cooled too quickly.
-
Explanation: The compound is precipitating from the solution above its melting point or as a supercooled liquid.
-
Solutions:
-
Re-heat and Dilute: Heat the solution until the oil redissolves, then add more hot solvent (10-20% increments) to lower the concentration.
-
Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop before moving it to an ice bath. Avoid sudden shocks.
-
Scratch: Use a glass rod to scratch the inside surface of the flask at the meniscus. This creates nucleation sites for crystal growth.
-
Change Solvent System: The polarity of the solvent may be too similar to your compound. Try a more non-polar solvent or a binary solvent mixture.[8]
-
Q: My recovery after recrystallization is very low. How can I improve it?
A: Low recovery is usually due to using too much solvent or premature crystallization.
-
Explanation: The product has some solubility even in the cold solvent, and using an excessive volume will cause a significant portion to remain in the mother liquor.
-
Solutions:
-
Minimize Solvent: Use the minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by boiling off a portion of the solvent from the filtrate and re-cooling.
-
Check Solvent Choice: Ensure you are using an appropriate solvent where the compound has high solubility when hot and low solubility when cold.[9]
-
Q: The final product is still colored. How can I fix this?
A: Color is often due to highly conjugated, non-polar impurities.
-
Explanation: These impurities may co-crystallize with your product.
-
Solution: Perform a charcoal treatment. After dissolving the crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot for 5-10 minutes. The colored impurities will adsorb onto the charcoal surface. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool. Caution: Adding charcoal to a boiling solution can cause violent bumping. Cool the solution slightly before adding it.
Acid-Base Extraction Issues
Q: My compound did not precipitate after I acidified the basic aqueous extract. What went wrong?
A: This is a common and frustrating problem with several potential causes.
-
Explanation & Solutions:
-
Insufficient Acidification: The most common reason. Check the pH with litmus or pH paper. You must add enough acid (e.g., 6M HCl) to bring the pH to ~4-5 to ensure complete protonation of the pyridone salt.[10]
-
Product is an Oil: The protonated product may be an oil rather than a solid. If this occurs, you must perform a "back-extraction." Extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x portions). Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure.[10]
-
Insufficient Concentration: The product may be too dilute to precipitate. If you suspect this, try concentrating the acidified solution under reduced pressure to induce precipitation.
-
Q: A persistent emulsion formed when shaking the organic and aqueous layers. How do I break it?
A: Emulsions are common when there are fine particulates or high concentrations of dissolved species that stabilize the interface.
-
Explanation: A stable mixture of the two immiscible layers has formed.
-
Solutions:
-
Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to force the separation.[11]
-
Wait: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Filtration: Filter the entire emulsion through a pad of Celite or glass wool. This can physically disrupt the emulsion.
-
Chromatography Issues
Q: My compound is streaking/tailing on the silica gel column. Why?
A: Tailing is characteristic of polar compounds, especially amines, on acidic silica gel.
-
Explanation: The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, preventing clean elution.
-
Solution: Add a basic modifier to your eluent. Incorporating 0.5-1% triethylamine or pyridine into your mobile phase will neutralize the active sites on the silica, leading to much sharper peaks and better separation.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction & Recrystallization
This method is highly effective for removing neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent like ethyl acetate (150 mL) in a separatory funnel. If some material is insoluble, it may be inorganic; proceed with the extraction.
-
Base Extraction: Add 1 M aqueous sodium hydroxide (NaOH) solution (75 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Causality: The NaOH deprotonates the acidic N-H of the pyridone tautomer, forming the sodium salt, which is highly soluble in the aqueous layer. Neutral impurities remain in the organic ethyl acetate layer.[12]
-
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Add another portion of 1 M NaOH (50 mL) to the organic layer in the funnel. Shake again and combine this second aqueous extract with the first. This ensures complete extraction of the product.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6 M hydrochloric acid (HCl) dropwise until the solution is acidic (pH ≈ 4-5, check with pH paper). A precipitate of pure this compound should form.
-
Causality: Acidification protonates the sodium salt, regenerating the neutral, water-insoluble compound, causing it to precipitate.[10]
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2x 20 mL) to remove any residual salts, followed by a small amount of cold ethanol to aid in drying.
-
Drying & Purity Check: Dry the product under vacuum. Check the purity via melting point and TLC or HPLC. If further purification is needed, proceed with recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Purification by Flash Column Chromatography
This method is best for small-scale purification to achieve high purity.
-
Adsorption: Dissolve a small amount of the crude product in a minimal volume of dichloromethane or ethyl acetate. Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) and evaporate the solvent to create a "dry load." This provides better separation than loading a liquid sample.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 1:1 ratio).
-
Eluent Modification: Crucially, add 0.5% triethylamine (Et₃N) to the eluent mixture.
-
Causality: As discussed in the troubleshooting section, the triethylamine prevents peak tailing by neutralizing acidic sites on the silica gel.
-
-
Loading and Elution: Carefully add the dry load to the top of the packed column. Begin eluting with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Section 4: Data Summaries & Workflow Visualization
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Polarity | Comments & Best For |
| Ethanol / Water | Polar Protic | An excellent general-purpose system. Dissolve in hot ethanol, then add hot water dropwise until cloudy. Re-heat to clarify and cool slowly. |
| Acetonitrile | Polar Aprotic | Good for compounds that are highly soluble in ethanol or methanol even when cold. |
| Ethyl Acetate | Medium Polarity | Useful for removing more polar impurities which will remain in the mother liquor. |
| Toluene | Non-polar | Can be effective for removing non-polar, greasy impurities. |
Table 2: Troubleshooting Quick Reference
| Issue | Likely Cause | Quick Solution(s) |
| Oiling Out | Solution too concentrated; cooled too fast. | Re-heat, add more solvent, cool slowly. |
| Low Recovery | Too much solvent used. | Use minimum hot solvent; concentrate mother liquor. |
| No Precipitation | Insufficient acidification; product is an oil. | Check pH, add more acid; perform back-extraction. |
| Emulsion | Fine particulates; high concentration. | Add brine; let stand; filter through Celite. |
| TLC/Column Tailing | Acidic silica interacting with basic nitrogen. | Add 0.5-1% triethylamine to the eluent. |
Mandatory Visualizations
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Step-by-step workflow for the acid-base extraction protocol.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-CYANO-6-HYDROXYPYRIDINE CAS#: 94805-52-4 [amp.chemicalbook.com]
- 6. Separation of 3-Cyano-4,6-dimethyl-2-hydroxypyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 3-Cyano-4,6-dimethyl-2-hydroxypyridine | SIELC Technologies [sielc.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. amherst.edu [amherst.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of Substituted Cyanopyridines
<
Welcome to the technical support center for the synthesis of substituted cyanopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Cyanopyridines are crucial intermediates in the production of pharmaceuticals, agrochemicals, and materials.[1][2][3][4] However, their synthesis is often fraught with challenges stemming from the inherent electronic properties of the pyridine ring.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. My goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles, enabling you to proactively design more robust synthetic strategies.
Section 1: Troubleshooting Guide - Common Synthesis Roadblocks
This section addresses specific, frequently encountered problems during the synthesis of substituted cyanopyridines. Each entry details the symptoms, potential causes, and actionable solutions based on established chemical principles and field experience.
Issue 1.1: Low or No Yield in Palladium-Catalyzed Cyanation of Halopyridines
Question: I am attempting a palladium-catalyzed cyanation of a bromopyridine using Zn(CN)₂ as the cyanide source, but I'm observing very low conversion to the desired cyanopyridine. What are the likely causes and how can I improve the yield?
Answer:
Low yields in palladium-catalyzed cyanations of halopyridines are a common frustration. The pyridine nitrogen's ability to coordinate with the palladium catalyst can often inhibit its catalytic activity.[1] Several factors could be at play, and a systematic approach to troubleshooting is essential.
Root Cause Analysis & Solutions:
-
Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can strongly coordinate to the Pd(0) or Pd(II) center, leading to catalyst deactivation.
-
Solution 1: Ligand Choice is Critical. Employ electron-rich, bulky phosphine ligands. These ligands can stabilize the palladium center and sterically hinder the coordination of the pyridine nitrogen. Ligands such as Xantphos or DavePhos are often effective.
-
Solution 2: Use of Additives. The addition of a Lewis acid, such as ZnCl₂ or B(OH)₃, can complex with the pyridine nitrogen, reducing its ability to poison the catalyst.
-
-
Insufficiently Reactive Cyanide Source: While Zn(CN)₂ is a common choice due to its lower toxicity, its reactivity can be sluggish.
-
Solution: Consider Alternative Cyanide Sources. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent, less toxic alternative that often gives good yields.[5] In some cases, more reactive but also more hazardous sources like KCN or NaCN might be necessary, but these require stringent safety protocols.[6]
-
-
Reaction Conditions Not Optimized: Temperature, solvent, and base can all significantly impact the reaction outcome.
-
Solution: Systematic Optimization.
-
Temperature: Ensure the reaction is heated sufficiently. Typical temperatures for these reactions range from 80-140 °C.[5]
-
Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are generally preferred.
-
Base: A non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ is often used to neutralize the H-X generated during the catalytic cycle.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Pd-catalyzed cyanation.
Issue 1.2: Unwanted Side Reactions: Hydrolysis of the Cyano Group
Question: During the workup of my cyanopyridine synthesis, I'm finding significant amounts of the corresponding pyridine carboxamide and carboxylic acid. How can I prevent this hydrolysis?
Answer:
The hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid is a common side reaction, particularly under basic or acidic workup conditions.[7] The electron-withdrawing nature of the pyridine ring can make the cyano group more susceptible to nucleophilic attack by water.
Preventative Measures:
-
Neutral Workup: Avoid strongly acidic or basic aqueous solutions during extraction. Use a saturated solution of a neutral salt like NaCl or NH₄Cl for washing.
-
Anhydrous Conditions: If possible, perform the final purification steps under anhydrous conditions. For example, after an initial extraction, dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before solvent removal.
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures. Keep the temperature as low as possible during workup and purification.
-
Purification Method: Column chromatography on silica gel can sometimes lead to hydrolysis if the silica is acidic. To mitigate this, you can either use neutral alumina for chromatography or pre-treat the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) and then flushing with the eluent.
Comparative Table of Workup Conditions:
| Workup Condition | Risk of Hydrolysis | Recommended Use |
| Aqueous HCl wash | High | Avoid if possible |
| Aqueous NaOH wash | High | Avoid if possible |
| Saturated NaHCO₃ wash | Moderate | Use with caution, keep contact time minimal |
| Saturated NaCl wash | Low | Recommended for initial washing |
| Saturated NH₄Cl wash | Low | Recommended for neutralizing basic reactions |
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of substituted cyanopyridines.
Q1: What are the main synthetic routes to introduce a cyano group onto a pyridine ring?
A1: There are several established methods for the synthesis of cyanopyridines:
-
Ammoxidation of Methylpyridines (Picolines): This is a major industrial method where a methylpyridine is reacted with ammonia and oxygen at high temperatures over a catalyst.[2][4] It is highly effective for simple picolines but can lack selectivity with more complex substrates.[2]
-
Nucleophilic Aromatic Substitution (SNA_r) of Halopyridines: This involves reacting a halopyridine (typically chloro- or bromopyridine) with a cyanide salt, often catalyzed by a transition metal like palladium or nickel.[5][6][8][9][10] This is a very common laboratory-scale method.
-
Reaction of Pyridine N-oxides: Pyridine N-oxides can be activated and then reacted with a cyanide source to introduce a cyano group, typically at the 2- or 4-position.[2]
-
Dehydration of Pyridine Amides or Oximes: The corresponding pyridine carboxamide or aldoxime can be dehydrated using reagents like POCl₃, P₂O₅, or trifluoroacetic anhydride (TFAA) to yield the cyanopyridine.[2]
-
Direct C-H Cyanation: This is an emerging area of research that aims to directly replace a C-H bond on the pyridine ring with a cyano group, offering a more atom-economical approach.[11][12]
Q2: I need to synthesize a 2-amino-3-cyanopyridine. What is a reliable method?
A2: The Gewald reaction is a powerful and widely used method for the synthesis of 2-aminothiophenes, and a variation of this can be adapted for the synthesis of 2-amino-3-cyanopyridines.[13][14][15][16][17] A common and reliable approach is a one-pot multicomponent reaction.[18][19][20][21]
Example Protocol: One-Pot Synthesis of 2-Amino-3-Cyanopyridines [21]
-
Reactants: Combine an appropriate aldehyde (1 mmol), a methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol) in a reaction vessel.
-
Solvent: While the reaction can be run solvent-free under microwave irradiation, ethanol is a common solvent for conventional heating.[18][21]
-
Reaction Conditions:
-
Microwave: Irradiate the mixture for 7-9 minutes.[21]
-
Conventional Heating: Reflux the mixture in ethanol for several hours.
-
-
Workup: After cooling, the product often precipitates. It can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.
Reaction Mechanism Overview:
Caption: Simplified mechanism for the one-pot synthesis of 2-amino-3-cyanopyridines.
Q3: What is the Thorpe-Ziegler reaction and how is it applied to cyanopyridine synthesis?
A3: The Thorpe-Ziegler reaction is the intramolecular version of the Thorpe reaction, which is the base-catalyzed self-condensation of nitriles.[22][23][24] In essence, it's an intramolecular cyclization of a dinitrile to form a cyclic α-cyano ketone after hydrolysis. While not a direct method to form the cyanopyridine ring itself, it is a crucial reaction for synthesizing fused ring systems where a cyanopyridine is a precursor. For example, a 3-cyanopyridine-2(1H)-thione can undergo a Thorpe-Ziegler type reaction with other reagents to assemble complex polycyclic heterocyclic scaffolds.[25][26]
Q4: How can I purify substituted cyanopyridines that are difficult to crystallize?
A4: For non-crystalline or oily cyanopyridines, several purification techniques can be employed:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is standard. As mentioned in Issue 1.2, if your compound is sensitive to acid, use neutral alumina or deactivated silica.
-
Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.
-
-
Sublimation: For thermally stable, relatively non-polar compounds, sublimation under high vacuum can be an excellent purification method, especially for removing non-volatile impurities.[27]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can provide high-purity material.
-
Distillation: If the compound is a liquid and thermally stable, vacuum distillation can be effective.
Q5: Are there any "green" or more environmentally friendly methods for synthesizing cyanopyridines?
A5: Yes, the field of green chemistry is actively developing more sustainable synthetic routes. For related heterocyclic syntheses like the Gewald reaction, several green approaches have been reported that can be conceptually applied to cyanopyridine synthesis:
-
Use of Water as a Solvent: Some multicomponent reactions can be performed in water, sometimes with the aid of surfactants or ultrasound.[16]
-
Microwave-Assisted Synthesis: As mentioned in Q2, microwave irradiation can significantly reduce reaction times and often allows for solvent-free conditions.[21]
-
Catalytic Approaches: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste. The development of highly efficient and recyclable catalysts is a key area of green chemistry.[15]
-
Use of Safer Cyanide Sources: The move away from highly toxic cyanide sources like NaCN and KCN towards alternatives like K₄[Fe(CN)₆] is a significant step in making these syntheses safer.[5]
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. chempanda.com [chempanda.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 8. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. Gewald Reaction [organic-chemistry.org]
- 15. d-nb.info [d-nb.info]
- 16. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 24. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. CN102070519B - Method for purifying 3,4,5,6-tetrachloro-2-cyanopyridine by sublimation and catching, and catcher and system thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Pyridones from Ethyl Cyanoacetate
Welcome to the technical support guide for the synthesis of 2-pyridones. This resource is designed for researchers, chemists, and drug development professionals who utilize ethyl cyanoacetate as a key building block for the 2-pyridone scaffold. As a versatile precursor, ethyl cyanoacetate's reactivity can also lead to specific side reactions and experimental challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your synthesis.
Core Concepts: The Reaction Pathway
The synthesis of 3-cyano-2-pyridones from ethyl cyanoacetate is typically achieved through a multicomponent reaction, often a variation of the Guareschi-Thorpe synthesis.[1] This process involves the condensation of an active methylene compound (ethyl cyanoacetate), a 1,3-dicarbonyl compound (or its precursors like a ketone and an aldehyde), and a nitrogen source (commonly ammonium acetate).[2][3][4]
The general mechanism proceeds through a cascade of well-known reactions: Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization.[5]
Caption: General reaction pathway for 2-pyridone synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis.
Question 1: My reaction yield is very low, or I'm only recovering starting materials. What's going wrong?
Answer: This is a frequent issue that can point to several factors. Let's break down the potential causes from most to least likely.
-
Cause A: Ineffective Base Catalysis. The initial condensations require a base, but its strength and concentration are critical.
-
Insight: While a strong base like sodium ethoxide (NaOEt) seems logical, it can aggressively promote the self-condensation of ethyl cyanoacetate (see Question 2).[6] Milder bases like piperidine or even basic salts like K₂CO₃ are often more effective for this multicomponent reaction.[5] In some protocols using green solvents like polyethylene glycol (PEG), a catalyst may not even be necessary.[3]
-
Recommendation: If using NaOEt, ensure it is freshly prepared and used in catalytic amounts. Consider switching to piperidine or ammonium acetate, which doubles as the nitrogen source.[5]
-
-
Cause B: Reaction Temperature and Time. These reactions are often run at elevated temperatures (reflux) to drive the condensations and cyclization, which involve the loss of water and ethanol.
-
Insight: Insufficient heat or time will lead to incomplete conversion. Conversely, excessively high temperatures for prolonged periods can lead to degradation and the formation of tar-like byproducts.
-
Recommendation: Monitor the reaction using Thin Layer Chromatography (TLC). Start with the literature-reported temperature and time, and adjust based on TLC analysis. A typical condition is refluxing in ethanol for several hours.[4]
-
-
Cause C: Water Scavenging. The Knoevenagel condensation and subsequent cyclization steps produce water.
-
Insight: In some solvent systems, the presence of excess water can shift the equilibrium back towards the starting materials, hindering the reaction.
-
Recommendation: While many modern protocols are robust enough to work in aqueous or protic media, if you suspect this is an issue, performing the reaction in a flask equipped with a Dean-Stark trap can effectively remove water and drive the reaction forward.
-
Question 2: I'm observing a significant amount of a white, crystalline byproduct that isn't my desired 2-pyridone. What is it?
Answer: You are most likely observing the self-condensation of ethyl cyanoacetate, a side reaction known as the Thorpe reaction .[7][8]
-
Mechanism: Ethyl cyanoacetate has acidic α-protons. In the presence of a sufficiently strong base, it forms a carbanion that can attack the electrophilic nitrile carbon of another ethyl cyanoacetate molecule. This dimerization leads to the formation of a β-enaminonitrile, which is often a stable, crystalline solid and a major yield-reducing byproduct.[9][10]
Caption: The Thorpe self-condensation side reaction.
-
Troubleshooting & Prevention:
-
Control Base Addition: This is the most critical factor. If your primary reaction (e.g., a Michael addition) is slow, the ethyl cyanoacetate enolate will react with itself.[6] Add the base slowly to the reaction mixture, or add the ethyl cyanoacetate slowly to a mixture of the other reagents and the base.
-
Choose a Milder Base: Switch from strong alkoxides (NaOEt, t-BuOK) to organic bases like piperidine, which are effective for the main reaction but less prone to promoting the Thorpe dimerization.[5]
-
Temperature Control: Running the initial stages of the reaction at a lower temperature can sometimes favor the desired intermolecular reaction over the self-condensation.
-
Question 3: My product seems to be a dihydropyridine, not the fully aromatic 2-pyridone. How do I fix this?
Answer: This issue arises when the final aromatization step is incomplete. The Hantzsch pyridine synthesis, a related reaction, famously produces stable 1,4-dihydropyridine intermediates that require a separate oxidation step.[11][12][13]
-
Insight: While many 2-pyridone syntheses are designed to aromatize in situ, certain substrates or conditions can lead to the isolation of the dihydropyridine analogue. This can happen if there is no oxidizing agent present or if the reaction conditions do not favor spontaneous oxidation (e.g., by air).
-
Recommendation:
-
Introduce an Oxidant: If you have isolated the dihydropyridine, you can treat it with a suitable oxidizing agent. Common choices include nitric acid, potassium permanganate, or chromium trioxide, though these can be harsh.[11] Milder, more modern conditions are often preferred.
-
Modify Reaction Conditions: Some protocols achieve aromatization in one pot by including an oxidant like ferric chloride (FeCl₃) or by running the reaction under an oxygen atmosphere.[5][11] Ensure your nitrogen source (like ammonium acetate) and solvent conditions are conducive to the final dehydration/aromatization step.
-
Question 4: How do I effectively purify my final 2-pyridone product from the reaction mixture?
Answer: Purification is key to obtaining a high-quality final product. 2-Pyridones are often crystalline solids, making recrystallization a powerful technique.
-
Step 1: Work-up. After the reaction is complete (monitored by TLC), the mixture is typically cooled, and the crude product often precipitates. Pouring the reaction mass into cold water can facilitate this precipitation.[3] The solid can then be collected by filtration.
-
Step 2: Recrystallization. This is the most common and effective method for purifying 2-pyridones.
-
Solvent Choice: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, ethanol/water mixtures, or ether/n-hexane.[14][15]
-
Protocol: Dissolve the crude solid in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
-
Step 3: Column Chromatography. If recrystallization is ineffective or if you have oily byproducts, flash column chromatography is the next step.
-
Insight: This technique separates compounds based on their polarity.[14] You will need to determine an appropriate solvent system (mobile phase) using TLC. A common stationary phase is silica gel.
-
Optimized Experimental Protocol: Minimizing Side Reactions
This protocol is designed to favor the formation of the 2-pyridone while minimizing the Thorpe self-condensation.
Objective: Synthesis of 4,6-disubstituted-3-cyano-2-pyridone.
Materials:
-
Aromatic Aldehyde (1 mmol)
-
Substituted Acetophenone (1 mmol)
-
Ethyl Cyanoacetate (1.2 mmol)
-
Ammonium Acetate (8 mmol)
-
Ethanol (15 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser, add the aromatic aldehyde (1 mmol), substituted acetophenone (1 mmol), and ammonium acetate (8 mmol).[4]
-
Add ethanol (15 mL) to the flask and stir the mixture to dissolve the solids.
-
Crucial Step: Slowly add the ethyl cyanoacetate (1.2 mmol) to the stirring mixture over 5-10 minutes. This controlled addition helps ensure it reacts with the Knoevenagel intermediate rather than itself.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature.
-
Monitor the reaction progress by taking small aliquots and analyzing them with TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-10 hours.
-
Once the starting materials are consumed, remove the heat source and allow the flask to cool to room temperature. A precipitate should form.
-
Pour the reaction mixture into 50 mL of cold deionized water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final 3-cyano-2-pyridone.[15]
Summary of Key Parameters and Troubleshooting Logic
Table 1: Influence of Reaction Parameters
| Parameter | Common Choice(s) | Effect on Main Reaction | Potential Side Reaction Promoted | Optimization Tip |
| Nitrogen Source | Ammonium Acetate | Provides ammonia for cyclization; acts as a mild catalyst. | - | Use in excess (e.g., 8 eq) to drive the reaction. |
| Ammonium Carbonate | Green alternative; helps control pH in aqueous media.[16] | - | Effective in water-based syntheses.[16] | |
| Base/Catalyst | Piperidine | Mild base, effective for Knoevenagel/Michael steps.[5] | Low risk of Thorpe reaction. | Use in catalytic amounts (10-20 mol%). |
| Sodium Ethoxide | Strong base, can be effective but risky. | High risk of Thorpe self-condensation. [6] | Avoid if possible; if necessary, use catalytic amounts and add slowly. | |
| None (catalyst-free) | Possible in specific solvents like PEG-600.[3] | Dependent on other conditions. | Simplifies work-up and reduces cost. | |
| Solvent | Ethanol | Good solubility for reactants, common choice.[4][15] | - | Standard starting point for optimization. |
| Water / Water-Ethanol | "Green" solvent, can give good yields.[5] | May require pH control. | Consider using ammonium carbonate as the nitrogen source.[16] | |
| Temperature | Reflux (80-110°C) | Drives reaction to completion by removing H₂O/EtOH. | High temps can increase side products/tar. | Monitor by TLC to avoid prolonged heating after completion. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Computational Revision of the Mechanism of the Thorpe Reaction [mdpi.com]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 14. scribd.com [scribd.com]
- 15. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 16. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 4,6-Disubstituted-3-Cyano-2-Pyridones
Welcome to the technical support center for the synthesis of 4,6-disubstituted-3-cyano-2-pyridones. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights to help you navigate the complexities of this versatile reaction.
Part 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each recommendation to empower you to make informed decisions.
Question 1: My reaction yield is low or I'm observing no product formation. What are the likely causes and how can I fix it?
Low or no yield is the most common issue in multicomponent reactions leading to 2-pyridones. The problem can typically be traced back to one of four areas: reactants, catalyst/base, solvent, or temperature.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Breakdown of Causes and Solutions:
-
Cause A: Inactive or Impure Reactants
-
The "Why": The core of the synthesis is often a Michael addition followed by an intramolecular cyclization.[1] This sequence is highly sensitive to the electronic and steric nature of the starting materials. For instance, the initial step often involves the deprotonation of an active methylene compound (e.g., cyanoacetamide or ethyl cyanoacetate) to form a carbanion.[2] If this compound is impure or degraded, the reaction will not initiate effectively.
-
Solution:
-
Verify Purity: Confirm the purity of your 1,3-dicarbonyl compound (or chalcone), active methylene source (e.g., cyanoacetamide), and any aldehydes or ketones via NMR or other appropriate analytical methods.
-
Stoichiometry: A slight excess of the active methylene compound or the ammonia source (like ammonium acetate) can sometimes push the equilibrium toward product formation.[3] However, a large excess may complicate purification. Start with stoichiometric amounts and adjust incrementally.
-
-
-
Cause B: Incorrect Choice or Amount of Base/Catalyst
-
The "Why": The base is arguably the most critical parameter. Its role is to deprotonate the active methylene compound to initiate the reaction cascade. A base that is too weak will not generate a sufficient concentration of the nucleophile. A base that is too strong can lead to unwanted side reactions, such as self-condensation of the dicarbonyl compound.
-
Solution:
-
Select the Right Base: For reactions involving 1,3-diketones and cyanoacetamide, bases like piperidine, KOH, or K2CO3 are commonly effective.[4][5] In multicomponent reactions using ammonium acetate, it often serves as both the ammonia source and a weak base.[1] If yields are low, consider a stronger, non-nucleophilic base.
-
Optimize Loading: Catalytic amounts of a strong base are often sufficient. For weaker bases like K2CO3, stoichiometric amounts may be necessary.[2]
-
-
-
Cause C: Suboptimal Solvent and Solubility Issues
-
The "Why": All reactants must be sufficiently soluble at the reaction temperature for the reaction to proceed efficiently. The solvent also influences the reactivity of the base and the stability of intermediates. Polar aprotic solvents like ethanol, DMSO, or 1,4-dioxane are common choices.[2][6]
-
Solution:
-
Solvent Screening: If you suspect solubility is an issue, screen a range of solvents. Ethanol is a good starting point as it's a green solvent and effective for many variations of this synthesis.[6][7] For higher temperatures, consider PEG-600 or DMSO.[8][9]
-
Solvent-Free Conditions: Some protocols report high yields under solvent-free or microwave-assisted conditions, which can accelerate reaction times and simplify workup.[1]
-
-
-
Cause D: Incorrect Temperature or Reaction Time
-
The "Why": These reactions often require heating to overcome the activation energy for cyclization and dehydration. However, excessive heat can cause decomposition of reactants or products.
-
Solution:
-
Temperature Optimization: A typical starting point is refluxing in ethanol (~80 °C).[4] If the reaction is sluggish, increasing the temperature to 100-130 °C in a higher-boiling solvent like DMSO or 1,4-dioxane may be beneficial.[2][6]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. This will prevent premature workup or prolonged heating that could lead to byproduct formation. Reactions can take anywhere from a few hours to over 8 hours to complete.[2][4]
-
-
Table 1: Recommended Starting Conditions
| Reactant Type | Active Methylene | Base/Catalyst | Solvent | Temperature (°C) | Typical Time (h) |
| 1,3-Diketone | Cyanoacetamide | Piperidine or KOH | Ethanol | 80 (Reflux) | 3 - 5 |
| Chalcone | Cyanoacetamide | Sodium Ethoxide | Ethanol | 80 (Reflux) | 3 - 4[10] |
| Aldehyde + Ketone | Ethyl Cyanoacetate | Ammonium Acetate | Ethanol | 80 (Reflux) | 6 - 8[6] |
| Alkynone | N-methyl-cyanoacetamide | K2CO3 | 1,4-Dioxane | 100 | 8[2] |
Question 2: My reaction produces multiple byproducts, making purification difficult. How can I improve the selectivity?
The formation of multiple products often points to side reactions competing with the main cyclization pathway.
-
Cause A: Knoevenagel Condensation Side Products
-
The "Why": In multicomponent syntheses involving an aldehyde, the aldehyde can react with the active methylene compound in a Knoevenagel condensation. If this intermediate does not proceed to the Michael addition and cyclization steps efficiently, it can remain as a major impurity.
-
Solution: Ensure the Michael acceptor (the ketone or chalcone component) is sufficiently reactive. Using a more effective base or catalyst can help drive the reaction sequence forward, minimizing the buildup of intermediates.[8]
-
-
Cause B: Self-Condensation of the 1,3-Dicarbonyl Compound
-
The "Why": Under strongly basic conditions, 1,3-dicarbonyls can undergo self-condensation.
-
Solution: Use the mildest base possible that still affords a reasonable reaction rate. Piperidine or even ammonium acetate are often preferred over stronger bases like sodium hydroxide or alkoxides to minimize this pathway.[1][8]
-
-
Cause C: Steric Hindrance Effects
-
The "Why": Bulky substituents on the 1,3-dicarbonyl compound or aldehyde can hinder the cyclization step, leading to lower yields or alternative reaction pathways. For example, ortho-substituted aromatic groups can significantly decrease the yield due to steric hindrance.[2]
-
Solution: For sterically demanding substrates, you may need more forcing conditions, such as higher temperatures and longer reaction times, to encourage the desired cyclization. Microwave irradiation can be particularly effective in these cases.[1]
-
Question 3: My final product has precipitated from the reaction mixture but seems impure. What is the best purification strategy?
Purification is a critical step, as crude products often contain residual base, unreacted starting materials, or side products.
-
Step 1: Initial Workup
-
The "Why": The most common workup involves cooling the reaction mixture and acidifying it with a dilute acid like HCl.[10] This protonates the pyridone nitrogen (if it was deprotonated by the base) and neutralizes any remaining base, causing the typically solid product to precipitate.
-
Protocol:
-
Cool the reaction vessel to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold water.
-
Acidify the aqueous mixture with dilute HCl until it is acidic to litmus paper.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol or diethyl ether to remove soluble impurities.[4]
-
-
-
Step 2: Recrystallization
-
The "Why": Recrystallization is the most powerful technique for purifying solid pyridone products. The choice of solvent is crucial.
-
Solvent Selection:
-
Ethanol is a common and effective choice for many 4,6-disubstituted-3-cyano-2-pyridones.[6][10]
-
Acetic Acid or DMF/Ethanol mixtures can be used for less soluble compounds.[1]
-
Always use the minimum amount of hot solvent required to fully dissolve the crude product to ensure maximum recovery upon cooling.
-
-
Part 2: Frequently Asked Questions (FAQs)
What is the general mechanism for the synthesis of 4,6-disubstituted-3-cyano-2-pyridones?
The most common route is a multicomponent reaction that proceeds through a cascade of classical organic reactions. For a reaction involving a 1,3-diketone and cyanoacetamide, the plausible mechanism is as follows:
-
Deprotonation: A base removes a proton from the active methylene group of cyanoacetamide to form a resonance-stabilized carbanion.[2]
-
Knoevenagel Condensation: The carbanion attacks one of the carbonyl groups of the 1,3-diketone.
-
Dehydration: The resulting intermediate loses a molecule of water.
-
Intramolecular Cyclization: The nitrogen of the amide attacks the second carbonyl group, forming the six-membered pyridone ring.
-
Final Dehydration: A second molecule of water is eliminated to yield the final aromatic 2-pyridone structure.
Caption: Simplified reaction mechanism pathway.
How do electron-donating or electron-withdrawing groups on the aryl substituents affect the reaction?
The electronic nature of substituents on aromatic rings (at the 4- and 6-positions) can influence reaction rates and yields, though the effect is often moderate.
-
Electron-Donating Groups (EDGs) like methoxy or methyl groups can increase the electron density of the aromatic ring. This can sometimes lead to slightly higher yields, possibly by stabilizing intermediates.[2]
-
Electron-Withdrawing Groups (EWGs) like halogens or nitro groups can also be well-tolerated, often producing moderate to excellent yields.[2]
-
Steric Effects generally have a more pronounced impact than electronic effects. Bulky ortho-substituents on the aryl rings consistently lead to lower yields due to steric hindrance during the cyclization step.[2]
Can I use microwave irradiation for this synthesis?
Yes, microwave-assisted synthesis is an excellent method for preparing these compounds. It often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[1] For example, a reaction that takes 5 hours under conventional reflux might be completed in minutes using microwave irradiation.[1] This is particularly advantageous for library synthesis or when dealing with less reactive substrates.
Part 3: General Experimental Protocol
This protocol is a representative example for the synthesis of a 4,6-diaryl-3-cyano-2-pyridone from a chalcone and cyanoacetamide.
Materials:
-
1,3-Diaryl-2-propen-1-one (Chalcone) (1.0 eq)
-
Cyanoacetamide (1.1 eq)
-
Sodium Ethoxide solution (prepared from Sodium metal in absolute Ethanol)
-
Absolute Ethanol
-
Dilute Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 eq) and cyanoacetamide (1.1 eq) in absolute ethanol.
-
Add a solution of sodium ethoxide (prepared by dissolving ~1.2 eq of sodium metal in absolute ethanol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) with stirring.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 3-5 hours.[10]
-
After completion, cool the flask to room temperature and pour the contents into a beaker containing ice-cold water.
-
Acidify the mixture by slowly adding dilute HCl with stirring until the pH is ~5-6.
-
Collect the precipitate that forms via vacuum filtration.
-
Wash the solid product with copious amounts of water, then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the dried solid from a suitable solvent (e.g., ethanol) to obtain the pure 4,6-diaryl-3-cyano-2-pyridone.
References
- 1. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. idk.org.rs [idk.org.rs]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
preventing byproduct formation in cyanopyridine synthesis
Welcome to the technical support center for cyanopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing cyanopyridine derivatives. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues, minimize byproduct formation, and optimize your reaction outcomes. This resource is structured into a general FAQ section for foundational knowledge and a detailed troubleshooting guide for specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial and lab-scale methods for synthesizing cyanopyridines?
There are three main strategies for synthesizing cyanopyridines, each with its own advantages and typical scale of application.[1]
-
Ammoxidation of Picolines (Methylpyridines): This is the dominant industrial method for producing the parent 2-, 3-, and 4-cyanopyridines.[2] It involves a vapor-phase reaction of the corresponding picoline isomer with ammonia and air at high temperatures (typically 320-450 °C) over a heterogeneous catalyst, often based on vanadium-titanium oxides.[2][3][4] Its high efficiency and use of inexpensive starting materials make it ideal for large-scale production.[5]
-
Nucleophilic Cyanation of Halopyridines: On a laboratory scale, and for substrates not amenable to ammoxidation, the displacement of a halide (typically -Cl or -Br) with a cyanide source is common. This is often achieved using palladium-catalyzed cross-coupling reactions (e.g., using Zn(CN)₂, KCN) or by activating the pyridine ring, for instance, by forming the N-oxide.[1][6]
-
Dehydration of Pyridine Carboxamides: This is a straightforward laboratory method, particularly for converting readily available nicotinamide (from Vitamin B3) into 3-cyanopyridine.[7] The reaction uses a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅).
Q2: What is the fundamental reason the pyridine ring is challenging to functionalize directly?
The pyridine ring is an electron-deficient heterocycle due to the electronegative nitrogen atom. This electronic nature makes it inherently resistant to electrophilic aromatic substitution, which is a common strategy for functionalizing benzene rings. Furthermore, direct nucleophilic attack on the C-H bonds of the pyridine ring is difficult and requires activation of the ring or harsh reaction conditions.[6] This is why many synthetic routes rely on pre-functionalized pyridines (like halopyridines or picolines) or methods that activate the ring system.[1][6]
Troubleshooting Guide: Byproduct Formation
This section addresses specific problems you may encounter during your experiments, organized by reaction type.
Issue 1: Ammoxidation of Picolines
The vapor-phase ammoxidation is a powerful but sensitive reaction. The primary challenge is balancing high conversion with high selectivity, avoiding over-oxidation of the feedstock and product.
Q: My ammoxidation of 3-picoline is showing low yield of 3-cyanopyridine and high levels of CO₂ in the off-gas. What is causing this and how can I fix it?
A: This is a classic sign of over-oxidation, where the desired reaction is being overtaken by complete combustion of the picoline. The methyl group is converted all the way to CO₂ and water instead of stopping at the nitrile.
Causality: The catalyst's role is to facilitate the partial oxidation to the nitrile. However, at excessively high temperatures or with an improper reactant ratio, the catalyst will promote complete combustion.[8] The exothermic nature of the reaction can lead to "hot spots" in the catalyst bed, further accelerating this unwanted side reaction.[9]
Mitigation Strategies:
-
Temperature Control: This is the most critical parameter. Over-oxidation becomes significant at temperatures above the optimal range. For most V-Ti based catalysts, the ideal window is typically 350-400 °C.[3] Gradually decrease your reactor temperature in 10 °C increments to find the point where CO₂ production drops without significantly stalling the conversion of picoline.
-
Adjust Reactant Molar Ratios: The ratio of air (oxygen) to picoline is crucial. An excess of oxygen will strongly favor combustion.[8] Conversely, too little oxygen will result in poor conversion. You must find the optimal stoichiometric balance for your specific catalyst and reactor setup.
-
Increase Space Velocity: Reducing the contact time of the reactants with the catalyst can limit the extent of over-oxidation.[8] This is achieved by increasing the flow rate of the gas mixture through the reactor.
Workflow: Optimizing Ammoxidation Selectivity
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. nbinno.com [nbinno.com]
- 3. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 4. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 6. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 7. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 2-Cyano-6-hydroxypyridine Derivatives
Welcome to the technical support center for the synthesis and scale-up of 2-cyano-6-hydroxypyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of heterocyclic compounds. 2-Cyano-6-hydroxypyridines, and their pyridone tautomers, are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science, valued for their diverse biological activities and utility as synthetic intermediates.[1][2][3]
Scaling up any chemical synthesis from the bench to pilot or industrial scale introduces challenges that may not be apparent in small-scale experiments. This resource provides in-depth, field-proven insights in a question-and-answer format to help you navigate common issues, optimize your reaction conditions, and ensure a robust, reproducible, and high-yielding process.
General Workflow for Synthesis and Scale-Up
The following diagram outlines the critical stages in developing and scaling up the synthesis of this compound derivatives. Each stage presents unique challenges and requires careful consideration for a successful outcome.
Caption: General workflow from initial synthesis to scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound derivatives?
The Guareschi-Thorpe reaction is one of the most robust and widely adopted methods for this class of compounds, particularly for industrial applications.[4][5] This is a multi-component reaction (MCR) that typically involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with an active methylene compound (like ethyl cyanoacetate or cyanoacetamide) and an ammonia source.[4][6]
-
Why it's scalable: This reaction is often a one-pot synthesis, which is economically favorable. It uses readily available and inexpensive starting materials. Furthermore, recent advancements have demonstrated its efficacy in greener solvents like water or ethanol/water mixtures, simplifying waste treatment.[5] The product often precipitates from the reaction mixture, simplifying initial purification.[4]
Q2: How critical is the choice of base and ammonia source in the Guareschi-Thorpe synthesis?
The choice is critical as it serves multiple roles. Ammonium carbonate is an excellent choice as it functions as both the nitrogen source for the pyridine ring and a promoter for the reaction.[4][6] Other bases like piperidine or triethylamine can also be used, but they may require a separate ammonia source (e.g., ammonium acetate).
-
Causality: The base catalyzes the initial Knoevenagel condensation between the dicarbonyl compound and the active methylene nitrile. The ammonia source is essential for the subsequent cyclization and formation of the dihydropyridine intermediate, which then aromatizes. Using a single reagent like ammonium carbonate simplifies the process and stoichiometry.
Q3: What are the primary safety concerns when scaling up reactions involving cyanide sources?
While the Guareschi-Thorpe reaction often uses nitriles (e.g., cyanoacetamide), other routes may involve direct cyanation using alkali metal cyanides (NaCN, KCN).[7] When using cyanide salts, extreme caution is mandatory.
-
Acidic Conditions: NEVER allow cyanide salts to come into contact with acid. This will generate highly toxic hydrogen cyanide (HCN) gas. All work should be performed in a well-ventilated fume hood, and the reaction pH must be kept basic.
-
Waste Disposal: Cyanide-containing waste streams are hazardous and must be treated before disposal, typically by oxidation with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to convert cyanide to the much less toxic cyanate. Follow your institution's specific waste disposal protocols.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.
Q4: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most common method for at-a-glance monitoring. Co-spot your starting materials alongside the reaction mixture to track their consumption and the formation of the product spot. For more quantitative analysis, especially during optimization and scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.[7] It allows for accurate determination of conversion and can help identify the formation of byproducts over time.
Troubleshooting Guide
Scaling up a reaction can introduce unforeseen challenges. This guide addresses common problems encountered during the synthesis of this compound derivatives.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No Product Yield | 1. Inactive or Impure Reagents | Verify the purity of your starting materials (e.g., ethyl cyanoacetate, dicarbonyl compound) by NMR or GC-MS. The quality of starting materials is paramount for high yields.[1] |
| 2. Incorrect Stoichiometry or Catalyst Loading | Re-evaluate the molar ratios of your reactants and catalyst. For MCRs, a slight excess of one component may be beneficial. Perform a catalyst loading screen (e.g., 5, 10, 15 mol%) to find the optimal concentration.[8] | |
| 3. Sub-optimal Temperature | The reaction may require heating to overcome the activation energy. If no reaction occurs at room temperature, gradually increase the temperature (e.g., to 60-80 °C) while monitoring by TLC/HPLC.[9] Conversely, if many side products form, the temperature may be too high. | |
| Formation of Side Products | 1. Michael Addition Byproduct | In the Guareschi-Thorpe reaction, a common side product arises from the Michael addition of a second molecule of the active methylene compound to the Knoevenagel adduct. Solution: Control the stoichiometry carefully and consider adding the active methylene compound slowly to the reaction mixture to maintain its low concentration. |
| 2. Hydrolysis of Nitrile Group | If the reaction is run for too long or under harsh basic/acidic conditions, the cyano group can hydrolyze to an amide or carboxylic acid. Solution: Monitor the reaction closely and stop it once the starting material is consumed. Maintain moderate pH during work-up. | |
| Difficult Product Isolation | 1. Product Soluble in Reaction Medium | If the product does not precipitate, it may be soluble in the solvent. Solution: After the reaction, try acidifying the mixture with acetic or hydrochloric acid. The hydroxypyridine is often amphoteric and may precipitate at its isoelectric point. Alternatively, remove the solvent under reduced pressure and perform a recrystallization or chromatographic purification. |
| 2. Formation of an Emulsion During Work-up | This is common in biphasic (aqueous/organic) extractions. Solution: Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous layer, which helps to break the emulsion. If necessary, filter the entire mixture through a pad of Celite. | |
| Scale-Up Complications | 1. Poor Heat Transfer / Exotherm | A reaction that is easily managed in a round-bottom flask can become dangerously exothermic in a large reactor. Solution: Use a jacketed reactor with controlled heating/cooling. For highly exothermic steps, add reagents slowly and sub-surface to ensure rapid mixing and heat dissipation. |
| 2. Inefficient Mixing | Magnetic stirring is often insufficient for multi-liter volumes, leading to localized concentration gradients and side reactions. Solution: Use an overhead mechanical stirrer with an appropriately sized impeller to ensure the reaction mixture remains homogeneous. |
Troubleshooting Decision-Making
When encountering a problem, a logical approach is key. The following decision tree can help guide your troubleshooting process.
Caption: A decision tree for troubleshooting common synthesis issues.
Exemplary Protocol: Scalable Synthesis of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol is an adaptation of the advanced Guareschi-Thorpe synthesis, which is well-suited for scale-up.[4][5]
Reagents and Materials:
-
Ethyl acetoacetate
-
Cyanoacetamide
-
Ammonium carbonate, (NH₄)₂CO₃
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Glacial acetic acid
-
Jacketed reaction vessel with overhead mechanical stirrer, condenser, and temperature probe.
Procedure:
-
Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, reflux condenser, and a temperature probe. Ensure all equipment is clean and dry.
-
Charge Reagents: To the reactor, add ethanol (1.5 L) and deionized water (1.5 L). Begin stirring at 150 RPM to ensure homogeneity.
-
Add ethyl acetoacetate (260 g, 2.0 mol) and cyanoacetamide (168 g, 2.0 mol) to the solvent mixture. Stir for 5 minutes.
-
Add ammonium carbonate (288 g, 3.0 mol) to the mixture in portions over 15 minutes. Causality: Adding the base in portions helps to control any initial exotherm and gas evolution (CO₂ and NH₃).
-
Reaction: Heat the reaction mixture to 80 °C using the reactor jacket. Maintain a gentle reflux at this temperature. The reaction mixture will become a thick, pale-yellow slurry as the product precipitates.
-
Monitoring: Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 3-5 hours when the starting material spots are no longer visible.
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature (20-25 °C) using the jacket. A thick precipitate of the product will form.
-
Filter the slurry through a large Buchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 500 mL) and then cold ethanol (1 x 500 mL). Causality: The water wash removes residual ammonium salts, and the ethanol wash helps to displace the water and accelerate drying.
-
Drying: Dry the collected solid in a vacuum oven at 60 °C until a constant weight is achieved. This typically yields the desired product as a pale-yellow to off-white solid.
-
Expected Yield: 250-270 g (83-90%)
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity, comparing it to literature values or a reference standard.
-
References
- 1. nbinno.com [nbinno.com]
- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility Issues of 2-Cyano-6-hydroxypyridine in Reactions
Welcome to the technical support center for 2-Cyano-6-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex solubility challenges encountered when working with this versatile pyridine derivative. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a framework for logical troubleshooting and reaction optimization.
Understanding the Molecule: The Tautomeric Nature of this compound
A fundamental aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its pyridone form, 6-cyano-2(1H)-pyridone . This equilibrium is not static and is heavily influenced by the surrounding environment, particularly the solvent.
Caption: Tautomeric equilibrium of this compound.
For most applications, the pyridone (lactam) form is thermodynamically more stable and predominates, especially in polar solvents. This is due to a combination of factors including favorable resonance stabilization and the ability to form strong intermolecular hydrogen bonds, leading to dimerization. This inherent tendency to exist as the pyridone tautomer and to self-associate is a primary contributor to the solubility challenges often observed.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the solubility of this compound.
Q1: Why is my this compound not dissolving in my reaction solvent?
A1: The limited solubility of this compound in many common organic solvents is primarily due to the strong intermolecular hydrogen bonding of its predominant pyridone tautomer. These interactions lead to the formation of stable dimers and higher-order aggregates, which require significant energy to be disrupted by the solvent. The electron-withdrawing nature of the cyano group can further influence the electronic distribution in the ring, potentially affecting these intermolecular interactions.
Q2: I'm observing a suspension of my starting material even after heating. What's happening?
A2: While heating can increase the solubility of many compounds, the strong hydrogen bonding network in solid this compound may require very high temperatures to overcome. In some cases, the compound may still not fully dissolve, or it could lead to thermal degradation if the temperature required is too high. Simply increasing the temperature is not always a viable or effective solution.
Q3: Can I just use a very polar solvent like water?
A3: While the pyridone structure has polar character, its overall solubility in water is moderate. Pyridine itself is miscible with water, but the introduction of the cyano group and the stable hydrogen-bonded dimer structure of the pyridone tautomer can limit its aqueous solubility. Furthermore, many organic reactions are not compatible with aqueous media.
In-Depth Troubleshooting Guide
When facing persistent solubility issues, a systematic approach to troubleshooting is essential. The following sections provide detailed strategies and the scientific rationale behind them.
Solvent Selection and Optimization
The choice of solvent is the most critical factor in controlling the solubility of this compound.
Issue: The compound is poorly soluble in common non-polar or moderately polar solvents like toluene, THF, or dichloromethane.
Troubleshooting Protocol:
-
Switch to Polar Aprotic Solvents: High-polarity, aprotic solvents are generally the most effective for dissolving this compound. These solvents are strong hydrogen bond acceptors and can effectively solvate the pyridone tautomer, disrupting the self-association.
-
Recommended Solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethylacetamide (DMAc)
-
-
-
Utilize Co-solvents: If the use of a pure polar aprotic solvent is not desirable for your reaction (e.g., due to reactivity or difficulty in removal), a co-solvent strategy can be employed. Adding a small amount of a polar aprotic solvent to a less polar bulk solvent can significantly enhance solubility.
-
Example: If your reaction is typically run in THF, the addition of 5-10% (v/v) of DMF or DMSO can often be sufficient to dissolve the this compound.
-
Causality: Polar aprotic solvents possess high dielectric constants and strong dipole moments, enabling them to effectively surround and stabilize the polar pyridone molecules. They act as "hydrogen bond breakers," disrupting the solute-solute interactions in favor of solute-solvent interactions.
Data Presentation: Qualitative Solubility of this compound and Related Compounds
| Solvent | Polarity | This compound / 6-cyano-2-pyridone | Rationale |
| Toluene | Non-polar | Poorly Soluble | Insufficient polarity to disrupt strong hydrogen bonding. |
| THF | Polar Aprotic | Sparingly Soluble | Moderate polarity, may require heating or co-solvents. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Higher polarity than THF, a better initial choice. |
| DMF, DMSO, NMP | Polar Aprotic | Soluble | High polarity and hydrogen bond accepting ability. |
| Methanol, Ethanol | Polar Protic | Moderately Soluble | Can act as both H-bond donor and acceptor, but may compete in some reactions. |
Chemical Modification to Enhance Solubility
When solvent optimization is insufficient or incompatible with the desired reaction, modifying the substrate itself can be a powerful strategy.
Issue: Even in polar aprotic solvents, the concentration of the dissolved substrate is too low for an efficient reaction.
Troubleshooting Protocol: Salt Formation
-
Deprotonation to Form a Salt: this compound is weakly acidic and can be deprotonated with a suitable base to form a more soluble salt.[1][2] This is particularly effective for reactions in polar solvents where ionic species are more readily solvated.
-
Procedure:
-
Suspend this compound in a suitable solvent (e.g., DMF, THF).
-
Add an equimolar amount of a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Stir the mixture at room temperature or with gentle heating until the solid dissolves, indicating the formation of the soluble salt.
-
Proceed with the addition of the other reagents.
-
-
Causality: The formation of an ionic salt dramatically increases the polarity of the molecule.[3] The resulting pyridinate anion is more readily solvated by polar solvents compared to the neutral, hydrogen-bonded dimer.
Caption: Salt formation to enhance solubility.
Advanced Strategies for Heterogeneous Reactions
In some cases, it may be advantageous to proceed with the reaction even if the starting material is not fully dissolved.
Issue: The desired reaction conditions (e.g., non-polar solvent) are fundamentally incompatible with dissolving this compound.
Troubleshooting Protocol: Phase-Transfer Catalysis (PTC)
-
Application of PTC: This technique is particularly useful for reactions involving a solid or aqueous phase containing the deprotonated this compound and an organic phase containing the electrophile.[4][5]
-
Typical Reaction System:
-
Organic Phase: A non-polar solvent (e.g., toluene, dichloromethane) containing the electrophile (e.g., an alkyl halide for an alkylation reaction).
-
Aqueous/Solid Phase: An aqueous solution or solid suspension of a base (e.g., NaOH, K2CO3) and this compound.
-
Phase-Transfer Catalyst: A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt.
-
-
Mechanism: The phase-transfer catalyst forms an ion pair with the deprotonated pyridinate anion. The lipophilic nature of the catalyst's organic groups allows this ion pair to be transported into the organic phase where it can react with the electrophile.
-
Causality: Phase-transfer catalysis circumvents the need for a single solvent that can dissolve all reactants.[6] The catalyst acts as a "shuttle" for the reactive anion, enabling the reaction to occur at the interface or in the bulk of the organic phase.
Caption: Workflow for phase-transfer catalysis.
Conclusion
Troubleshooting the solubility of this compound requires a multi-faceted approach grounded in an understanding of its tautomeric nature and strong intermolecular forces. By systematically evaluating solvent systems, considering chemical modifications like salt formation, and employing advanced techniques such as phase-transfer catalysis, researchers can overcome these challenges and successfully utilize this valuable building block in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical and Experimental Investigation of Functionalized Cyanopyridines Yield an Anolyte with an Extremely Low Reduction Potential for Nonaqueous Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jordilabs.com [jordilabs.com]
stability of 2-Cyano-6-hydroxypyridine under different reaction conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Cyano-6-hydroxypyridine. It addresses common stability-related issues encountered during experimental work and offers practical troubleshooting advice and preventative measures.
Overview of this compound Stability
This compound is a bifunctional molecule with a chemical profile dictated by its cyanopyridine core and the presence of a hydroxyl group. A critical aspect of its chemistry is the tautomeric equilibrium between the 6-hydroxypyridine form and the 6-pyridone form. The pyridone tautomer is generally the more stable form. The stability of this compound is influenced by several factors, including pH, temperature, and the presence of oxidizing or reducing agents.
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding carboxamide or carboxylic acid.[1][2] The pyridine ring itself can be susceptible to degradation under harsh conditions.
Troubleshooting Guide
This section addresses specific problems that may arise during the use of this compound in chemical reactions.
Issue 1: Low Yield or Incomplete Reaction
-
Question: I am using this compound in a reaction that requires basic conditions, but I am observing low yields of my desired product and the presence of a significant amount of a more polar side product. What could be the cause?
-
Answer: The likely cause is the hydrolysis of the nitrile group to a carboxamide or carboxylic acid under basic conditions. This side reaction consumes your starting material and reduces the yield of your intended product. The increased polarity of the side product is consistent with the formation of a carboxylic acid.
Troubleshooting Steps:
-
Reaction Monitoring: Use an analytical technique like HPLC or TLC to monitor the reaction progress closely. Look for the appearance of a new, more polar spot or peak that corresponds to the hydrolyzed product.
-
Temperature Control: If the reaction allows, perform it at a lower temperature to minimize the rate of hydrolysis.
-
Base Selection: Consider using a non-nucleophilic organic base instead of a strong inorganic base like NaOH or KOH if the reaction chemistry permits.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to the basic conditions.
-
Issue 2: Unexpected Side Product Formation in Acidic Media
-
Question: My reaction is conducted in a strong acidic medium, and I am isolating an unexpected side product along with my target molecule. What could be the degradation pathway?
-
Answer: Similar to basic conditions, the nitrile group of this compound can undergo hydrolysis in the presence of strong acids to form the corresponding carboxylic acid.[1]
Troubleshooting Steps:
-
Acid Concentration: If possible, reduce the concentration of the acid.
-
Alternative Catalysts: Explore the use of milder acid catalysts or Lewis acids if they are compatible with your reaction.
-
Work-up Procedure: Neutralize the reaction mixture promptly upon completion to prevent further degradation during work-up and purification.
-
Issue 3: Discoloration of the Reaction Mixture or Isolated Product
-
Question: My solution of this compound turned dark upon exposure to air, or my isolated product is discolored. What is happening?
-
Answer: Pyridine derivatives, especially those with electron-donating groups like a hydroxyl group, can be susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by the presence of trace metal impurities or exposure to light.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or high-purity solvents to avoid contaminants that could catalyze oxidation.
-
Light Protection: Protect your reaction vessel and storage containers from light by wrapping them in aluminum foil.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) may help to prevent oxidative degradation, provided it does not interfere with your reaction.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light and moisture. For long-term storage, keeping it under an inert atmosphere is advisable.
Q2: What are the main degradation products I should look for?
A2: The primary degradation products to anticipate are the corresponding carboxamide (from partial hydrolysis of the nitrile) and the carboxylic acid (from complete hydrolysis). Under oxidative stress, various colored byproducts of unknown structure may form.
Q3: Is this compound sensitive to light?
Q4: Can I use strong reducing agents with this compound?
A4: The nitrile group can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH4) to an amine. If your desired transformation does not involve the nitrile group, you should choose a reducing agent that is selective for the other functional group in your molecule. Electrochemical reduction of cyanopyridines has also been reported.[4]
Stability Profile Summary
The following table summarizes the expected stability of this compound under various stress conditions. This information is based on the known reactivity of its functional groups. Experimental verification is highly recommended for your specific application.
| Condition | Reagent/Stress | Expected Stability | Potential Degradation Products |
| Acidic | 1M HCl | Low | 6-Hydroxypyridine-2-carboxylic acid, 6-Hydroxypyridine-2-carboxamide |
| Basic | 1M NaOH | Low | 6-Hydroxypyridine-2-carboxylic acid, 6-Hydroxypyridine-2-carboxamide |
| Oxidative | 3% H₂O₂ | Moderate to Low | Various oxidized and colored byproducts |
| Reductive | NaBH₄ | High | No reaction expected with the nitrile |
| Reductive | LiAlH₄ | Low | 6-amino-2-hydroxypyridine |
| Thermal | 80 °C | Moderate | Potential for accelerated hydrolysis and oxidation |
| Photolytic | UV light | Moderate to Low | Potential for photolytic degradation |
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to determine the stability of this compound under your specific experimental conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Keep at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for a defined period.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Place a solution of the compound in a stable solvent in an oven at a set temperature (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to a UV light source for a defined period.
4. Analysis:
-
At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of a starting method is provided below.
5. HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile. Use a gradient elution (e.g., start with 10% B, ramp to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
6. Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify any significant degradation products. For structural elucidation of unknown degradation products, techniques like LC-MS and NMR would be necessary.[5][6]
Visualizations
Expected Hydrolysis Pathway
Caption: Predicted hydrolysis pathway of this compound.
Forced Degradation Workflow
Caption: Experimental workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4482437A - Electrochemical reductions of cyanopyridine bases - Google Patents [patents.google.com]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Cyanopyridine Isomers for the Modern Researcher
For the discerning researcher, scientist, and drug development professional, cyanopyridines represent a class of exquisitely versatile building blocks. Their unique electronic properties, arising from the interplay between the electron-withdrawing cyano group and the pyridine nitrogen, offer a rich landscape for synthetic exploration. However, the isomeric placement of the cyano moiety—at the 2, 3, or 4-position—profoundly dictates the molecule's reactivity, a nuance that can be leveraged for precise chemical design. This guide provides an in-depth, objective comparison of the reactivity of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine, supported by experimental data and detailed protocols to empower your synthetic endeavors.
The Electronic Landscape: A Tale of Three Isomers
The reactivity of the cyanopyridine isomers is fundamentally governed by their electronic architecture. The pyridine nitrogen acts as an electron sink, creating a dipole and influencing the electron density of the ring carbons. The potent electron-withdrawing nature of the cyano group further perturbs this electronic distribution, with the effect being most pronounced when it is in conjugation with the ring nitrogen.
A comparative analysis of their fundamental electronic properties provides a clear window into their expected reactivity:
| Property | 2-Cyanopyridine | 3-Cyanopyridine | 4-Cyanopyridine |
| pKa of Conjugate Acid | -0.26[1] | 1.45 | 1.92[1] |
| Reduction Potential (V vs. Fc+/0) | ~ -2.2[2][3] | ~ -2.2[2][3] | -2.25[2][3] |
| ¹³C NMR of Cyano Carbon (ppm in CDCl₃) | 117.8[4] | 116.5[4] | Not specified |
Note: A lower pKa value indicates a less basic pyridine nitrogen, signifying a more electron-deficient ring.
The pKa values clearly indicate that 2-cyanopyridine is the most electron-deficient, a consequence of the proximity of the strongly electron-withdrawing cyano group to the nitrogen atom. This heightened electrophilicity at key positions is a recurring theme in its reactivity profile.
Nucleophilic Aromatic Substitution (SNAr): A Study in Positional Activation
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, a reaction of paramount importance in the synthesis of functionalized pyridines. The position of the cyano group plays a critical role in activating the ring towards nucleophilic attack.
The general mechanism for SNAr on a halopyridine is as follows:
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
The stability of the anionic Meisenheimer intermediate is the key determinant of the reaction rate. For cyanopyridines, the 2- and 4-isomers are significantly more reactive than the 3-isomer in SNAr reactions. This is because the negative charge in the intermediate can be delocalized onto the electronegative pyridine nitrogen, a stabilizing effect that is not possible with the 3-isomer. The additional electron-withdrawing cyano group further stabilizes this intermediate, particularly in the 2- and 4-positions.
Reactivity Order Prediction: 2-Halo-4-cyanopyridine > 4-Halo-2-cyanopyridine > 2-Halo-6-cyanopyridine > 2-Halo-3-cyanopyridine > 3-Halo-5-cyanopyridine.
Electrophilic Aromatic Substitution (SEAr): A Challenging Transformation
Electrophilic aromatic substitution on the pyridine ring is notoriously difficult due to the deactivating effect of the electronegative nitrogen atom. The presence of an additional electron-withdrawing cyano group further deactivates the ring, making SEAr a challenging endeavor for all three isomers. Reactions, when they do occur, typically require harsh conditions and often result in low yields.
Reactivity of the Nitrile Group: A Versatile Handle
The cyano group itself is a hub of reactivity, offering numerous avenues for functionalization. The electrophilic carbon of the nitrile is susceptible to nucleophilic attack, leading to a variety of valuable transformations.
Hydrolysis to Amides and Carboxylic Acids
The hydrolysis of cyanopyridines to their corresponding amides and carboxylic acids is a synthetically useful transformation. The rate of this reaction is influenced by the electronic nature of the pyridine ring, with more electron-deficient isomers generally exhibiting faster hydrolysis rates.
A study on the hydrolysis of cyanopyridines in high-temperature water revealed the following trend in activation energies for the hydrolysis of the nitrile group: 4-cyanopyridine < 3-cyanopyridine ≈ 2-cyanopyridine. This suggests that 4-cyanopyridine undergoes hydrolysis more readily under these conditions.
Comparative Hydrolysis Data:
| Isomer | Product(s) | Notes |
| 2-Cyanopyridine | Picolinamide, Picolinic Acid | Can undergo decarboxylation at higher temperatures.[5] |
| 3-Cyanopyridine | Nicotinamide, Nicotinic Acid | Important precursors for Vitamin B3.[5] |
| 4-Cyanopyridine | Isonicotinamide, Isonicotinic Acid | Hydrolysis to the acid can be favored with a higher base ratio.[5][6] |
Experimental Protocol: Base-Catalyzed Hydrolysis of 3-Cyanopyridine to Nicotinamide
This protocol is adapted from a continuous process and can be modified for batch synthesis.[5][6]
Materials:
-
3-Cyanopyridine
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
Prepare an aqueous solution of 3-cyanopyridine (e.g., 50% by weight).
-
Prepare a separate aqueous solution of sodium hydroxide (e.g., 1 M).
-
In a reaction vessel equipped with a stirrer and temperature control, heat the 3-cyanopyridine solution to the desired initiation temperature (e.g., 100-120°C).
-
Carefully add the sodium hydroxide solution to the heated 3-cyanopyridine solution. The molar ratio of NaOH to 3-cyanopyridine can be adjusted to control the product distribution (lower ratios favor the amide).
-
Maintain the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture and isolate the nicotinamide product by crystallization or extraction.
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
Cyanopyridines, particularly in their halogenated forms, are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are workhorses in modern synthetic chemistry, enabling the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide. The electronic properties of the cyanopyridine isomer can influence the rate-determining oxidative addition step of the catalytic cycle.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Predicted Reactivity of Halocyanopyridines: The reactivity in the oxidative addition step generally follows the trend I > Br > Cl. For a given halide, the more electron-deficient the pyridine ring, the faster the oxidative addition. Therefore, a 2-halo-cyanopyridine is expected to be more reactive than a 3-halo-cyanopyridine.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4-cyanopyridine with Phenylboronic Acid
This is a generalized protocol based on established methods for chloropyridines.[7][8]
Materials:
-
2-Chloro-4-cyanopyridine
-
Phenylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-4-cyanopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and RuPhos (0.04 mmol).
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL).
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the reactivity of halocyanopyridines is influenced by their electronic properties.
Predicted Reactivity of Halocyanopyridines: The enhanced electrophilicity of the carbon bearing the halogen in 2- and 4-halocyanopyridines is expected to facilitate the oxidative addition step, leading to higher reactivity compared to 3-halocyanopyridines.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-cyanopyridine with Morpholine
This protocol is adapted from procedures for the amination of bromopyridines.[9]
Materials:
-
3-Bromo-5-cyanopyridine
-
Morpholine
-
Pd(OAc)₂ (Palladium(II) acetate)
-
(±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (0.01 mmol), (±)-BINAP (0.015 mmol), and NaOtBu (1.4 mmol).
-
Add 3-bromo-5-cyanopyridine (1.0 mmol) and anhydrous toluene (5 mL).
-
Finally, add morpholine (1.2 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction by TLC or GC-MS. After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Conclusion: A Guide to Strategic Isomer Selection
The choice of cyanopyridine isomer is a critical decision in the design of a synthetic route.
-
2-Cyanopyridine offers the highest degree of electronic activation, making its halogenated derivatives prime candidates for rapid SNAr and palladium-catalyzed cross-coupling reactions.
-
4-Cyanopyridine also demonstrates enhanced reactivity in these transformations due to effective resonance stabilization of reaction intermediates.
-
3-Cyanopyridine , being the least electronically perturbed isomer, is generally less reactive in reactions involving the pyridine ring but offers a different regiochemical outcome for functionalization.
By understanding the nuanced reactivity profiles of these three isomers, researchers can strategically select the optimal starting material to achieve their synthetic goals with greater efficiency and precision. This guide serves as a foundational resource to inform these decisions and to provide reliable protocols for the application of these versatile building blocks in the pursuit of novel chemical entities.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 6. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
biological activity of 2-Cyano-6-hydroxypyridine derivatives compared to known inhibitors
A Comparative Guide to the Biological Activity of 2-Cyano-6-hydroxypyridine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Pyridine Scaffold
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous clinically approved drugs. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Within this broad class, molecules featuring a this compound core (or its tautomeric 3-cyano-2-pyridone form) are of particular interest. The strategic placement of the electron-withdrawing cyano group and the hydrogen-bonding hydroxyl group creates a pharmacophore ripe for interaction with biological targets.
This guide provides an in-depth comparison of the biological activities of select this compound derivatives against established, clinically relevant inhibitors. We will delve into their efficacy as inhibitors of key enzymes, explore their cytotoxic potential against cancer cell lines, and present the underlying experimental data and protocols that validate these findings. Our focus is not merely on what these compounds do, but why they are effective, providing a rationale-driven exploration for drug discovery professionals.
Section 1: Inhibition of Dihydrouracil Dehydrogenase (DHUDase)
Expertise & Rationale: Targeting 5-FU Metabolism
Dihydrouracil dehydrogenase (DHUDase) is the rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Rapid degradation of 5-FU by DHUDase can lead to reduced therapeutic efficacy and unpredictable patient outcomes. Therefore, potent DHUDase inhibitors can act as crucial chemical modulators, enhancing the bioavailability and antitumor effect of 5-FU. The search for such inhibitors is a key strategy in optimizing fluoropyrimidine-based chemotherapy.
Comparative Analysis: CNDP vs. Uracil
A standout molecule in this context is 3-Cyano-2,6-dihydroxypyridine (CNDP) . Research has identified CNDP as an exceptionally potent inhibitor of DHUDase. Its activity starkly contrasts with that of uracil, an endogenous substrate that acts as a weak competitive inhibitor.
A kinetic analysis of CNDP's interaction with rat liver DHUDase revealed a mixed-type inhibition mechanism, indicating its ability to bind to both the free enzyme and the enzyme-substrate complex.[1] This potent and specific inhibition elevates the systemic levels of 5-FU, thereby enhancing its therapeutic effect.[1]
Table 1: Comparative Inhibition of DHUDase
| Compound | Type | IC50 Value | Inhibition Constant (Ki) | Relative Potency vs. Uracil |
|---|---|---|---|---|
| 3-Cyano-2,6-dihydroxypyridine (CNDP) | Investigational Inhibitor | 4.4 nM [1] | 1.51 nM [1] | ~2,000x stronger[1] |
| Uracil | Endogenous Substrate | ~8.8 µM (Calculated) | - | 1x |
Experimental Protocol: DHUDase Inhibition Assay
The determination of DHUDase inhibitory activity is crucial for validating novel compounds like CNDP. The protocol below is a representative spectrophotometric assay.
Principle: This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of the cofactor NADPH, which is consumed during the DHUDase-catalyzed reduction of a substrate.
Step-by-Step Protocol:
-
Enzyme Preparation: Partially purify DHUDase from rat liver homogenates using standard chromatography techniques. Determine the protein concentration using a Bradford or BCA assay.
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
1 mM EDTA
-
1 mM dithiothreitol (DTT)
-
100 µM NADPH
-
Varying concentrations of the test inhibitor (e.g., CNDP) or vehicle control (DMSO).
-
-
Initiation of Reaction: Add the DHUDase enzyme preparation to the cuvette to initiate the reaction.
-
Substrate Addition: After a brief pre-incubation (2-3 minutes) at 37°C, add the substrate (e.g., 5-FU or uracil) to a final concentration of 50 µM.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over 5-10 minutes using a spectrophotometer. The rate of NADPH oxidation is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), repeat the assay with varying substrate concentrations and perform Lineweaver-Burk or Dixon plot analysis.
-
Section 2: Inhibition of Catechol-O-Methyltransferase (COMT)
Expertise & Rationale: Modulating Dopaminergic Pathways
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic clearance of catecholamines, including dopamine.[2] In the treatment of Parkinson's disease, COMT inhibitors are co-administered with levodopa to prevent its peripheral degradation, thereby increasing its bioavailability to the brain.[2] Known inhibitors like Tolcapone and Entacapone feature a nitrocatechol moiety, which is a key pharmacophore for binding to the enzyme's active site. The this compound scaffold can be considered a bioisostere of this nitrocatechol group, making its derivatives promising candidates for novel COMT inhibitors.
Comparative Analysis: Hydroxypyridone Derivatives vs. Known Inhibitors
Table 2: Comparative Inhibition of COMT Isoforms
| Compound | Class | Target | IC50 Value (nM) |
|---|---|---|---|
| Entacapone | Known Inhibitor | Liver S-COMT | 14.3[2] |
| Liver MB-COMT | 73.3[2] | ||
| Tolcapone | Known Inhibitor | Liver S-COMT | 14.8[2] |
| Liver MB-COMT | 86.5[2] | ||
| N-benzyl-hydroxypyridone (Cmpd 19) | Investigational | Human MB-COMT | 220[3] |
| N-(2-cyanobenzyl)-hydroxypyridone (Cmpd 24) | Investigational | Human MB-COMT | 100[3] |
| N-(2-chlorobenzyl)-hydroxypyridone (Cmpd 31) | Investigational | Human MB-COMT | 40[3] |
This data illustrates that hydroxypyridone-based structures can achieve potent COMT inhibition, with substitutions on the N-benzyl ring significantly influencing activity. The electron-withdrawing nature of the cyano group in compound 24 more than doubles the potency compared to the unsubstituted parent compound 19, highlighting the potential for this functional group in inhibitor design.[3]
Section 3: Broad-Spectrum Anticancer & Antimicrobial Activity
The versatility of the cyanopyridine scaffold extends to direct cytotoxicity against cancer cells and inhibition of bacterial enzymes.
Anticancer Cytotoxicity
Numerous studies have evaluated cyanopyridine derivatives against various human cancer cell lines. Their performance is often benchmarked against standard chemotherapeutics like Doxorubicin or 5-FU . Certain derivatives have shown superior or comparable potency to these established drugs.
Table 3: Comparative Anticancer Activity (IC50 Values in µM)
| Compound Class | Derivative Example | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Reference Drug (IC50) |
|---|---|---|---|---|---|
| Cyanopyridone | Compound 5e[4] | 1.39 | 10.70 | - | Taxol (8.48) |
| Cyanopyridine | Compound 4d[5] | 18.51 | 6.95 | 8.35 | 5-FU (9.42, HepG2) |
| Cyanopyridine | Compound 4c[5][6] | 15.74 | 8.02 | 7.15 | 5-FU (8.01, HCT-116)[5] |
These results demonstrate that specific substitutions on the cyanopyridine core can yield compounds with potent and sometimes selective cytotoxicity against different cancer cell lines, in some cases exceeding the potency of standard-of-care agents.[4][5]
References
- 1. 3-Cyano-2,6-dihydroxypyridine (CNDP), a new potent inhibitor of dihydrouracil dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Bicyclic Hydroxypyridones as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalysts for Cyanopyridine Synthesis: From Industrial Bulk Chemicals to Fine Chemical Intermediates
Abstract
Cyanopyridines are a cornerstone class of chemical intermediates, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their industrial production and laboratory-scale synthesis are dominated by catalytic methods, each with distinct advantages and applications. This guide provides a comparative analysis of the primary catalytic systems employed for cyanopyridine synthesis. We will delve into the two major industrial and laboratory routes: the gas-phase ammoxidation of picolines over heterogeneous catalysts and the transition-metal-catalyzed cyanation of halopyridines. Furthermore, we will explore modern, multicomponent reaction strategies for the synthesis of highly substituted cyanopyridine derivatives. This guide is intended for researchers, chemists, and process development professionals, offering in-depth technical insights, comparative performance data, and detailed experimental protocols to inform catalyst selection and process design.
Introduction: The Significance of Cyanopyridines
The pyridine ring functionalized with a nitrile group (–CN) is a privileged scaffold in organic chemistry. The cyano group is a versatile functional handle, readily converted into amines, carboxylic acids, amides, and tetrazoles. This synthetic flexibility makes cyanopyridines critical building blocks for numerous high-value products. For instance, 3-cyanopyridine is the primary precursor to nicotinamide (Vitamin B3), while other isomers and their derivatives are integral to drugs like the antitubercular agent Isoniazid and various kinase inhibitors used in oncology.[1][2]
The synthesis of cyanopyridines can be broadly categorized into two main approaches, each reliant on a specific class of catalysts:
-
Ammoxidation of Picolines: The large-scale industrial production of the parent 2-, 3-, and 4-cyanopyridines is achieved through the vapor-phase ammoxidation of the corresponding methylpyridines (picolines).[3][4] This process utilizes heterogeneous metal oxide catalysts at high temperatures.
This guide will compare these catalytic approaches, focusing on catalyst performance, reaction mechanisms, and practical applicability.
Gas-Phase Ammoxidation of Picolines: The Industrial Workhorse
The ammoxidation of picolines is a highly efficient, continuous process that combines oxidation and amination in a single step. The overall reaction involves passing a gaseous mixture of a picoline isomer, ammonia (NH₃), and air (as the oxidant) over a heated, solid-state catalyst.
Picoline + NH₃ + O₂ --(Catalyst, Δ)--> Cyanopyridine + H₂O
The reaction is typically performed in fixed-bed or fluidized-bed reactors at temperatures ranging from 300–500°C.[1][4] The choice of catalyst is paramount to achieving high selectivity for the cyanopyridine product while minimizing the formation of byproducts like pyridinecarboxylic acid, carbon oxides (CO, CO₂), and unreacted picoline.
Comparative Analysis of Heterogeneous Catalysts
Vanadium-based catalysts are the most extensively studied and commercially employed for picoline ammoxidation. The catalytic activity is often enhanced by incorporating various promoters and utilizing high-surface-area supports. The underlying mechanism is generally accepted to be a Mars-van Krevelen type, where the catalyst's lattice oxygen oxidizes the substrate, and the resulting reduced catalyst is then re-oxidized by gas-phase oxygen.
Below is a comparative summary of various catalyst systems reported in the literature and patents.
| Catalyst System | Support | Temp. (°C) | Picoline Conversion (%) | Cyanopyridine Yield (%) | Key Features & References |
| V₂O₅ | - | 340-380 | 89.3 | 83.5 | Baseline vanadium catalyst used by Lonza.[4] |
| V₂O₅/TiO₂ | TiO₂ (Anatase) | 350-400 | >95 | ~85-90 | TiO₂ support enhances catalyst stability and performance. The V⁵⁺/V⁴⁺ redox couple is crucial for selectivity.[5] |
| MoO₃-V₂O₅ | - | 380 | 96 | 82 | Molybdenum promoter used in the Yuki Gousei process.[4] |
| V₂O₅-Sb₂O₅-TiO₂ | Montmorillonite-SiO₂ | 350-400 | 94 | 90 | Antimony as a promoter significantly improves selectivity. Used by Degussa.[4] |
| V₂O₅-Sb₂O₅-Cr₂O₃-TiO₂ | - | 350-400 | 100 | ~99 | Takeda Chemical's system, representing one of the highest reported yields.[4] |
| VZrAlON (Oxynitride) | - | 375 | >99 | 97.4 | A novel oxynitride catalyst class with extremely high space-time yields (488 g L⁻¹ h⁻¹).[6] |
| V-Cr-A-B-C-O | Al₂O₃ | 280-450 | >99 | >95 | A multi-component catalyst system described for 3-cyanopyridine synthesis.[7][8] |
| V₂O₅-TiO₂-Mo₂O₃ | SiO₂ | 365-370 | >95 | 90.9 | A stable catalyst composition for continuous production of 3-cyanopyridine.[9] |
Expert Insights on Catalyst Selection: The data clearly indicates a trend: while simple vanadium oxide is effective, its performance is dramatically improved through the addition of promoters (Mo, Sb, Cr) and the use of robust supports (TiO₂, SiO₂).
-
Role of the Support: Supports like TiO₂ and SiO₂ provide high surface area, mechanical strength, and thermal stability. Crucially, they can create strong metal-support interactions that prevent the over-oxidation of the picoline to undesirable byproducts. For instance, V₂O₅ supported on nano-sized TiO₂ particles showed lower selectivity because weaker interactions led to more direct oxidation.[5]
-
Role of Promoters: Promoters like Antimony (Sb) and Molybdenum (Mo) are key to tuning the catalyst's redox properties and surface acidity. They help to moderate the catalyst's oxidative power, thereby favoring the formation of the nitrile over the carboxylic acid or COx. The Takeda Chemical catalyst, with its combination of V, Sb, and Cr, achieves nearly quantitative conversion and yield, highlighting the power of multi-component systems.[4]
-
Novel Materials: The development of ternary oxynitrides (VZrAlON) demonstrates a significant leap, combining high activity and selectivity to achieve remarkable space-time yields, a critical parameter for industrial process viability.[6]
Experimental Workflow & Protocol: Ammoxidation in a Fixed-Bed Reactor
The following diagram and protocol outline a generalized workflow for the continuous gas-phase ammoxidation of 3-picoline.
Caption: Generalized workflow for continuous ammoxidation of 3-picoline.
Protocol 1: Representative Gas-Phase Ammoxidation of 3-Picoline This protocol is a synthesized representation based on common practices described in patent literature.[7][10]
-
Catalyst Loading: The fixed-bed reactor is loaded with a V-Ti-Sb-based oxide catalyst.
-
Reactant Preparation: A feed stream of 3-picoline, ammonia, water vapor, and air is prepared. A typical molar ratio is 1 (3-picoline) : 2-7 (NH₃) : 3-11 (H₂O) : 15-30 (Air).[10]
-
Vaporization and Preheating: The liquid 3-picoline and ammonia are vaporized and preheated to approximately 180-330°C.[7]
-
Mixing: The preheated picoline/ammonia stream is mixed with the air stream before entering the reactor.
-
Catalytic Reaction: The gaseous mixture is passed through the catalyst bed in the fixed-bed reactor. The reaction temperature is maintained between 320-390°C, and the pressure is kept slightly above atmospheric (e.g., 0.02-0.09 MPa).[7] The residence time (inversely related to space velocity) is carefully controlled.
-
Product Quenching and Separation: The reactor effluent gas, containing 3-cyanopyridine, unreacted starting materials, and byproducts, is rapidly cooled and passed through a condenser or an absorption tower with water. This separates the solid crude 3-cyanopyridine.
-
Purification: The crude product is purified by reduced-pressure distillation. The aqueous phase from the condenser can be extracted with a solvent like toluene to recover dissolved product, which is also purified by distillation.[10]
Cyanation of Halopyridines: A Versatile Laboratory and Fine Chemical Approach
While ammoxidation is ideal for bulk production of simple cyanopyridines, the synthesis of more complex, functionalized analogues often starts from halopyridines (chloro-, bromo-, or iodo-pyridines). Transition metal-catalyzed cyanation reactions have become the gold standard for this transformation due to their high functional group tolerance and generally high yields.
Halo-Pyridine + Cyanide Source --(Catalyst, Ligand)--> Cyano-Pyridine + Metal Halide
Comparative Analysis of Homogeneous Catalysts
Palladium- and nickel-based catalysts are the most prevalent for this transformation. The choice of metal, ligand, cyanide source, and solvent are all critical for a successful reaction.
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation of aryl halides.
Key Experimental Considerations:
-
Cyanide Source: The choice of cyanide source is a critical decision balancing reactivity and safety.
-
Alkali Metal Cyanides (NaCN, KCN): Highly toxic and require careful handling.
-
Zinc Cyanide (Zn(CN)₂): A safer, less soluble alternative that can be used at lower catalyst loadings and temperatures. It is often preferred in modern protocols.[11]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): An even less toxic, air-stable, and inexpensive crystalline solid. It is an excellent choice for many applications, though it may require specific conditions to be effective.[12]
-
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, dppf) are essential. They stabilize the metal center, prevent catalyst decomposition, and promote the crucial final step of reductive elimination to form the C-CN bond.
-
Catalyst Poisoning: Excess soluble cyanide can coordinate strongly to the metal center and inhibit catalysis. Using a less soluble source like Zn(CN)₂ or the slow addition of the cyanide reagent can mitigate this issue.[13][14]
| Catalyst System | Ligand | Cyanide Source | Substrate Scope | Temp. (°C) | Key Features & References |
| Pd(dba)₂ / Ni(COD)₂ | dppf | KCN | Aryl Bromides | 100 | Early developments in Pd/Ni-catalyzed cyanation. |
| Pd₂ (dba)₃ | Xantphos | Zn(CN)₂ | Aryl Bromides, Chlorides | 120 | Effective for electron-poor and electron-rich substrates. |
| Pd(OAc)₂ | XPhos | Zn(CN)₂ | Aryl Bromides, Triflates | RT - 40 | A mild, low-temperature protocol operating in aqueous media.[11] |
| Ni(dppf)Cl₂ | dppf | Zn(CN)₂ / DABAL-Me₃ | (Hetero)aryl Halides | 80 | Homogeneous conditions using a soluble reductant (DABAL-Me₃).[13] |
| Fe₃O₄@PMDP/Pd | - | K₄[Fe(CN)₆] | Aryl Iodides, Bromides | 130 | A magnetically recoverable heterogeneous palladium catalyst.[12] |
Protocol 2: Mild Palladium-Catalyzed Cyanation of 3-Bromopyridine
This protocol is adapted from a modern, mild cyanation method.[11]
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add 3-bromopyridine (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol, 1.2 eq CN), and the palladium catalyst/ligand system (e.g., 2-5 mol% of a suitable Pd-precatalyst).
-
Solvent Addition: Add the reaction solvent. For aqueous protocols, a mixture like t-Amyl-OH/H₂O can be used.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen) for several minutes.
-
Reaction: Place the vial in a preheated block and stir at the desired temperature (e.g., 40°C) for the required time (typically 4-24 hours).
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 3-cyanopyridine.
Multicomponent Reactions: A Green Approach to Functionalized Cyanopyridines
In recent years, multicomponent reactions (MCRs) have emerged as a powerful and atom-economical strategy for the one-pot synthesis of highly substituted pyridines, particularly 2-amino-3-cyanopyridines. These reactions typically involve the condensation of an aldehyde, a ketone, malononitrile, and an ammonia source (like ammonium acetate).
Caption: One-pot multicomponent synthesis of 2-amino-3-cyanopyridines.
The catalysts for these reactions are often simple, inexpensive, and reusable heterogeneous materials, aligning with the principles of green chemistry.
Examples of MCR Catalysts:
-
Nanostructured Diphosphate (Na₂CaP₂O₇): An efficient, reusable, and environmentally friendly catalyst for solvent-free synthesis, achieving yields of 84-94%.[15]
-
Animal Bone Meal: A natural, waste-derived hydroxyapatite material used as a green catalyst.[16]
-
Magnetic Nanoparticles: Catalysts supported on magnetic nanoparticles (e.g., SrFe₁₂O₁₉ or Fe₃O₄) allow for easy recovery and reuse by applying an external magnetic field.[17]
Protocol 3: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol is based on the use of a nanostructured diphosphate catalyst.[15]
-
Mixing Reactants: In a round-bottom flask, mix the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), the ketone (e.g., acetophenone, 1 mmol), and ammonium acetate (1.5 mmol).
-
Catalyst Addition: Add the nanostructured Na₂CaP₂O₇ catalyst (e.g., 0.05 g, 20 wt%).
-
Reaction: Heat the solvent-free mixture at 80°C with stirring for 30-60 minutes. Monitor the reaction progress by TLC.
-
Workup: After completion, add hot ethanol to the reaction mixture and stir.
-
Catalyst Recovery: Filter the hot mixture to recover the solid catalyst, which can be washed, dried, and reused.
-
Product Isolation: Allow the filtrate to cool to room temperature. The product will typically crystallize out. Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure 2-amino-3-cyanopyridine derivative.
Conclusion and Future Outlook
The synthesis of cyanopyridines is a mature field that relies heavily on catalysis. For large-scale production of fundamental isomers, heterogeneous ammoxidation over promoted vanadium oxide catalysts remains the undisputed industrial standard, with ongoing research focused on enhancing catalyst lifetime and space-time yield. For laboratory and fine chemical synthesis, palladium- and nickel-catalyzed cyanations of halopyridines offer unparalleled versatility and functional group tolerance, with modern protocols enabling these transformations under increasingly mild and safe conditions.
Looking forward, the principles of green chemistry are driving innovation. The development of reusable, non-toxic catalysts for both ammoxidation and cyanation (such as magnetic nanoparticle-supported catalysts) is a key area of research. Furthermore, multicomponent reactions provide a highly efficient and sustainable route to complex cyanopyridine structures in a single step. The future may also see the rise of enzymatic methods for the direct and highly selective synthesis of cyanopyridines or their downstream products, offering a potentially transformative approach to this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance | Scientific.Net [scientific.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]
- 8. CN1490313A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]
- 9. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 10. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 11. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Analysis of 2-Cyano-6-hydroxypyridine for Unambiguous Structural Confirmation
Introduction: The Challenge of Structural Ambiguity
2-Cyano-6-hydroxypyridine is a substituted pyridine derivative that serves as a valuable building block in the synthesis of pharmaceuticals and other functional organic molecules. The definitive confirmation of its structure is paramount for ensuring the integrity of subsequent research and development. However, this molecule presents a classic analytical challenge rooted in tautomerism: it can exist in equilibrium between two forms, the aromatic This compound (the lactim form) and the non-aromatic 6-cyano-2(1H)-pyridone (the lactam form).[1][2] This equilibrium is sensitive to factors like solvent polarity and physical state (solid vs. solution), making reliance on a single analytical technique insufficient for unambiguous identification.[3][4]
This guide, designed for researchers and drug development professionals, provides a multi-faceted spectroscopic framework for the structural confirmation of this compound. We will explore how Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible spectroscopy provide complementary data points that, when integrated, create a definitive structural fingerprint. We will compare its spectral features with those of a constitutional isomer, 3-Cyano-2-pyridone , to underscore the specificity of this combined analytical approach.
Caption: The tautomeric equilibrium of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: FT-IR spectroscopy is the first line of analysis as it provides direct evidence of the functional groups present, which are the key differentiators between the two tautomers. The lactam form possesses a carbonyl (C=O) and an N-H group, while the lactim form has a hydroxyl (O-H) group and no C=O. The presence, absence, and nature of these bands are diagnostically crucial.
Expected Spectrum & Comparative Analysis: The solid-state FT-IR spectrum is expected to show dominant features of the more stable pyridone (lactam) tautomer.[4] The key is to look for a strong carbonyl stretch and an N-H stretch, rather than a broad O-H stretch characteristic of the hydroxypyridine form.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound (as Pyridone Tautomer) | Comparative Data: 3-Cyano-2-pyridone [5] | Interpretation |
| Cyano (C≡N) Stretch | ~2220 cm⁻¹ | 2217–2218 cm⁻¹ | A sharp, strong peak confirming the presence of the nitrile group. Its position is relatively consistent between isomers. |
| Carbonyl (C=O) Stretch | ~1640-1670 cm⁻¹ | 1636–1639 cm⁻¹ | A very strong absorption indicating the predominance of the pyridone (lactam) tautomer. The absence of this peak would suggest the hydroxy-pyridine form. |
| N-H Stretch | ~3100-3300 cm⁻¹ (broad) | 2800–3100 cm⁻¹ | A broad band indicative of a hydrogen-bonded N-H group, characteristic of the pyridone form. This is distinct from the broader O-H stretch of an alcohol or phenol, which typically appears around 3200-3600 cm⁻¹. |
| O-H Stretch | Largely absent or very weak | Absent | The absence of a strong, broad O-H band further supports the dominance of the pyridone tautomer in the solid state. |
Trustworthiness: The self-validating nature of this protocol lies in the mutual exclusivity of the key signals. The presence of a strong C=O stretch at ~1650 cm⁻¹ inherently argues against the structure being the hydroxypyridine tautomer, which lacks this functional group.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. This method minimizes interference from solvents.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[6][7] An average of 16 to 32 scans is co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the C≡N, C=O, and N-H functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Expertise & Experience: While FT-IR identifies functional groups, NMR spectroscopy elucidates the precise connectivity and chemical environment of every proton and carbon atom. For this compound, ¹H NMR confirms the substitution pattern on the pyridine ring, and ¹³C NMR provides definitive evidence for the C=O of the pyridone tautomer. The choice of solvent is critical; DMSO-d₆ is often preferred over CDCl₃ as it is better at solubilizing polar compounds and is less likely to exchange with labile N-H or O-H protons, allowing for their observation.
¹H and ¹³C NMR Analysis
The proton and carbon chemical shifts are highly sensitive to the electronic environment, which differs significantly between the pyridone and hydroxypyridine forms. The pyridone tautomer will feature a downfield carbonyl carbon, a key diagnostic signal in the ¹³C NMR spectrum.
| Technique | Expected Data for this compound (as Pyridone Tautomer in DMSO-d₆) | Comparative Data: 2-Cyanopyridine (in CDCl₃) [8][9] | Interpretation |
| ¹H NMR | H3: ~6.5 ppm (d) H4: ~7.8 ppm (t) H5: ~6.3 ppm (d) N-H: ~12.5 ppm (broad s) | H3: ~7.75 ppm H4: ~7.88 ppm H5: ~7.58 ppm H6: ~8.74 ppm | The upfield shifts of protons H3 and H5 are characteristic of the electron-rich pyridone ring system. The very downfield, broad singlet for the N-H proton is a key indicator of the lactam form. |
| ¹³C NMR | C2 (C=O): ~162 ppm C3: ~106 ppm C4: ~142 ppm C5: ~100 ppm C6 (C-CN): ~150 ppm CN: ~117 ppm | C2 (C-CN): ~137 ppm C3: ~128 ppm C4: ~137 ppm C5: ~124 ppm C6: ~150 ppm CN: ~118 ppm | The most definitive signal is the C2 carbon at ~162 ppm, which falls squarely in the carbonyl region, confirming the pyridone structure.[5] This signal would be absent in the hydroxypyridine tautomer, which would instead show a C-OH signal further upfield. |
Trustworthiness: The combination of ¹H and ¹³C NMR data provides a robust, self-consistent picture. For instance, 2D NMR techniques like HSQC can be used to directly correlate the proton signals with their attached carbons, confirming the assignments made in the 1D spectra and leaving no room for ambiguity.[10][11]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 10-15 mg of the sample is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: The spectrum is acquired on the same instrument, typically operating at 100 MHz. A proton-decoupled pulse sequence is used to obtain single lines for each carbon atom. A longer acquisition time and a larger number of scans are required due to the low natural abundance of ¹³C.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the elemental formula (C₆H₄N₂O). Furthermore, the fragmentation pattern observed under electron ionization (EI) can offer structural clues that help differentiate it from isomers.
Expected Mass Spectrum & Comparative Analysis: Both tautomers have the same molecular formula and thus the same exact mass. The differentiation, if any, comes from the stability of the molecular ion and its subsequent fragmentation, which is dictated by the structure.
| Parameter | Expected Data for this compound | Comparative Data: 2-Cyanopyridine [8] | Interpretation |
| Molecular Formula | C₆H₄N₂O | C₆H₄N₂ | The elemental composition is the primary identifier. |
| Molecular Weight | 120.11 g/mol | 104.11 g/mol | Confirms the gross formula. |
| Molecular Ion (M⁺) | m/z = 120 | m/z = 104 | The parent peak confirms the molecular weight. |
| Key Fragments | m/z = 92 (Loss of CO) m/z = 65 (Loss of HCN from 92) | m/z = 77 (Loss of HCN) | The initial loss of carbon monoxide (CO) is a characteristic fragmentation pathway for pyridones, providing strong evidence for the lactam tautomer.[12] This would be a less favorable initial fragmentation for the hydroxypyridine form. |
Trustworthiness: The protocol is validated by observing the expected molecular ion at high resolution, which confirms the elemental formula with high confidence (typically within 5 ppm). The fragmentation pattern, particularly the loss of CO, serves as a secondary confirmation of the dominant pyridone structure.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV. This high energy induces reproducible fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.
UV-Visible Spectroscopy: Analyzing Electronic Transitions
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extent of the π-conjugated system is different in the aromatic lactim form versus the cross-conjugated lactam form, leading to distinct absorption maxima (λmax). The position of λmax can also be sensitive to solvent polarity, which can shift the tautomeric equilibrium.[3]
Expected Spectrum & Comparative Analysis: In aqueous or polar solutions, where the pyridone form is favored, this compound is expected to have a λmax around 300-330 nm. This is a significant bathochromic (red) shift compared to simple pyridines, indicating a more extended conjugated system.
| Parameter | Expected Data for this compound (as Pyridone Tautomer) | Comparative Data: 2,6-Diaminopyridine [13] | Interpretation |
| λmax | ~325 nm in a polar solvent (e.g., Ethanol, Water) | ~308 nm | The absorption maximum provides a fingerprint related to the molecule's electronic structure. While not as structurally definitive as NMR, it can be used for quantitative analysis and to support the structural assignment made by other techniques. Comparing λmax values between different solvents can also provide insight into the tautomeric equilibrium.[14] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or water) in a quartz cuvette. The concentration is adjusted to yield an absorbance value between 0.1 and 1.0.
-
Data Acquisition: The absorbance spectrum is recorded over a range of 200–600 nm using a dual-beam UV-Vis spectrophotometer. A cuvette containing only the solvent is used as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Integrated Spectroscopic Workflow for Structural Confirmation
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 2-Cyanopyridine(100-70-9) 1H NMR spectrum [chemicalbook.com]
- 10. hmdb.ca [hmdb.ca]
- 11. rsc.org [rsc.org]
- 12. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Photophysical and NMR studies of encapsulation of 2-cyano-6-hydroxy benzothiazole in p-sulfonatocalix[6]arene and its biological applications - Analyst (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Cyano-6-hydroxypyridine
For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the reliability, safety, and efficacy of the final active pharmaceutical ingredient (API) are built. 2-Cyano-6-hydroxypyridine is a versatile heterocyclic building block, pivotal in the synthesis of a range of pharmaceutical agents due to its unique electronic and structural properties. Consequently, a rigorous and multi-faceted approach to assessing its purity is non-negotiable.
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the purity assessment of synthesized this compound. It is designed to move beyond a simple recitation of protocols, offering instead a rationale for methodological choices and a framework for building a self-validating system of quality control.
The Analytical Imperative: Why Purity Assessment of this compound is Critical
The quality of a pharmaceutical intermediate like this compound directly influences the critical quality attributes (CQAs) of the final API. Impurities, even in trace amounts, can have significant downstream consequences, including:
-
Altered Pharmacokinetics and Pharmacodynamics: Impurities can possess their own biological activity, potentially leading to off-target effects or altered efficacy of the API.
-
Toxicity: Certain impurities may be toxic or mutagenic, posing a direct risk to patient safety.
-
Manufacturing In-process Issues: The presence of unreacted starting materials or by-products can interfere with subsequent reaction steps, leading to reduced yields and the formation of new, unexpected impurities.
-
API Instability: Impurities can compromise the stability of the final drug substance, leading to degradation and a shortened shelf-life.
Regulatory bodies globally, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances.[1][2][3] The ICH Q3A guidelines, for instance, establish thresholds for the identification and qualification of impurities, underscoring the regulatory necessity of robust purity assessment.[2]
A Comparative Overview of Analytical Techniques for Purity Assessment
A comprehensive purity assessment of this compound necessitates a combination of chromatographic and spectroscopic techniques. Each method provides a unique and complementary piece of the purity puzzle.
| Technique | Principle | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution for separating closely related impurities, quantitative accuracy, and wide applicability. | Can be time-consuming for method development. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for analyzing residual solvents and volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field to elucidate molecular structure. | Provides detailed structural information for impurity identification and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurity detection. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | High sensitivity and provides molecular weight information for impurity identification. | Typically coupled with a separation technique (LC-MS or GC-MS) for complex mixtures. |
The Central Role of High-Performance Liquid Chromatography (HPLC)
For a non-volatile and thermally stable compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the primary and most powerful tool for purity determination. Its ability to separate the target compound from structurally similar impurities with high resolution and provide accurate quantification is unparalleled.
Potential Impurities in the Synthesis of this compound
A thorough understanding of the synthetic route is crucial for anticipating potential impurities. Common synthetic pathways to this compound may involve the cyanation of a corresponding 2-halopyridine derivative or the oxidation of a 2-picoline precursor followed by functional group manipulation.[4][5][6] Based on these routes, potential impurities could include:
-
Unreacted Starting Materials: e.g., 2-chloro-6-hydroxypyridine or 6-hydroxypyridine-2-carbonitrile precursors.
-
Intermediates: In multi-step syntheses, incomplete conversion can lead to the presence of stable intermediates.
-
By-products: Side reactions, such as hydrolysis of the nitrile group to a carboxylic acid or amide, or over-oxidation, can generate unwanted by-products.
-
Reagents and Catalysts: Trace amounts of reagents or catalysts used in the synthesis may carry through to the final product.
-
Positional Isomers: Depending on the starting materials and reaction conditions, other cyanohydroxypyridine isomers could potentially be formed.
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, with HPLC as the central technique.
Caption: Workflow for Comprehensive Purity Assessment of this compound.
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Determination of this compound
This protocol is a robust starting point for the development and validation of a purity assay, based on established methods for pyridine derivatives.
Objective: To determine the purity of synthesized this compound and quantify any related substances by area percentage.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 275 nm (or DAD scan from 200-400 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the same diluent to a final concentration of approximately 0.5 mg/mL.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%. The tailing factor should be between 0.8 and 1.5, and the theoretical plates should be greater than 2000.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Causality Behind Experimental Choices:
-
C18 Column: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like this compound and its potential non-polar impurities.
-
Formic Acid in Mobile Phase: The addition of a small amount of acid, such as formic acid, helps to protonate any residual silanols on the stationary phase, leading to better peak shape and reproducibility. It also ensures the consistent ionization state of the analyte and impurities.
-
Gradient Elution: A gradient from a highly aqueous mobile phase to a high organic content ensures the elution of both polar and non-polar impurities, providing a comprehensive impurity profile.
-
Dual Wavelength Detection/DAD: Using a Diode Array Detector allows for the simultaneous monitoring at multiple wavelengths, which is crucial as different impurities may have different absorption maxima. This also enables peak purity analysis to check for co-eluting impurities.
Protocol 2: Structural Confirmation and Impurity Identification by NMR and MS
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized this compound and for elucidating the structure of any significant unknown impurities isolated via preparative HPLC.
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound. Key features to look for include the number of aromatic protons, their chemical shifts, and their coupling constants, which are characteristic of the substitution pattern on the pyridine ring.[7][8][9] The broad singlet for the hydroxyl proton is also a key indicator.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shift of the carbon atom of the nitrile group and the carbons of the pyridine ring are diagnostic.
Mass Spectrometry (MS):
Coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique for the rapid identification of impurities.
-
Principle: As impurities elute from the HPLC column, they are ionized and their mass-to-charge ratio is determined. This provides the molecular weight of the impurity, which is a critical piece of information for its identification.
-
Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion of an impurity can be fragmented, and the pattern of fragment ions can provide detailed structural information, helping to pinpoint the location of modifications on the parent structure.[4][10][11]
The following diagram illustrates the logical process of identifying an unknown peak observed during HPLC analysis.
Caption: Logical Flow for Impurity Identification.
Comparison with Alternatives
In drug discovery, the choice of a particular scaffold is often driven by its ability to interact with a biological target and its overall drug-like properties. Hydroxypyridinones, the class of compounds to which this compound belongs, are well-known for their metal-chelating properties and are often used in the design of metalloenzyme inhibitors.[1][2][3][12]
Alternatives to the hydroxypyridinone scaffold often involve bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.[1][13]
| Scaffold | Key Features | Example Application | Comparative Performance (Illustrative) |
| Hydroxypyridinones (e.g., this compound) | Bidentate metal chelation via the hydroxyl and keto-oxygen atoms. Tunable properties through ring substitution. | Influenza Endonuclease Inhibitors[12] | A parent hydroxypyridinone carboxylic acid derivative showed an IC₅₀ of ~17 nM against the target enzyme.[12] |
| Hydroxypyridinethiones (HOPTOs) | Stronger metal chelation compared to hydroxypyridinones due to the soft sulfur donor. | Metalloenzyme Inhibitors[1] | Isosteres of HOPTOs have shown a wide range of activities against different metalloenzymes, demonstrating tunable selectivity.[1] |
| Carboxylic Acid Bioisosteres (e.g., Tetrazoles, Acylsulfonamides) | Mimic the charge and hydrogen bonding properties of a carboxylic acid, but with altered pKa, lipophilicity, and metabolic stability. | Influenza Endonuclease Inhibitors[12] | Some carboxylic acid isosteres of hydroxypyridinones retained low nanomolar inhibitory activity against the target enzyme.[12][13] |
The choice of an alternative is highly dependent on the specific biological target and the desired therapeutic profile. While hydroxypyridinethiones may offer stronger metal binding, this can sometimes lead to a lack of selectivity.[1] Carboxylic acid bioisosteres can be employed to fine-tune the physicochemical properties of a lead compound to improve its drug-like characteristics.[12][13]
Conclusion
The purity assessment of synthesized this compound is a critical, multi-step process that relies on the synergistic use of chromatographic and spectroscopic techniques. A well-validated RP-HPLC method serves as the cornerstone for quantitative purity analysis, while LC-MS and NMR are essential for the definitive identification of any unknown impurities. By understanding the potential impurities that can arise from the synthetic route and employing a logical, stepwise approach to analysis, researchers can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the drug development process.
References
- 1. Isosteres of hydroxypyridinethione as drug-like pharmacophores for metalloenzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-氰基-6-羟基吡啶:this compound:89324-17-4:C6H4N2O-上海维亦特生物科技有限公司 [wytbio.com]
- 5. agilent.com [agilent.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. rsc.org [rsc.org]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxypyridinone based chelators: a molecular tool for fluorescence sensing and sensitization - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00346A [pubs.rsc.org]
- 11. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 12. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthetic Efficacy of Routes to 2-Cyano-6-hydroxypyridine
Introduction:
2-Cyano-6-hydroxypyridine, and its tautomeric form 6-oxo-1,6-dihydropyridine-2-carbonitrile, represents a cornerstone heterocyclic building block in modern chemistry. Its strategic placement of a nucleophilic hydroxyl group and an electrophilic, yet versatile, nitrile moiety makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The development of efficient, scalable, and cost-effective synthetic routes to this scaffold is therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the primary synthetic strategies for accessing this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each approach, and provide field-proven protocols and comparative data to inform your synthetic planning.
Strategy 1: Hydrolysis of a 2-Cyano-6-alkoxypyridine Precursor
This approach is conceptually straightforward, involving the synthesis of a protected precursor, 2-cyano-6-methoxypyridine, followed by a deprotection step to reveal the target hydroxyl group. The rationale behind this strategy is to circumvent the potential side reactions associated with the free hydroxyl group during the cyanation step.
Mechanistic Rationale & Workflow
The synthesis begins with a nucleophilic aromatic substitution (SNAr) on a readily available dihalopyridine. 2,6-Dichloropyridine is often the starting material of choice due to its commercial availability and the high reactivity of the chlorine atoms, which are activated by the electron-withdrawing ring nitrogen. One chlorine is displaced by a methoxide source, followed by the displacement of the second chlorine with a cyanide salt. The final step is the cleavage of the methyl ether, typically under acidic conditions, to yield the desired product.
Key Experimental Considerations
-
Selectivity in Alkoxylation: The first step, mono-methoxylation of 2,6-dichloropyridine, is a critical control point. Using a stoichiometric amount of sodium methoxide at controlled temperatures is essential to minimize the formation of the di-methoxylated byproduct.
-
Cyanation Conditions: The conversion of the remaining chloro-substituent to a nitrile can be achieved with various cyanide sources. While copper(I) cyanide is effective, modern methods often prefer alkali metal cyanides like KCN or NaCN in a polar aprotic solvent such as DMSO or DMF, which aids in solubilizing the salt and accelerating the SNAr reaction.[3] The use of phase-transfer catalysts can also be beneficial in biphasic systems.[3]
-
Ether Cleavage: The final demethylation step is typically performed with strong acids like HBr or BBr₃. This step must be carefully optimized. Overly harsh conditions (high temperature or prolonged reaction time) can lead to the hydrolysis of the desired cyano group to a carboxamide or carboxylic acid, significantly reducing the yield of the target molecule.[4]
Experimental Protocol: Synthesis via Demethylation
-
Synthesis of 2-Cyano-6-methoxypyridine:
-
To a stirred solution of 2-chloro-6-methoxypyridine (1.0 eq) in DMSO, add potassium cyanide (1.2 eq).
-
Heat the mixture to 80-90 °C and monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-cyano-6-methoxypyridine.
-
-
Synthesis of this compound:
-
Add 48% aqueous hydrobromic acid to 2-cyano-6-methoxypyridine (1.0 eq).
-
Heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours, monitoring for the disappearance of the starting material.
-
Cool the solution in an ice bath and carefully neutralize with a saturated solution of NaHCO₃ or a similar base until the pH is approximately 5-6.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Strategy 2: Cyanation of a 2-Halo-6-hydroxypyridine Precursor
This strategy reverses the order of functional group installation. It begins with a 6-hydroxypyridine scaffold and introduces the cyano group in a later step. This route often requires protection of the hydroxyl group to prevent interference during the cyanation reaction.
Mechanistic Rationale & Workflow
The primary challenge is the acidic proton of the hydroxyl group, which can react with bases or organometallic reagents used in cyanation. Therefore, a common tactic is to protect the hydroxyl group as an ether (e.g., benzyl ether). The protected intermediate, 2-bromo-6-(benzyloxy)pyridine, can then undergo cyanation, typically using a transition-metal-catalyzed cross-coupling reaction or a nucleophilic substitution. The final step is the deprotection of the ether to reveal the hydroxyl group.
Key Experimental Considerations
-
Choice of Protecting Group: The benzyl group is a popular choice as it is stable to many cyanation conditions and can be readily removed by catalytic hydrogenation, which is a mild and high-yielding method.
-
Cyanation Method: The Rosenmund-von Braun reaction, using copper(I) cyanide in a polar aprotic solvent like DMF at high temperatures, is a classic and effective method for converting aryl halides to nitriles.[3] Palladium-catalyzed cyanation reactions offer a milder alternative but may require more expensive catalysts and ligands.
-
Deprotection: Catalytic hydrogenation (H₂ over Pd/C) is highly efficient for cleaving benzyl ethers. It is crucial to ensure the reaction goes to completion to avoid contamination of the final product with the protected intermediate.
Strategy 3: Ring-Forming Condensation Reaction
This elegant approach builds the desired heterocyclic ring from simple, acyclic precursors in a convergent manner. For substituted 2-pyridones, condensation reactions between an active methylene compound and a 1,3-dicarbonyl compound (or its equivalent) are particularly powerful.
Mechanistic Rationale & Workflow
A plausible route involves the base-catalyzed condensation of ethyl cyanoacetate with a suitable four-carbon electrophilic partner. The reaction proceeds via a series of nucleophilic additions and cyclization, followed by dehydration to form the stable pyridone ring system. The 2-pyridone exists in equilibrium with its 2-hydroxypyridine tautomer.
Key Experimental Considerations
-
Choice of Reagents: The success of this route hinges on the selection of the appropriate starting materials. Cyanoacetamide is a common nitrogen and cyano source for building pyridone rings.[2][5] The 1,3-dicarbonyl component needs to be chosen carefully to yield the desired substitution pattern.
-
Base and Solvent: The choice of base and solvent system is critical for promoting the initial condensation and subsequent cyclization. Sodium ethoxide in ethanol is a standard combination for such reactions, as it generates the required nucleophilic enolate in situ.[5]
-
Work-up Procedure: The reaction typically yields the sodium salt of the final product. Acidification of the reaction mixture is required to protonate the pyridone and induce precipitation, allowing for easy isolation.
Experimental Protocol: Synthesis via Condensation
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), add absolute ethanol. Carefully add sodium metal (1.1 eq) in small portions, allowing it to react completely to form sodium ethoxide.
-
Condensation and Cyclization:
-
To the prepared sodium ethoxide solution at room temperature, add cyanoacetamide (1.0 eq) and stir until dissolved.
-
Add ethyl 3-oxobutanoate (1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting solid residue in a minimum amount of water.
-
Cool the aqueous solution in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~4.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the product, 3-cyano-4-methyl-6-hydroxy-2-pyridone, a closely related analogue demonstrating the feasibility of this route.[6]
-
Comparative Efficacy Analysis
The choice of synthetic route is ultimately dictated by the specific requirements of the project, including scale, cost, available equipment, and time constraints.
| Feature | Route 1: Hydrolysis | Route 2: Cyanation | Route 3: Condensation |
| Overall Yield | Moderate to Good | Moderate | Potentially High |
| Number of Steps | 2-3 steps from dihalopyridine | 3 steps from halohydroxypyridine | 1-2 steps from acyclic precursors |
| Starting Materials | Readily available, inexpensive | Requires specific halohydroxypyridines | Inexpensive, simple acyclic compounds |
| Scalability | Good; avoids chromatography in later steps | Moderate; protection/deprotection adds complexity | Excellent; often a one-pot procedure |
| Key Challenges | Potential hydrolysis of cyano group | Regioselectivity, protection/deprotection steps | Optimization of condensation conditions |
| Safety/Environment | Uses strong acids (HBr). | Uses toxic CuCN, requires hydrogenation. | Uses flammable sodium metal and solvents. |
Conclusion and Recommendation
For laboratory-scale synthesis and rapid analogue generation , Route 1 (Hydrolysis) offers a reliable and predictable pathway. The starting materials are common, and the reactions are generally well-behaved, with the primary challenge being the controlled cleavage of the ether without affecting the nitrile.
For large-scale industrial production , Route 3 (Condensation) is arguably the most attractive. Its convergent nature, use of inexpensive starting materials, and potential for a one-pot procedure make it highly efficient and cost-effective. While initial optimization may be required, the benefits in terms of atom economy and process simplification are significant.
Route 2 (Cyanation) , involving protection and deprotection steps, is generally the least efficient of the three. It is best reserved for specific cases where the required protected starting material is readily available or when other routes have failed.
Ultimately, this guide serves as a framework for decision-making. The optimal path to this compound will depend on a careful evaluation of the resources, expertise, and specific goals of your research or development program.
References
A Researcher's Guide to the In Vitro Evaluation of 2-Cyano-6-hydroxypyridine Derivatives as Anticancer Agents
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in vitro testing of 2-cyano-6-hydroxypyridine derivatives against cancer cell lines. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of the cytotoxic potential of this class of compounds. Our focus is on empowering researchers to design and execute robust in vitro studies to identify and characterize novel anticancer agents.
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of cyano and hydroxyl groups at the 2 and 6 positions, respectively, creates a unique electronic and structural motif with significant potential for anticancer activity. These derivatives have been shown to interact with various biological targets, leading to the inhibition of cancer cell growth and the induction of cell death.[1]
Comparative Cytotoxic Activity of Cyanopyridine Derivatives
The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity against a panel of cancer cell lines. This allows for an assessment of the compound's potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Below is a comparative table of IC50 values for several 2-oxo- and 2-thioxo-3-cyanopyridine derivatives, which are structurally related to the this compound scaffold, against the A549 human lung carcinoma cell line.
| Compound ID | Structure | Modification | Cancer Cell Line | IC50 (µg/mL) |
| 8a | 2-oxo-3-cyanopyridine | 4-(p-fluorophenyl) | A549 | 0.83[2] |
| 7b | 2-thioxo-3-cyanopyridine | 4-(p-fluorophenyl) | A549 | 0.87[2] |
| 7a | 2-thioxo-3-cyanopyridine | 4-phenyl | A549 | 1.25[2] |
| 7c | 2-thioxo-3-cyanopyridine | 4-(p-chlorophenyl) | A549 | 1.38[2] |
| Doxorubicin | Standard Chemotherapy | - | A549 | Not specified in this study, but used as a reference. |
Note: The data presented is for 2-oxo and 2-thioxo-3-cyanopyridine derivatives, which serve as close analogs to the this compound core, illustrating the potential for potent anticancer activity within this chemical class.
Essential In Vitro Testing Protocols
To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are paramount. Here, we provide detailed methodologies for two fundamental assays in anticancer drug screening: the MTT assay for cytotoxicity and the Annexin V/Propidium Iodide assay for the detection of apoptosis.
Workflow for In Vitro Anticancer Screening
Caption: General workflow for the in vitro screening of this compound derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be dissolved and quantified by spectrophotometry.
Protocol:
-
Cell Seeding:
-
Culture cancer cells in a T-75 flask to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Annexin V/Propidium Iodide Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24 to 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Four populations of cells can be distinguished:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Unraveling the Mechanism of Action: Potential Signaling Pathways
Understanding the molecular mechanism by which a compound induces cancer cell death is crucial for its further development. Pyridine derivatives have been reported to interfere with various signaling pathways that are often dysregulated in cancer.[1] A key pathway frequently implicated in cancer cell proliferation, survival, and angiogenesis is the PI3K/Akt/mTOR pathway.[3]
The PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates the cell cycle.[3] In many cancers, this pathway is constitutively active, thus promoting cell proliferation and inhibiting apoptosis.[3] Some pyridine derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, or upstream activators like receptor tyrosine kinases (e.g., VEGFR-2).[1][4] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.
Further investigation into the specific molecular targets of this compound derivatives within this and other signaling pathways is a crucial next step in their preclinical evaluation. This can be achieved through techniques such as Western blotting to assess the phosphorylation status of key proteins in the pathway, and kinase inhibition assays to identify direct enzymatic targets.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. This guide provides a framework for the initial in vitro evaluation of these derivatives, from determining their cytotoxic potential to elucidating their mechanism of action. By employing robust and well-validated experimental protocols, researchers can generate high-quality data to support the advancement of promising lead compounds. The comparative data on related cyanopyridine derivatives suggests that potent and selective anticancer agents can be discovered within this chemical class. Future work should focus on synthesizing and testing a broader range of this compound derivatives to establish clear structure-activity relationships and to identify compounds with optimal efficacy and safety profiles.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Cyano-6-hydroxypyridine
This document provides essential procedural guidance for the safe handling and disposal of 2-Cyano-6-hydroxypyridine. As a compound integrating both a cyanide moiety and a pyridine ring, it presents significant acute toxicity and requires meticulous adherence to established safety protocols to mitigate risks to personnel and the environment. This guide is intended for laboratory professionals engaged in research and development who handle this and structurally similar compounds.
Core Principles: Hazard Assessment and Waste Classification
Understanding the "why" behind a disposal protocol is the foundation of laboratory safety. The hazards of this compound stem from its composite structure:
-
Cyanide Group (-CN): The cyanide ion (CN⁻) is a potent and rapidly acting toxin. It inhibits cellular respiration by binding to iron in cytochrome c oxidase, leading to histotoxic hypoxia.[1] Exposure through ingestion, inhalation, or skin contact can be fatal, with as little as 50-150 mg of some cyanide salts being a lethal dose.[2]
-
Pyridine Ring: Pyridine and its derivatives are hazardous materials, and waste containing them must be managed according to state and federal regulations.[3]
-
Reactivity: A critical and potentially lethal hazard is the reaction of cyanides with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[4][5] For this reason, segregation of cyanide-containing waste from acidic waste is paramount.
Waste Classification
Proper classification is the first step in compliant disposal. Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are meticulously categorized.[6][7] Due to its high acute toxicity, this compound waste must be classified as hazardous.
| Hazard Characteristic | Description | Potential RCRA Code |
| Acute Toxicity | The presence of the cyanide group makes this compound acutely toxic. Wastes containing cyanides are often categorized as P-listed wastes.[2] | P031 (Cyanides) or other relevant P-codes for cyanide salts may apply depending on formulation.[8] |
| Toxicity Characteristic | If the waste generates hydrogen cyanide gas under specific pH conditions, it may exhibit the reactivity characteristic. The regulatory threshold is 250 mg of HCN per kg of waste.[9] | D003 (Reactivity) |
| Source-Specific Waste | If the waste is generated from specific industrial processes like electroplating or metal heat treating, it could fall under F-listed codes.[8][10] | F007, F008, F009, F011, F012 |
Note: The generator of the waste is legally responsible for making an accurate hazardous waste determination. Always consult your institution's Environmental Health & Safety (EHS) department for precise classification.
Pre-Disposal Safety: Engineering Controls and PPE
Before handling the chemical or its waste, ensure the following controls are in place to establish a self-validating system of safety.
-
Engineering Controls: All handling of this compound, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[1][4] Ensure the fume hood is functioning correctly and that an emergency safety shower and eyewash station are accessible and have been recently tested.[2][4]
-
Designated Work Area: Clearly demarcate the area where the compound is being used with signage indicating the presence of a highly toxic chemical.[4] Never work with cyanides alone.[1]
Table of Required Personal Protective Equipment (PPE)
| Equipment | Specification & Rationale |
| Gloves | Double gloving with chemically resistant gloves (e.g., nitrile) is required. This provides a barrier against accidental skin contact, a primary route of exposure.[2][4] If gloves become contaminated, remove them immediately and wash hands thoroughly.[1] |
| Eye Protection | Chemical safety goggles and a full-face shield are mandatory where a splash hazard exists. Standard safety glasses are insufficient.[2][4] |
| Body Protection | A full-length laboratory coat must be worn and kept fastened. Proper laboratory attire, including long pants and closed-toe shoes, is required.[2] |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or emergency, a NIOSH-approved respirator with the appropriate cartridges should be used by trained personnel.[11] |
Step-by-Step Disposal Protocol
Disposal is not a single action but a systematic process. Follow these steps meticulously.
Step 1: Waste Segregation
Immediately upon generation, segregate all waste contaminated with this compound.
-
Isolate from Acids: Keep cyanide-containing waste streams separate from all other waste, especially acidic waste, to prevent the generation of HCN gas.[5]
-
Dedicated Containers: Use separate, clearly labeled containers for solid waste (contaminated gloves, weigh boats, wipes) and liquid waste (solutions). Sharps must be collected in a dedicated, puncture-proof container labeled for cyanide waste.[2]
Step 2: Containerization and Labeling
Proper containment and labeling are mandated by federal and state regulations.[7]
-
Container Integrity: Use robust, chemically compatible containers with secure, tight-fitting lids. Ensure containers are intact with no cracks or leaks.[7] If transporting waste, use a secondary container.[2]
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Poison")
-
The date of accumulation
-
Step 3: Chemical Deactivation/Treatment (for large quantities or specific lab protocols)
For research generating significant quantities of cyanide waste, chemical deactivation can be a responsible intermediate step to reduce toxicity prior to collection by EHS. This procedure must only be performed by trained personnel within a chemical fume hood.
Principle: The cyanide ion (CN⁻) can be oxidized to the much less toxic cyanate ion (OCN⁻) using an alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide.[4][5]
Protocol: Alkaline Hypochlorite Treatment
-
Preparation: Ensure your cyanide waste is in an aqueous solution. Adjust the pH to ≥10 using a 2M sodium hydroxide (NaOH) solution. This is critical to prevent HCN evolution.
-
Oxidation: While stirring, slowly add a 10% sodium hypochlorite (NaOCl) solution (household bleach). Use a 2:1 molar ratio of NaOCl to cyanide.
-
Reaction: Allow the mixture to stir at room temperature for at least one hour.
-
Verification: Test for the absence of cyanide using a commercially available cyanide test strip or kit. If cyanide is still present, add more hypochlorite solution and continue to react.
-
Final Disposal: Once the cyanide is destroyed, the resulting solution should still be collected as hazardous waste, as it contains other chemical residues and is highly basic. Label it appropriately as "Treated Cyanide Waste."
Step 4: Final Disposal
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup. Do not attempt to transport hazardous waste off-site yourself.[12] Final disposal will be carried out by a licensed hazardous waste contractor, typically via high-temperature incineration.[3][13]
Emergency Procedures: Spills and Exposures
Rapid and correct response is critical.
Personal Exposure
-
Evacuate: Immediately remove the affected individual from the contaminated area.[4]
-
Call for Help: Alert colleagues and call 911 or your institution's emergency number. Inform them that a cyanide exposure has occurred.[4]
-
Decontaminate:
-
Seek Medical Attention: All cyanide exposures require immediate professional medical evaluation.
Spill Response
The response depends on the location and scale of the spill.
For small spills inside a fume hood, trained personnel can perform cleanup.[4]
-
Decontaminate: Clean all contaminated surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[4]
-
Collect Waste: All contaminated wipes, absorbent pads, and PPE must be collected in a sealed container and disposed of as cyanide-containing hazardous waste.[4]
For any spill outside of a fume hood, or for large spills, evacuate the area immediately and call for emergency assistance.[1][4]
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. uthsc.edu [uthsc.edu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 7. media.graphassets.com [media.graphassets.com]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. nbinno.com [nbinno.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. fishersci.com [fishersci.com]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
